Product packaging for (3S,4R)-Tofacitinib(Cat. No.:CAS No. 1092578-48-7)

(3S,4R)-Tofacitinib

Cat. No.: B1663571
CAS No.: 1092578-48-7
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3S,4R)-Tofacitinib, also known as Tofacitinib Impurity B (CAS 1092578-48-7), is a stereoisomer of the Janus kinase (JAK) inhibitor Tofacitinib . It serves as a critical reference standard in pharmaceutical research for analytical purposes, such as quantifying and controlling the impurity profile of the active pharmaceutical ingredient . While the parent drug Tofacitinib is an FDA-approved therapy for conditions like rheumatoid arthritis and ulcerative colitis , this particular isomer is characterized as a less active form against JAK3, with an IC50 of 1 nM . Tofacitinib itself is an oral, small-molecule inhibitor that primarily targets JAK1 and JAK3, modulating the JAK-STAT signaling pathway . By competitively inhibiting these enzymes, it disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the gene expression of multiple inflammatory cytokines like IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21 . This mechanism is pivotal in immune-mediated diseases, making this compound a valuable tool for researchers studying structure-activity relationships, metabolic pathways, and the specific effects of JAK inhibition . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N6O B1663571 (3S,4R)-Tofacitinib CAS No. 1092578-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433459
Record name (3S,4R)-Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092578-48-7
Record name (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitofacitinib, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITOFACITINIB, (3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(3S,4R)-Tofacitinib: A Deep Dive into its Mechanism of Action in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3S,4R)-Tofacitinib, an orally administered Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of various autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis[1][2]. Its development stemmed from the understanding that dysregulated cytokine signaling is a cornerstone of the pathogenesis of these inflammatory conditions[3][4]. Tofacitinib functions by modulating the intracellular signaling cascades initiated by cytokines, thereby dampening the inflammatory response[2][3]. This technical guide provides an in-depth exploration of the core mechanism of action of Tofacitinib in preclinical autoimmune disease models, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of Tofacitinib is the inhibition of the Janus kinase family of enzymes, which are non-receptor tyrosine kinases essential for the signal transduction of numerous cytokines and growth factors[5][6]. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[2][6]. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in hematopoiesis and immune cell function[3][5].

The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation[7][8]. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic domain of the cytokine receptor[5]. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins[8]. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses[2][7][8].

Tofacitinib exerts its therapeutic effect by competitively blocking the ATP-binding site on JAK enzymes, thereby preventing their phosphorylation and activation[1]. This action disrupts the entire downstream signaling cascade, leading to reduced STAT phosphorylation and subsequent downregulation of inflammatory gene expression[1][3]. Tofacitinib exhibits selectivity for different JAK isoforms, with a primary inhibitory effect on JAK1 and JAK3, and to a lesser extent on JAK2[2][7][9]. This selectivity is crucial as different JAKs are paired with different cytokine receptors, allowing for a targeted modulation of specific inflammatory pathways.

Fig 1. Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Quantitative Data: Kinase Inhibitory Profile

The selectivity of Tofacitinib for different JAK kinases has been quantified through in vitro enzyme assays, typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Target Kinase IC50 (nM) - Enzyme Assay Reference
JAK11.7 - 15.1[5][10]
JAK21.8 - 77.4[5][10]
JAK30.75 - 55.0[5][10]
TYK216 - 489[5][10]
Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Kinases.

The data indicates that Tofacitinib is most potent against JAK3, followed closely by JAK1 and JAK2, with significantly less activity against TYK2.[5] This profile underpins its strong effect on cytokines that signal through JAK1 and/or JAK3.

Effects on Cytokine-Induced Signaling in Immune Cells

Tofacitinib's efficacy in autoimmune models is a direct consequence of its ability to block signaling from a wide array of pro-inflammatory cytokines.[3][7] In vivo studies in rheumatoid arthritis patients have demonstrated that Tofacitinib treatment significantly decreases cytokine-induced phosphorylation of STAT proteins in various immune cell populations.[7][11][12]

Cytokine Stimulus Signaling Pathway Immune Cell Type Inhibition of STAT Phosphorylation (%) Reference
IFN-αJAK1/TYK2CD4+ T cells~50-70[7]
IL-2JAK1/JAK3CD4+ T cells~50-70[7]
IL-4JAK1/JAK3CD4+ T cells~50-70[7]
IL-15JAK1/JAK3CD4+ T cells~50-70[7]
IL-21JAK1/JAK3CD4+ T cells~50-70[7]
IFN-γJAK1/JAK2B cells~50-70[7]
IL-10JAK1/TYK2Monocytes~10-30[7][11]
Table 2: Tofacitinib-Mediated Inhibition of Cytokine-Induced STAT Phosphorylation in Human Immune Cells.

The data shows that Tofacitinib potently suppresses signaling by common gamma-chain (γc) cytokines (IL-2, IL-4, IL-15, IL-21) which utilize JAK1 and JAK3, particularly in T cells.[7][9][11] The inhibition varies depending on the cytokine and cell type, with monocyte responses being generally less sensitive.[7][11]

Experimental Evidence from Autoimmune Disease Models

The therapeutic potential of Tofacitinib has been extensively validated in various preclinical models of autoimmune diseases.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model for rheumatoid arthritis. In this model, Tofacitinib administration has been shown to significantly prevent the development of arthritis, reduce paw thickness, and decrease synovial inflammation.[13][14] Furthermore, Tofacitinib treatment in CIA mice has been associated with a reduction in serum levels of pro-inflammatory cytokines like IL-6 and IL-8, as well as inhibition of angiogenesis in the arthritic joints.[4][14]

CIA_Workflow Induction Day 0: Arthritis Induction (Immunization with Type II Collagen in Complete Freund's Adjuvant) Boost Day 21: Booster Immunization (Type II Collagen in Incomplete Freund's Adjuvant) Induction->Boost Treatment Treatment Initiation (e.g., Day 21-42) Tofacitinib or Vehicle Control Boost->Treatment Monitoring Disease Monitoring (Clinical Scoring, Paw Thickness) Treatment->Monitoring Endpoint Day 42: Study Endpoint (Sample Collection) Monitoring->Endpoint Analysis Downstream Analysis - Histology of Joints - Serum Cytokine Levels (ELISA) - Angiogenesis Assessment Endpoint->Analysis

Fig 2. Experimental workflow for evaluating Tofacitinib in a CIA mouse model.

In Vitro Models: Co-culture Systems

To mimic the cellular interactions within the inflamed synovium, in vitro co-culture systems are employed. Activated human peripheral blood mononuclear cells (PBMCs) are co-cultured with rheumatoid arthritis synoviocytes or endothelial cells.[15] In these systems, Tofacitinib has been shown to dose-dependently inhibit the production of key pro-inflammatory cytokines such as IFN-γ, IL-17A, IL-6, and IL-8.[13][15]

Detailed Experimental Protocols

1. In Vivo Collagen-Induced Arthritis (CIA) Model

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).

    • On day 0, administer the emulsion intradermally at the base of the tail.

    • On day 21, administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Tofacitinib Administration:

    • Beginning at the onset of disease (typically around day 21-25), administer Tofacitinib (e.g., 30 mg/kg/day) or vehicle control daily via oral gavage.[13]

  • Assessment of Arthritis:

    • Monitor mice daily for signs of arthritis.

    • Measure paw thickness using a digital caliper every 2-3 days.

    • Score clinical signs of arthritis for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (ELISA).

    • Harvest paws for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

2. Measurement of STAT Phosphorylation by Flow Cytometry

  • Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation:

    • Rest PBMCs in RPMI-1640 medium for 30 minutes.

    • Stimulate cells with a specific cytokine (e.g., 100 ng/mL IL-6 or 1000 U/mL IFN-α) for 15 minutes at 37°C. A non-stimulated control is included.

  • Fixation and Permeabilization:

    • Fix the cells immediately with a commercial fixation buffer (e.g., BD Cytofix) for 10 minutes at 37°C.

    • Permeabilize the cells by adding a permeabilization buffer (e.g., BD Perm Buffer III) and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) and an intracellular antibody against a phosphorylated STAT protein (e.g., anti-pSTAT3).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in buffer.

    • Acquire data on a flow cytometer.

    • Gate on specific cell populations (e.g., T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the p-STAT signal in stimulated versus unstimulated cells to determine the level of STAT phosphorylation.

3. In Vitro Angiogenesis Assay (Tube Formation)

  • Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs).

  • Assay Protocol:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) (e.g., 20 ng/mL).[14]

    • Treat the cells with different concentrations of Tofacitinib (e.g., 1 µM) or a vehicle control.[14]

    • Incubate for 4-6 hours at 37°C to allow for tube formation.

  • Analysis:

    • Capture images of the tube-like structures using a microscope.

    • Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software like ImageJ.[14]

Additional Mechanisms and Considerations

Beyond direct JAK-STAT inhibition, emerging evidence suggests Tofacitinib may have other immunomodulatory effects. For instance, studies have indicated that Tofacitinib can inhibit the NLRP3 inflammasome, a key component of the innate immune system, and restore the balance of pro-inflammatory (γδT17) and regulatory (γδTreg) T cells in RA models.[16] Furthermore, its ability to inhibit angiogenesis, a critical process in the formation of the destructive pannus in rheumatoid arthritis, highlights a broader therapeutic impact on the disease microenvironment.[13][14]

This compound exerts its primary therapeutic effect in autoimmune disease models through the potent and selective inhibition of the JAK-STAT signaling pathway. By preferentially targeting JAK1 and JAK3, it effectively blocks the action of numerous pro-inflammatory cytokines that are central to the pathogenesis of diseases like rheumatoid arthritis. This leads to a reduction in immune cell activation, inflammatory mediator production, and downstream pathological processes such as synovial inflammation and angiogenesis. The comprehensive understanding of its mechanism, supported by robust preclinical data, has established Tofacitinib as a cornerstone of targeted oral therapy for autoimmune disorders.

References

Synthesis and Stereochemical Assignment of (3S,4R)-Tofacitinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis. The therapeutic efficacy of Tofacitinib is critically dependent on its stereochemistry, with the (3R,4R)-enantiomer being the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the synthesis and stereochemical assignment of the (3S,4R)-diastereomer of Tofacitinib. Detailed experimental protocols for the synthesis of key intermediates and the final compound are presented, alongside methods for stereochemical analysis. This document serves as an in-depth resource for researchers and professionals involved in the synthesis, development, and quality control of Tofacitinib and related compounds.

Introduction

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, a crucial cascade in the immune response. Cytokines, upon binding to their receptors, activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then translocate to the nucleus to regulate gene expression, leading to an inflammatory response. Tofacitinib, by blocking JAK1 and JAK3, effectively dampens this inflammatory cascade. The stereochemistry of Tofacitinib at the 3 and 4 positions of the piperidine ring is paramount to its biological activity. This guide focuses on the synthesis and characterization of the (3S,4R)-diastereomer, often considered a process-related impurity in the manufacturing of the active (3R,4R)-Tofacitinib.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is integral to the body's immune and inflammatory responses. The binding of cytokines to their transmembrane receptors initiates the activation of associated JAKs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene Gene Transcription (Inflammation) DNA->Gene 6. Gene Regulation

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Synthesis of (3S,4R)-Tofacitinib

The synthesis of this compound involves the preparation of a key trans-disubstituted piperidine intermediate, followed by coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent functional group manipulation. The following workflow outlines a plausible synthetic strategy based on available literature.

Synthesis_Workflow Start 3-Amino-4-methylpyridine Intermediate1 3-Amino-1-benzyl-4-methylpyridinium salt Start->Intermediate1 N-Benzylation Intermediate2 cis/trans-1-Benzyl-N,4-dimethylpiperidin-3-amine Intermediate1->Intermediate2 Reduction & Reductive Amination Intermediate3 (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Intermediate2->Intermediate3 Diastereomeric Resolution Intermediate4 N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate3->Intermediate4 Buchwald-Hartwig Coupling Intermediate5 N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate4->Intermediate5 Debenzylation Final_Product This compound Intermediate5->Final_Product Cyanoacetylation

Figure 2: Synthetic workflow for this compound.
Experimental Protocols

3.1.1. Synthesis of 3-Amino-1-benzyl-4-methylpyridinium salt (Intermediate I)

To a solution of 3-amino-4-methylpyridine (1.0 eq) in dichloromethane, benzyl bromide (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered and dried to yield the pyridinium salt.[1]

3.1.2. Synthesis of cis/trans-1-Benzyl-N,4-dimethylpiperidin-3-amine (Intermediate II)

The pyridinium salt (1.0 eq) is dissolved in ethanol, and sodium borohydride (2.0-5.0 eq) is added portion-wise. The mixture is stirred until the reduction is complete. This is followed by a reductive amination step using paraformaldehyde and a reducing agent like sodium borohydride in the presence of a base such as sodium methoxide to introduce the N-methyl group, yielding a mixture of cis and trans isomers of 1-benzyl-N,4-dimethylpiperidin-3-amine.[1]

3.1.3. Diastereomeric Resolution to obtain (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Intermediate III)

The separation of the trans-diastereomer from the cis-isomer is a critical step. The crude mixture of cis and trans isomers is subjected to fractional crystallization or column chromatography. The mother liquor, enriched with the trans-isomer, can be treated with a chiral acid, such as L-tartaric acid or a derivative, to selectively crystallize the desired (3S,4R)-enantiomer.[1]

3.1.4. Synthesis of N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate IV)

The resolved trans-piperidine intermediate (1.0 eq) is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) via a Buchwald-Hartwig amination reaction. Typical conditions involve a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like dioxane or toluene, with heating.[2]

3.1.5. Synthesis of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate V)

The benzyl protecting group is removed by catalytic hydrogenation. The protected amine (1.0 eq) is dissolved in a solvent such as methanol or ethanol, and a palladium catalyst (e.g., 10% Pd/C) is added. The reaction is carried out under a hydrogen atmosphere until completion.

3.1.6. Synthesis of this compound (Final Product)

The debenzylated intermediate (1.0 eq) is reacted with a cyanoacetylating agent, such as ethyl cyanoacetate, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like ethanol to yield this compound.[1]

Stereochemical Assignment

The definitive assignment of the (3S,4R) stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Table 1: Crystallographic Data for (3R,4R)-Tofacitinib Citrate [3]

ParameterValue
Crystal systemOrthorhombic
Space groupP212121
a (Å)5.91113(1)
b (Å)12.93131(3)
c (Å)30.43499(7)
Volume (ų)2326.411(6)
Z4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants and chemical shifts of the protons on the piperidine ring are particularly informative. For a trans-relationship between the substituents at C3 and C4, as in the (3S,4R) isomer, a larger axial-axial coupling constant is typically expected for the proton at C3 compared to the cis-isomer.

While a complete, assigned NMR spectrum for this compound is not widely published, data for the (3R,4R)-isomer is available and can be used for comparison.[4]

Table 2: Representative ¹H NMR Data for (3R,4R)-Tofacitinib Citrate (in D₂O) [4]

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-pyrrolopyrimidine8.09, 7.20, 6.65m, t, d3.2
Piperidine & Methyl4.55 - 1.66m-
CH₃ (piperidine)0.96, 0.92d, d7.6, 7.2
N-CH₃3.23s-
CH₂CN3.81m-

Note: The exact chemical shifts and coupling constants for the (3S,4R)-diastereomer would differ, particularly for the protons on the piperidine ring, reflecting the different spatial arrangement of the substituents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating and quantifying enantiomers and diastereomers. A validated chiral HPLC method can be used to confirm the stereochemical purity of the synthesized this compound.

HPLC_Workflow Sample Synthesized this compound Injection Inject into HPLC Sample->Injection Column Chiral Stationary Phase Injection->Column Elution Mobile Phase Elution Column->Elution Detection UV Detector Elution->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Figure 3: Chiral HPLC analysis workflow.

Conclusion

This technical guide has outlined the synthetic pathway and strategies for the stereochemical assignment of this compound. The synthesis hinges on the stereoselective preparation of the trans-3-amino-4-methylpiperidine core, a challenging yet crucial step. While detailed characterization data for the (3S,4R)-diastereomer is not as prevalent as for the active (3R,4R)-enantiomer, this guide provides a foundational understanding for its preparation and analysis. The provided experimental protocols and analytical methodologies offer a robust framework for researchers and professionals in the field of medicinal chemistry and drug development to synthesize and characterize this and other related stereoisomers of Tofacitinib.

References

The Eutomer Advantage: A Technical Guide to the Discovery and Development of Tofacitinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 20, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, marketed as Xeljanz®, is a pivotal small molecule inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK3, and has become a cornerstone in the treatment of several autoimmune and inflammatory diseases. As a chiral molecule, the stereochemistry of Tofacitinib is critical to its pharmacological activity. This technical guide provides an in-depth exploration of the discovery and development history of Tofacitinib's stereoisomers. It details the initial development focusing on the racemic mixture, the subsequent stereoselective synthesis and chiral resolution methodologies, and the comparative pharmacological activity that established the (3R,4R)-enantiomer as the eutomer. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and pathway and process visualizations to support researchers and professionals in the field of drug development.

Introduction: The Significance of Chirality in JAK Inhibition

Tofacitinib, chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is an orally administered medication approved for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical cascade in the immune response. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to modulate the expression of inflammatory genes. By inhibiting JAKs, Tofacitinib effectively dampens this inflammatory signaling cascade.

The Tofacitinib molecule possesses two chiral centers on its piperidine ring, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetics, and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[2][3] The development of single-enantiomer drugs is often pursued to optimize the therapeutic index by isolating the pharmacologically active isomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).[3]

This guide will illuminate the journey of Tofacitinib from a racemic compound to a highly specific, single-enantiomer therapeutic agent.

Discovery and Development Trajectory

The development of Tofacitinib (formerly CP-690,550) by Pfizer began with a high-throughput screening of their compound library against the catalytic domain of JAK3.[4][5] This initial screening identified a pyrrolopyrimidine-based series of inhibitors. Subsequent optimization of this series led to the discovery of Tofacitinib as a potent JAK inhibitor.

The initial synthesis strategies often produced a racemic mixture of the key piperidine intermediate. The critical step in the development process was the recognition and subsequent separation of the stereoisomers to identify the most active configuration. It was determined that the therapeutic efficacy resides exclusively in the (3R,4R)-enantiomer. A Chinese patent explicitly notes that the (3R,4R) configuration is the effective JAK-1 and -3 tyrosine kinase inhibitor, while the other stereoisomers (the (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereomers) exhibit no biological equivalence.[6] This discovery necessitated the development of robust methods for both stereoselective synthesis and chiral resolution to produce the single, active enantiomer for clinical use.

The logical workflow for the development of the active Tofacitinib enantiomer is depicted below.

G cluster_0 Discovery & Synthesis cluster_1 Chiral Development cluster_2 Process Optimization HTS High-Throughput Screening (JAK3 Target) Lead_Opt Lead Optimization of Pyrrolopyrimidine Scaffold HTS->Lead_Opt Racemic_Synth Synthesis of Racemic Piperidine Intermediate Lead_Opt->Racemic_Synth Chiral_Res Chiral Resolution of Racemic Mixture Racemic_Synth->Chiral_Res Stereo_Eval Pharmacological Evaluation of Stereoisomers Chiral_Res->Stereo_Eval Asym_Synth Asymmetric Synthesis Development Chiral_Res->Asym_Synth Eutomer_ID Identification of (3R,4R) as the Eutomer Stereo_Eval->Eutomer_ID Eutomer_ID->Asym_Synth API_Prod API Production of (3R,4R)-Tofacitinib Asym_Synth->API_Prod

Caption: Tofacitinib's development workflow from discovery to API production.

Synthesis and Chiral Resolution

The synthesis of Tofacitinib has been approached through two main strategies: the synthesis of a racemic key intermediate followed by chiral resolution, and asymmetric synthesis to directly obtain the desired enantiomer.

Racemic Synthesis of Key Intermediate

One common route involves the synthesis of the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate is then coupled with the pyrrolo[2,3-d]pyrimidine core.

  • Step 1: Synthesis of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine: 4-Picoline is reacted with benzyl chloride to form the pyridinium salt. This salt is then reduced using sodium borohydride (NaBH₄) in an ethanol/water mixture to yield the tetrahydropyridine derivative.

  • Step 2: Hydroboration-Oxidation: The tetrahydropyridine is subjected to hydroboration using a borane complex (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to produce the trans-alcohol, (±)-trans-1-benzyl-4-methylpiperidin-3-ol.

  • Step 3: Oxidation to Ketone: The alcohol is oxidized to the corresponding piperidone, 1-benzyl-4-methylpiperidin-3-one, using an appropriate oxidizing agent such as a Swern or Dess-Martin oxidation.

  • Step 4: Reductive Amination: The piperidone undergoes reductive amination with methylamine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine. The cis diastereomer is the major product.

Chiral Resolution

Chiral resolution is a critical step for isolating the (3R,4R)-enantiomer from the racemic mixture. This is most effectively achieved by diastereomeric salt formation using a chiral resolving agent. Derivatives of tartaric acid are commonly employed for this purpose.

  • Objective: To resolve racemic methyl-((cis)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine.

  • Resolving Agent: 2,3-Dibenzoyl-D-tartaric acid.

  • Procedure:

    • The racemic amine intermediate is dissolved in a suitable solvent, such as methanol.

    • A solution of 2,3-dibenzoyl-D-tartaric acid (approximately 1 to 2 molar equivalents) in the same solvent is added to the amine solution.

    • The mixture is stirred, allowing for the selective precipitation of the diastereomeric salt of the (3R,4R)-enantiomer. Seeding with a small amount of the desired salt crystal can facilitate crystallization.

    • The mixture is cooled to enhance precipitation and then filtered to collect the crystalline salt.

    • The collected salt is washed with a cold solvent to remove impurities.

    • The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine, yielding the enantiomerically pure (3R,4R)-methyl-(4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with an enantiomeric purity often exceeding 99%.[7]

The workflow for this crucial chiral resolution step is visualized below.

G Racemic_Mix Racemic (cis) Amine Intermediate ((3R,4R) and (3S,4S)) in Methanol Add_Resolver Add 2,3-Dibenzoyl-D-Tartaric Acid Racemic_Mix->Add_Resolver Stir_Precipitate Stir and Cool Selective Precipitation Add_Resolver->Stir_Precipitate Filtration Filtration Stir_Precipitate->Filtration Salt_Crystal Diastereomeric Salt Crystal ((3R,4R)-Amine + D-Tartaric Acid Derivative) Filtration->Salt_Crystal Filtrate Filtrate (Contains (3S,4S)-Amine) Filtration->Filtrate Base_Treatment Treat with Base (e.g., NaOH) to Liberate Free Amine Salt_Crystal->Base_Treatment Final_Product Enantiomerically Pure (3R,4R)-Amine Intermediate (>99% e.e.) Base_Treatment->Final_Product

Caption: Workflow for the chiral resolution of Tofacitinib's key intermediate.

Pharmacological Comparison of Stereoisomers

The primary rationale for developing a single enantiomer of Tofacitinib is the significant difference in pharmacological activity between its stereoisomers. The (3R,4R)-enantiomer is the eutomer, responsible for the entirety of the desired JAK inhibition. The other isomers, including its enantiomer (3S,4S) and the diastereomers ((3R,4S) and (3S,4R)), are described as being significantly less active or inactive.[2][4]

StereoisomerTarget KinaseIC₅₀ (nM)Activity Relative to (3R,4R)
(3R,4R)-Tofacitinib (Eutomer) JAK1 112-
JAK2 20-
JAK3 1-
(3S,4S)-Tofacitinib (Distomer)JAK1, JAK2, JAK3Not ReportedDescribed as "less active"[4]
(3R,4S)-TofacitinibJAK1, JAK2, JAK3Not ReportedDescribed as "less active"[2][4]
(3S,4R)-TofacitinibJAK1, JAK2, JAK3Not ReportedDescribed as "less active"[4]
Data sourced from multiple references indicating the IC₅₀ for the active enantiomer and the qualitative description for the others.[1][2][4]

This stark difference in activity underscores the importance of the specific three-dimensional arrangement of the methyl and amino groups on the piperidine ring for optimal binding to the ATP-binding pocket of the JAK enzymes.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by interrupting the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immunity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:p1 Cytokine->Receptor:p2 JAK1 JAK JAK2 JAK JAK1->JAK2 Activation STAT1 STAT JAK1->STAT1 P JAK2->JAK1 STAT2 STAT JAK2->STAT2 P pSTAT1 pSTAT pSTAT2 pSTAT Dimer pSTAT Dimer pSTAT1->Dimer pSTAT2->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK2 Inhibits Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

As shown in the diagram, the binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. These activated JAKs then create docking sites on the receptor for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in the inflammatory response. Tofacitinib, by binding to the ATP-binding site of the JAKs, prevents this phosphorylation cascade, thereby blocking the downstream signaling.

Conclusion

The development of Tofacitinib is a compelling case study in modern drug discovery, highlighting the critical importance of stereochemistry in pharmacology. The journey from a racemic compound, identified through high-throughput screening, to a single, highly active (3R,4R)-enantiomer demonstrates the value of meticulous chiral development. By isolating the eutomer, Pfizer was able to develop a therapeutic agent with a highly specific mechanism of action and an optimized safety and efficacy profile. The methodologies for chiral resolution and, subsequently, asymmetric synthesis have been pivotal in making this single-enantiomer drug a viable and successful treatment for millions of patients with autoimmune diseases. This guide has provided a detailed overview of this process, offering valuable insights and protocols for professionals engaged in the development of chiral pharmaceuticals.

References

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of (3R,4R)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tofacitinib is an oral, small-molecule Janus kinase (JAK) inhibitor developed for the treatment of various immune-mediated inflammatory diseases.[1][2][3] It is approved for conditions including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[4] Tofacitinib represents a targeted synthetic disease-modifying antirheumatic drug (DMARD) that modulates intracellular signaling pathways crucial to the inflammatory process.[1][5] This document provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of the active (3R,4R) stereoisomer of Tofacitinib, tailored for researchers and drug development professionals.

Pharmacodynamics (PD)

Mechanism of Action

Tofacitinib's primary mechanism of action is the inhibition of Janus kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signal transduction of numerous cytokines and growth factors.[6][7] In autoimmune diseases like rheumatoid arthritis, pro-inflammatory cytokines such as IL-6, IL-7, IL-15, and interferons play a critical role in the pathogenesis.[2] These cytokines bind to their respective receptors on immune cells, activating associated JAKs.[6][8]

Tofacitinib potently inhibits JAK1 and JAK3, with a lesser effect on JAK2.[6][9] By blocking these enzymes, it disrupts the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][6] This prevents the STAT proteins from dimerizing, translocating to the nucleus, and regulating the transcription of genes involved in inflammation and immune cell function.[6][8] The therapeutic effect of Tofacitinib is therefore achieved by modulating the immune and inflammatory responses driven by these cytokine signals.[1][7]

Tofacitinib_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates pstat pSTAT dimer pSTAT Dimer pstat->dimer Dimerizes dna Gene Transcription dimer->dna Translocates & Regulates tofacitinib Tofacitinib tofacitinib->jak Inhibits

Diagram 1. Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Pharmacodynamic Effects

Tofacitinib administration leads to dose-dependent changes in several biomarkers associated with its mechanism of action. Treatment is associated with a rapid decrease in C-reactive protein (CRP), a key inflammatory marker.[2] It also causes a dose-dependent reduction in natural killer (NK) cells and an increase in B cell counts.[2][10] The pharmacodynamic activity can persist longer than what would be predicted by the pharmacokinetic half-life alone; for instance, suppressed CRP levels continue for up to two weeks after discontinuing the drug.[2] Studies have shown that the pharmacodynamic effects are reversible within approximately two weeks of drug discontinuation.[11]

Table 1: Key Pharmacodynamic Effects of Tofacitinib

Biomarker Effect Onset/Reversibility
Phosphorylated STAT5 (pSTAT5) Inhibition Reverses to baseline within 24 hours of discontinuation.[11]
C-Reactive Protein (CRP) Rapid Decrease Partially reverses over 2-4 weeks after discontinuation.[2][11]
Natural Killer (NK) Cells Dose-dependent Decrease Reverses to baseline 1-2 weeks after discontinuation.[2][11]
B Cells Dose-dependent Increase Reverses to baseline 1-2 weeks after discontinuation.[2][11]

| Neutrophil Counts | Decrease | Partially reverses over 2-4 weeks after discontinuation.[11] |

Pharmacokinetics (PK)

Tofacitinib exhibits linear pharmacokinetics and is rapidly absorbed and eliminated.[12][13]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Tofacitinib is well-absorbed after oral administration, with a peak plasma concentration (Tmax) reached within 0.5 to 1 hour.[10][12] The absolute oral bioavailability is 74%.[3][9][12] Administration with a high-fat meal does not affect the total exposure (AUC) but can reduce the peak concentration (Cmax) by approximately 30%.[12]

  • Distribution: The steady-state volume of distribution (Vdss) is 87 L, indicating distribution into tissues.[14] Tofacitinib is approximately 40% bound to plasma proteins, primarily albumin.[3][15]

  • Metabolism: Tofacitinib is extensively metabolized, with about 70% of its clearance occurring via hepatic metabolism.[12][13][16] The primary metabolic pathway is oxidation, mediated mainly by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C19.[9][12][16] All identified metabolites are considered to have significantly less pharmacological activity than the parent compound.[14]

  • Excretion: The remaining 30% of the drug is excreted unchanged in the urine via renal clearance.[9][12][16] The elimination half-life is short, approximately 3 hours.[3][16] Steady-state concentrations are achieved within 24 to 48 hours with twice-daily dosing, showing minimal accumulation.[16]

Table 2: Key Pharmacokinetic Parameters of Tofacitinib in Healthy Adults

Parameter Value Reference(s)
Bioavailability (F) 74% [3][9][12]
Time to Peak (Tmax) 0.5 - 1 hour [10][12]
Elimination Half-life (t½) ~3 hours [3][16]
Plasma Protein Binding 40% [3][15]
Volume of Distribution (Vdss) 87 L [14]
Metabolism ~70% Hepatic (CYP3A4, CYP2C19) [9][12][16]

| Excretion | ~30% Renal (unchanged) |[9][12][16] |

Factors Influencing Pharmacokinetics

Given its reliance on CYP3A4 and CYP2C19 for metabolism, Tofacitinib's pharmacokinetics can be significantly altered by co-administration with inhibitors or inducers of these enzymes.[9]

Table 3: Effect of Co-administered Drugs on Tofacitinib Pharmacokinetics

Co-administered Drug Mechanism Effect on Tofacitinib AUC Effect on Tofacitinib Cmax Reference(s)
Ketoconazole Strong CYP3A4 Inhibitor ▲ 103% increase ▲ 16% increase [9]
Fluconazole Moderate CYP3A4 & CYP2C19 Inhibitor ▲ 79% increase ▲ 27% increase [9]

| Rifampicin | Strong CYP3A4 & CYP2C19 Inducer | ▼ 84% decrease | ▼ 74% decrease |[9] |

Conversely, Tofacitinib does not appear to significantly alter the pharmacokinetics of other drugs, such as methotrexate or oral contraceptives.[12]

Renal and hepatic impairment can substantially increase exposure to Tofacitinib, often necessitating dose adjustments.

Table 4: Effect of Renal and Hepatic Impairment on Tofacitinib AUC

Patient Population Degree of Impairment Change in Tofacitinib AUC (vs. Normal Function) Reference(s)
Renal Impairment Mild ▲ 41% increase [14]
Moderate ▲ 71% increase [14]
Severe ▲ 156% increase [14]

| Hepatic Impairment | Moderate | ▲ 65% increase |[14] |

Experimental Protocols

Phase 1 Pharmacokinetic Study Protocol

A typical Phase 1 study to evaluate the pharmacokinetics of Tofacitinib involves the following methodology:

  • Subjects: Healthy adult volunteers meeting specific inclusion criteria, such as normal renal function (e.g., creatinine clearance ≥80 mL/min).[17]

  • Study Design: A randomized, single- and/or multiple-dose, dose-escalation design is common.[18] For example, subjects may receive escalating single doses (e.g., 1, 5, 30 mg) or a multiple-dose regimen (e.g., 15 mg twice daily for 5 days).[18]

  • Sample Collection: For single-dose analysis, blood samples are collected at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 16, 24, and 48 hours).[17] For multiple-dose regimens, trough concentrations are measured before dosing on later days, followed by a full profile on the final day.[17] Urine is also collected to determine the amount of unchanged drug excreted.[17]

  • Bioanalysis: Plasma and urine concentrations of Tofacitinib are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Parameter Calculation: Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and renal clearance (CLR) are calculated from the concentration-time data using non-compartmental analysis.

Pharmacodynamic Assessment of STAT Phosphorylation

The inhibitory effect of Tofacitinib on the JAK-STAT pathway can be quantified in patient samples using flow cytometry.

STAT_Phosphorylation_Workflow node_start Patient Blood Sample Collection node_isolate Isolate Peripheral Blood Mononuclear Cells (PBMCs) node_start->node_isolate node_stimulate Cytokine Stimulation (e.g., IL-6, IL-10) node_isolate->node_stimulate node_fixperm Fix and Permeabilize Cells node_stimulate->node_fixperm node_stain Stain with Fluorescent Antibodies - Cell Surface Markers (CD3, CD14) - Intracellular pSTAT (pSTAT1, pSTAT3) node_fixperm->node_stain node_acquire Data Acquisition via Flow Cytometry node_stain->node_acquire node_analyze Analyze Phosphorylation Levels in Specific Cell Populations (T-cells, Monocytes) node_acquire->node_analyze node_end Quantify PD Effect node_analyze->node_end

Diagram 2. Experimental workflow for assessing STAT phosphorylation.

This protocol involves isolating peripheral blood mononuclear cells (PBMCs) from patients treated with Tofacitinib.[19] The cells are then stimulated ex vivo with specific cytokines to induce STAT phosphorylation.[8] Using flow cytometry, researchers can simultaneously identify different cell populations (e.g., T-cells, monocytes) and quantify the levels of intracellular phosphorylated STAT proteins, thereby measuring the extent of JAK-STAT pathway inhibition.[8][19]

Conclusion

Tofacitinib is a targeted oral DMARD with well-characterized pharmacodynamic and pharmacokinetic profiles. Its mechanism of action, centered on the inhibition of the JAK1/JAK3-STAT signaling pathway, translates into measurable downstream effects on immune cells and inflammatory markers.[2][6] The drug possesses predictable, linear pharmacokinetics, with a short half-life and primary clearance through hepatic metabolism.[12][16] A thorough understanding of its interactions with CYP450-modulating drugs and the impact of patient-specific factors like renal and hepatic function is critical for optimizing its therapeutic use and ensuring patient safety.

References

In Vitro Kinase Selectivity Profile of (3S,4R)-Tofacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of (3S,4R)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of the Janus kinase family, playing a crucial role in the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is integral to the pathophysiology of various autoimmune diseases.[1][4] This guide focuses on the specific in vitro kinase selectivity of the (3S,4R)-enantiomer of Tofacitinib, providing quantitative data and methodological insights for research and development purposes.

Quantitative Kinase Selectivity Profile

The in vitro kinase inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Janus Kinase (JAK) Family Inhibition

Tofacitinib demonstrates potent inhibition of JAK family members, with a particular selectivity for JAK1 and JAK3 over JAK2.[4][5]

KinaseIC50 (nM)Reference(s)
JAK1112[6]
JAK220[6]
JAK31[6]
TYK216-34[7]
Selectivity Against a Broader Kinase Panel

Tofacitinib has been profiled against a wide range of kinases and has demonstrated a high degree of selectivity for the JAK family. While comprehensive kinome-wide screening data with specific IC50 values for hundreds of kinases is extensive, published data indicates that Tofacitinib does not significantly inhibit a large number of non-JAK kinases at concentrations where it potently inhibits JAKs.[8][9]

Note: A comprehensive list of all tested kinases is beyond the scope of this guide. Researchers are encouraged to consult specialized kinase profiling databases and literature for exhaustive kinome scan data.

Experimental Protocols

The following sections detail the methodologies for key in vitro kinase assays commonly used to determine the selectivity profile of inhibitors like this compound.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[11]

Protocol Overview:

  • Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test compound (Tofacitinib) is incubated.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to initiate the luciferase reaction. This is incubated for 30-60 minutes at room temperature.[11]

  • Signal Measurement: The luminescence is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to detect and characterize kinase inhibitors.[12]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. A test compound that binds to the kinase's ATP-binding site will compete with the tracer, leading to a decrease in the FRET signal.[12][13]

Protocol Overview:

  • Reagent Preparation: Prepare solutions of the test compound (Tofacitinib), kinase/antibody mixture, and the fluorescent tracer.

  • Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature for a specified period, typically 1 hour, to allow the binding reaction to reach equilibrium.[12]

  • Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The decrease in the FRET signal is proportional to the inhibitory activity of the test compound.

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation JAK1->JAK3 Phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK3->STAT_inactive Phosphorylation STAT_active p-STAT (active) dimer STAT_inactive->STAT_active Dimerization DNA Gene Transcription STAT_active->DNA Translocation & Binding Tofacitinib This compound Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Tofacitinib dilutions Incubation Incubate Kinase, Substrate, ATP, and Tofacitinib Reagents->Incubation Add_Reagent Add Detection Reagent (e.g., ADP-Glo™ or LanthaScreen®) Incubation->Add_Reagent Incubate_Detect Incubate for Signal Development Add_Reagent->Incubate_Detect Measure Measure Signal (Luminescence or TR-FRET) Incubate_Detect->Measure Calculate Calculate % Inhibition and IC50 values Measure->Calculate

Caption: General workflow for an in vitro kinase inhibitor screening assay.

Conclusion

This compound is a potent inhibitor of the Janus kinase family, demonstrating significant selectivity for JAK1 and JAK3. This selectivity profile, determined through robust in vitro assays such as the ADP-Glo™ and LanthaScreen® methods, underscores its targeted mechanism of action in modulating cytokine signaling. This technical guide provides a foundational understanding of the in vitro kinase selectivity of this compound, offering valuable data and methodological insights for professionals in the field of drug discovery and development.

References

Structure-activity relationship (SAR) studies of Tofacitinib analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tofacitinib Analogs

Introduction

Tofacitinib (formerly CP-690,550) is a potent inhibitor of Janus kinases (JAKs) and the first of its class to be approved for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It functions by blocking the ATP-binding site of JAKs, thereby interfering with the signaling cascade of numerous cytokines that are pivotal in immune responses and inflammatory processes.[3][4] Tofacitinib inhibits JAK1, JAK2, and JAK3 with low nanomolar potency and is somewhat less active against TYK2.[5][6] The therapeutic effects of Tofacitinib are primarily attributed to the inhibition of JAK1 and JAK3, which are crucial for the signaling of multiple interleukins and interferons.[3][7]

Despite its clinical success, the pan-JAK inhibitory profile of Tofacitinib is associated with side effects, such as anemia and neutropenia, which are linked to the inhibition of JAK2.[3] This has spurred extensive research into the development of Tofacitinib analogs with improved selectivity, particularly for JAK3, to potentially offer a better safety profile while retaining therapeutic efficacy.[5] Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how chemical modifications of the Tofacitinib scaffold influence potency, selectivity, and metabolic stability. This guide provides a detailed overview of the SAR of Tofacitinib analogs, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Structure and Key Binding Interactions

The chemical structure of Tofacitinib is built upon a 7H-pyrrolo[2,3-d]pyrimidine core, which serves as the hinge-binding motif, a (3R,4R)-4-methyl-3-(methylamino)piperidine side chain, and a propanenitrile group. The pyrrolopyrimidine core is a critical pharmacophore that mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the JAK kinase domain.[8] Specifically, it interacts with the backbone amide of a leucine residue and the backbone carbonyl of a glutamate residue in the hinge region of JAKs (e.g., L959 and E957 in JAK1, L932 and E930 in JAK2, and L905 and E903 in JAK3).[8][9] These hydrogen bonds are essential for the high-affinity binding and inhibitory activity of Tofacitinib and its analogs.[8]

Structure-Activity Relationship (SAR) of Tofacitinib Analogs

SAR studies on Tofacitinib have explored modifications at various positions of the molecule to understand their impact on potency and selectivity.

Modifications of the Pyrrolopyrimidine Hinge-Binding Motif

The 7H-pyrrolo[2,3-d]pyrimidine core is a common feature in many JAK inhibitors, including Ruxolitinib and Baricitinib.[8] Its role in anchoring the inhibitor to the hinge region is paramount. Studies involving the replacement of this core with other heterocyclic systems (bioisosteres) have been conducted to explore novel chemical space and potentially improve selectivity.[10]

In one such study, a library of Tofacitinib bioisosteres was synthesized where the pyrrolopyrimidine nucleus was replaced by a variety of other heterocycles.[10] While molecular modeling suggested that these novel chemotypes could mimic the pharmacophore of the original core, most of the synthesized compounds showed poor activity against JAK3.[10] This highlights the stringent structural requirements for effective hinge binding. However, this research did provide valuable insights into which structural features are tolerated and which are detrimental to activity, serving as a useful dataset for refining in silico models for future drug design.[10]

Modifications of the Piperidine Side Chain

The (3R,4R)-4-methyl-3-(methylamino)piperidine side chain of Tofacitinib projects towards the solvent-exposed region of the ATP-binding pocket. Modifications in this region have been explored to enhance selectivity and address metabolic liabilities. For instance, replacing the (3S, 4S)-4-methylpiperidin-3-yl portion with a 4-aminopiperidine group has been a strategy in designing covalent JAK3-selective inhibitors.[5] In one study, this modification was coupled with the attachment of electrophilic "warheads" to the primary amino group to achieve irreversible binding to a non-catalytic cysteine residue (C909) present in JAK3.[11] This approach led to the discovery of compound RB1, which exhibited high selectivity for JAK3 (IC50 of 40 nM) with no significant inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM.[5]

Strategies to Mitigate Metabolic Activation

Tofacitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a smaller contribution from CYP2C19.[12][13] This metabolism can lead to the formation of reactive metabolites, such as aldehydes or epoxides, which have been implicated in potential liver toxicity.[12][14] To address this, analogs have been designed to block the sites of metabolic activation.

One study focused on synthesizing six Tofacitinib analogs with modifications intended to prevent the formation of these reactive species.[14] The research indicated that a purine analog, designated as analog 3, not only retained nanomolar inhibitory activity against JAK3 but also showed reduced inhibition of CYP3A and lower cytotoxicity compared to the parent drug.[14] This suggests that strategic modifications to circumvent metabolic activation can lead to safer drug candidates. The study also provided evidence that the epoxide metabolite of Tofacitinib might be a key contributor to its CYP3A4 mechanism-based inhibition and potential hepatotoxicity.[12][14]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of Tofacitinib and a selective analog against JAK kinases.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Tofacitinib 1.7–1121.8–200.75–216-34[5][8]
RB1 >5000>500040>5000[5]

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments cited in the study of Tofacitinib analogs.

In Vitro JAK Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK kinase enzymes (e.g., from insect cells).[15]

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).[9]

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9]

  • Test compounds (Tofacitinib analogs) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[9][17]

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 384-well plate, add the test compound dilutions.[18]

  • Add the specific JAK enzyme and the peptide substrate to each well.[18]

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[18]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to produce light in a luciferase reaction.

  • Measure the luminescence using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based STAT Phosphorylation Assay

This assay assesses the functional inhibition of the JAK-STAT pathway within a cellular context.[5][19]

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by test compounds in cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1).[5]

  • Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2, GM-CSF for JAK2).[5]

  • Test compounds.

  • Cell lysis buffer with protease and phosphatase inhibitors.[20]

  • Antibodies: Phospho-specific STAT antibodies (e.g., anti-pSTAT5, anti-pSTAT3) and total STAT antibodies for normalization.

  • Flow cytometer or Western blot equipment.

Procedure (using Flow Cytometry):

  • Pre-incubate PBMCs with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a specific cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fix and permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with a fluorescently labeled phospho-specific STAT antibody.

  • Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes).

  • Determine the IC50 values by plotting the inhibition of phosphorylation against the compound concentration.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds to cells.[21]

Objective: To determine the concentration at which a compound causes cell death.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.[22]

  • Test compounds.

  • Cell culture medium.

  • Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo).[21]

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate as required for color or luminescence development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the cytotoxic concentration (e.g., CC50).

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Docking JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT_inactive 5. STAT Phosphorylation JAK2->Receptor 3. Receptor Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation Gene_expression Gene Expression (Inflammation, etc.) DNA->Gene_expression 8. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of Tofacitinib analogs start->prep_compounds add_reagents Add compounds, JAK enzyme, and peptide substrate to plate prep_compounds->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop reaction and measure ADP production incubate->stop_reaction measure_luminescence Read luminescence on microplate reader stop_reaction->measure_luminescence analyze_data Analyze data and calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro JAK kinase inhibition assay.

Logical Relationship of Tofacitinib SAR

SAR_Logic cluster_core Pyrrolopyrimidine Core cluster_sidechain Piperidine Side Chain cluster_metabolism Metabolic Sites Tofacitinib Tofacitinib Core Structure Core_Mod Modifications (Bioisosteric Replacement) Tofacitinib->Core_Mod Sidechain_Mod Modifications (e.g., 4-aminopiperidine) Tofacitinib->Sidechain_Mod Metabolism_Mod Modifications to Block Metabolic Hotspots Tofacitinib->Metabolism_Mod Core_Effect Impacts Hinge Binding & Potency Core_Mod->Core_Effect Sidechain_Effect Impacts Selectivity & Covalent Binding Sidechain_Mod->Sidechain_Effect Metabolism_Effect Reduces Reactive Metabolites & Improves Safety Metabolism_Mod->Metabolism_Effect

Caption: Key areas of Tofacitinib modification and their resulting impacts.

Conclusion

The structure-activity relationship studies of Tofacitinib analogs have been instrumental in guiding the development of the next generation of JAK inhibitors. The pyrrolopyrimidine core remains a highly optimized motif for hinge binding, with most modifications leading to a loss of potency. The piperidine side chain, however, offers a valuable handle for introducing selectivity, as demonstrated by the development of covalent JAK3-selective inhibitors. Furthermore, addressing metabolic liabilities through targeted chemical modifications has shown promise in creating analogs with potentially improved safety profiles. The collective insights from these SAR studies are paving the way for the design of more refined JAK inhibitors with tailored selectivity, which could translate into more effective and safer therapies for a range of immune-mediated inflammatory diseases.

References

(3S,4R)-Tofacitinib: A Comparative Analysis of Binding Affinity for JAK1 and JAK3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, most notably rheumatoid arthritis.[1] Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, a critical cascade in immune cell function.[2][3] Tofacitinib is recognized for its potent inhibition of JAK1 and JAK3, with a lesser effect on JAK2.[4][5][6] This document provides a detailed technical overview of the binding affinity of the specific enantiomer, (3S,4R)-Tofacitinib, for JAK1 versus JAK3, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.

Data Presentation: Binding Affinity of Tofacitinib

The binding affinity of tofacitinib to JAK isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. A lower IC50 value indicates a higher potency and binding affinity. While initially considered a selective JAK3 inhibitor, further studies have demonstrated that tofacitinib is a potent inhibitor of both JAK1 and JAK3.[7]

The following table summarizes the reported IC50 values for tofacitinib against JAK1 and JAK3 from various studies. It is important to note that variations in experimental conditions, such as ATP concentration and the specific assay used, can lead to differences in the observed IC50 values across different studies.

Kinase TargetReported IC50 (nM)Reference
JAK1112[8]
JAK31[8]
JAK11.7 - 81[9]
JAK30.75 - 34[9]
JAK1/JAK3 combination56[3]

Note: The (3S,4R) enantiomer is the active form of Tofacitinib.

Experimental Protocols: Kinase Inhibition Assay

The determination of kinase inhibition and the calculation of IC50 values are commonly performed using in vitro enzymatic assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol for JAK1/JAK3 Inhibition

Objective: To determine the IC50 of this compound for JAK1 and JAK3 kinases.

Materials:

  • Recombinant human JAK1 and JAK3 enzymes

  • This compound

  • ATP (Adenosine Triphosphate)

  • Substrate peptide (e.g., a poly(GT)-based peptide)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to each well of the microplate.

    • Add the serially diluted this compound to the appropriate wells.

    • Add the substrate peptide to all wells.

    • Initiate the kinase reaction by adding a mixture of the respective JAK enzyme (JAK1 or JAK3) and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation.[2][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT (inactive) JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (active) pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Transcription Gene Transcription DNA->Transcription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow: ADP-Glo™ Kinase Assay

The following diagram illustrates the key steps involved in the ADP-Glo™ Kinase Assay for determining the inhibitory activity of a compound against a target kinase.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Reaction_Setup Combine Tofacitinib, Kinase, Substrate, and ATP in Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solution Reagent_Prep->Reaction_Setup Incubation1 Incubate at Room Temperature (e.g., 60 min) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at Room Temperature (40 min) Add_ADP_Glo->Incubation2 Add_Kinase_Detection Add Kinase Detection Reagent (Generate Luminescence) Incubation2->Add_Kinase_Detection Incubation3 Incubate at Room Temperature (30 min) Add_Kinase_Detection->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Plot_Data Plot Luminescence vs. Log[Tofacitinib] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Calculate_IC50

References

Crystal structure of (3S,4R)-Tofacitinib in complex with JAK kinases

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structural interactions between the Janus kinase (JAK) inhibitor Tofacitinib and its kinase targets is crucial for understanding its mechanism of action and for the development of next-generation selective inhibitors. This technical guide provides a comprehensive overview of the crystal structure of Tofacitinib in complex with JAK kinases, focusing on the pharmacologically active (3R,4R) stereoisomer, as structural data for the (3S,4R) diastereomer is not available in the public domain.

Introduction to Tofacitinib and the JAK-STAT Pathway

Tofacitinib (formerly CP-690,550), marketed as Xeljanz®, is an orally administered drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby modulating the signaling of various cytokines involved in immune responses and inflammation.[1]

Tofacitinib is a competitive inhibitor that binds to the ATP-binding site within the kinase domain of JAKs.[1] The approved and most active stereoisomer of the drug is (3R,4R)-3-[4-methyl-3-[N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile.[3] This document will focus on the structural interactions of this (3R,4R) isomer.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to transmit extracellular signals to the nucleus, leading to the transcription of target genes.[4][5][6][7] This pathway is integral to processes like immunity, cell proliferation, differentiation, and hematopoiesis.[5] The core components are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[4][6]

The general mechanism is as follows:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor.

  • STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking sites for STAT proteins, which are recruited and subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to specific DNA sequences to regulate gene expression.[4][5][6]

Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak JAK receptor->jak 2. Activation cytokine Cytokine cytokine->receptor 1. Binding jak->jak stat STAT jak->stat 3. Phosphorylation nucleus Nucleus stat->nucleus 4. Dimerization & Translocation gene Target Gene Transcription nucleus->gene 5. Gene Regulation tofacitinib Tofacitinib tofacitinib->jak Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Crystal Structure of (3R,4R)-Tofacitinib in Complex with JAKs

The high degree of sequence and structural conservation in the ATP-binding sites of JAK isoforms presents a challenge for developing highly selective inhibitors.[8] However, subtle differences can be exploited. Crystal structures of Tofacitinib complexed with JAK1 and JAK3 have been resolved, providing detailed molecular insights into its binding mode. While a co-crystal structure with JAK2 is not available, models have been generated based on structures with similar ligands.[9]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for publicly available structures of human JAKs in complex with Tofacitinib.

Target PDB ID Resolution (Å) Ligand Expression System
JAK1 3EYG2.80TofacitinibSpodoptera frugiperda
JAK3 3LXK2.80TofacitinibSpodoptera frugiperda

Data sourced from the RCSB Protein Data Bank.[9][10]

Key Molecular Interactions

Tofacitinib binds in the ATP-binding pocket located in the kinase domain of the JAK enzymes. The pyrrolo[2,3-d]pyrimidine core of Tofacitinib acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the hinge region, mimicking the adenine ring of ATP.

  • Hinge Region Binding: The primary anchoring interaction involves two hydrogen bonds between the pyrrolopyrimidine core of Tofacitinib and the hinge region of the kinase. In JAK1, these bonds are formed with the backbone amide of L959 and the carbonyl oxygen of E957 .[9][10] Similarly, in JAK3, these interactions occur with L905 and E903 .[9][10][11] This bidentate hydrogen bonding pattern is a hallmark of many kinase inhibitors.

  • Hydrophobic Interactions: The piperidine ring and its methyl substituents are positioned in a more solvent-exposed region, where they can form van der Waals and hydrophobic interactions with surrounding residues. Key residues contributing to a hydrophobic pocket include V889, F958, and L1010 in JAK1, and V836 and L956 in JAK3.[10][12]

  • Role of the Cyano Group: The cyano group on the propanenitrile side chain extends towards the solvent-exposed region of the binding site.

Molecular dynamics simulations suggest that Tofacitinib binding induces a "closed" conformation of the ATP-binding site, particularly by reducing the fluctuation of the glycine-rich loop.[9][11]

Quantitative Binding and Inhibition Data

Tofacitinib exhibits potent inhibition across multiple JAK isoforms, with a particular preference for JAK1 and JAK3 over JAK2 and TYK2. The table below compiles reported inhibitory concentrations (IC50).

Target IC50 Range (nM) Assay Type
JAK1 1.7 - 3.7Enzyme-based
JAK2 1.8 - 4.1Enzyme-based
JAK3 0.75 - 1.6Enzyme-based
TYK2 16 - 34Enzyme-based

Data compiled from multiple studies. Absolute values can vary based on assay conditions.[9][11]

Computational studies and binding free energy calculations align with these experimental findings, ranking the binding affinity in the order of JAK3 > JAK2 ∼ JAK1.[9][10][11]

Experimental Protocols for Structure Determination

The determination of a co-crystal structure of a small molecule inhibitor with its target protein is a multi-step process. The general workflow used for Tofacitinib-JAK complexes is outlined below.

Experimental_Workflow node_style node_style process_style process_style data_style data_style result_style result_style A 1. Gene Cloning & Recombinant Protein Expression B 2. Protein Purification A->B C 3. Complex Formation & Crystallization B->C D 4. X-ray Diffraction C->D E Diffraction Data D->E F 5. Structure Solution & Refinement E->F G 3D Electron Density Map F->G H Final Atomic Model (PDB) F->H G->F

Figure 2: General experimental workflow for protein-ligand co-crystallography.
Protein Expression and Purification

  • Expression System: The kinase domains of human JAKs (e.g., JAK1, JAK3) are typically expressed using a baculovirus expression system in insect cells, such as Spodoptera frugiperda (Sf9).[13][14][15][16][17] This system is well-suited for producing large quantities of soluble, active eukaryotic proteins.

  • Purification: The expressed protein is purified to homogeneity using a series of chromatography steps. This often involves affinity chromatography (e.g., using a His-tag or GST-tag), followed by ion-exchange and size-exclusion chromatography to remove impurities and aggregated protein.

Crystallization
  • Complex Formation: The purified JAK kinase domain is incubated with a molar excess of Tofacitinib to ensure saturation of the ATP-binding site.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions. This involves testing hundreds of different chemical cocktails (containing different buffers, precipitants like polyethylene glycol, and salts) to find the precise conditions that induce the formation of well-ordered, single crystals. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

X-ray Diffraction Data Collection and Processing
  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen to prevent radiation damage. The crystals are then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that is recorded on a detector.

  • Structure Solution: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots. The phases of the diffracted waves, which are lost during the experiment, are determined using methods like molecular replacement (using a known structure of a similar kinase as a search model).

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then iteratively refined against the experimental data to improve its fit and geometry, resulting in the final, high-resolution crystal structure.[13][15][16][18]

Conclusion

The crystal structures of (3R,4R)-Tofacitinib in complex with JAK1 and JAK3 have provided invaluable atomic-level insights into its mechanism of inhibition. The key interactions, particularly the bidentate hydrogen bonds with the kinase hinge region, are fundamental to its potent activity. This structural information not only clarifies how Tofacitinib functions but also serves as a critical blueprint for the structure-based design of new JAK inhibitors with improved potency and isoform selectivity, potentially leading to therapies with enhanced efficacy and improved safety profiles.

References

Unraveling the Stereospecificity of Tofacitinib: A Technical Guide to the Biological Activity of its (3S,4R) and (3R,4S) Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, possesses a chiral structure with the (3R,4R) configuration being the therapeutically active enantiomer. This technical guide provides an in-depth analysis of the biological activity of the (3R,4R)-Tofacitinib in comparison to its less active (3S,4R) and (3R,4S) enantiomers. Understanding the stereospecificity of Tofacitinib is paramount for optimizing drug development, ensuring enantiomeric purity, and elucidating the precise molecular interactions with its target kinases.

Executive Summary

The biological activity of Tofacitinib is highly dependent on its stereochemistry. The (3R,4R) enantiomer is a potent inhibitor of JAK1, JAK2, and JAK3, with the highest affinity for JAK3. In contrast, its (3S,4R) and (3R,4S) enantiomers are significantly less active. This guide summarizes the available quantitative data on the differential inhibitory activities of these enantiomers, provides detailed experimental protocols for assessing their biological function, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity of Tofacitinib Enantiomers

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the Tofacitinib enantiomers against the Janus kinases. It is important to note that comprehensive, directly comparative data for all enantiomers against all JAK isozymes from a single peer-reviewed source is limited. The data presented here is compiled from various sources, including scientific literature and commercial suppliers, and should be interpreted with consideration of potential variations in experimental conditions.

EnantiomerTarget KinaseIC50 (nM)Reference
(3R,4R)-Tofacitinib JAK13.2[1]
JAK24.1[1]
JAK31.6[1]
(3S,4R)-Tofacitinib JAK3Not widely reported, described as "less active"[2]
(3R,4S)-Tofacitinib JAK31[3]
(3S,4S)-Tofacitinib JAK343 (against GST-tagged human JAK3 catalytic domain)[4]

Note: The IC50 value of 1 nM for (3R,4S)-Tofacitinib against JAK3 from a commercial supplier appears contradictory to the general understanding that it is a "less active" enantiomer. This highlights the need for further rigorous, comparative studies published in peer-reviewed literature.

Signaling Pathway: The JAK-STAT Cascade

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors, which are key players in inflammatory and immune responses.

JAK_STAT_Pathway cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression Modulation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of (3R,4R)-Tofacitinib.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 values of Tofacitinib enantiomers against JAK enzymes.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - JAK Enzyme - Kinase Buffer - ATP Solution - Substrate (e.g., Poly(E,Y)4:1) - Tofacitinib Enantiomers (serial dilutions) start->prep_reagents plate_setup Plate Setup (384-well): - Add Tofacitinib enantiomer dilutions - Add JAK enzyme prep_reagents->plate_setup initiate_reaction Initiate Kinase Reaction: - Add ATP/Substrate mix - Incubate at room temperature plate_setup->initiate_reaction stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate initiate_reaction->stop_reaction detect_adp Detect ADP: - Add Kinase Detection Reagent - Incubate stop_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Data Analysis: - Plot luminescence vs. inhibitor concentration - Calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for an in vitro JAK kinase inhibition assay using ADP-Glo™ technology.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 2x substrate/ATP solution in kinase buffer. The final concentration of ATP should be at the Km for each JAK isozyme, and the substrate (e.g., poly(Glu, Tyr) 4:1) at an appropriate concentration.

    • Prepare serial dilutions of the Tofacitinib enantiomers in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • Add 5 µL of the diluted Tofacitinib enantiomer or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 10 µL of the 2x JAK enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the functional activity of Tofacitinib enantiomers by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

pSTAT_Assay_Workflow start Start cell_prep Cell Preparation: - Collect whole blood or isolate PBMCs start->cell_prep inhibitor_incubation Inhibitor Incubation: - Incubate cells with Tofacitinib enantiomer dilutions cell_prep->inhibitor_incubation cytokine_stimulation Cytokine Stimulation: - Add specific cytokine (e.g., IL-2, IL-6, IFN-γ) - Incubate for a short period (e.g., 15-30 min) inhibitor_incubation->cytokine_stimulation fixation Cell Fixation: - Add fixation buffer (e.g., paraformaldehyde) cytokine_stimulation->fixation permeabilization Cell Permeabilization: - Add permeabilization buffer (e.g., methanol) fixation->permeabilization staining Antibody Staining: - Stain with fluorescently labeled antibodies against:  - Cell surface markers (e.g., CD3, CD4)  - Phospho-STAT proteins (e.g., pSTAT3, pSTAT5) permeabilization->staining flow_cytometry Flow Cytometry Analysis: - Acquire data on a flow cytometer staining->flow_cytometry data_analysis Data Analysis: - Gate on specific cell populations - Quantify median fluorescence intensity (MFI) of pSTAT - Calculate percent inhibition and IC50 flow_cytometry->data_analysis end End data_analysis->end

Figure 3: Workflow for a cell-based STAT phosphorylation assay using flow cytometry.

Detailed Methodology:

  • Cell Preparation and Inhibitor Treatment:

    • Collect human whole blood in heparinized tubes or isolate PBMCs using density gradient centrifugation.

    • Aliquot the cells into 96-well plates.

    • Add serial dilutions of the Tofacitinib enantiomers to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with a pre-determined optimal concentration of a specific cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, or IFN-γ for pSTAT1) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells using ice-cold methanol to allow intracellular antibody staining.

  • Antibody Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (to identify specific immune cell subsets) and intracellular phospho-STAT proteins.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry and Data Analysis:

    • Wash the cells and resuspend them in a suitable buffer for flow cytometry.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the cell population of interest (e.g., CD4+ T cells).

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the stimulated and inhibitor-treated samples.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 values.

Conclusion

The stereochemical configuration of Tofacitinib is a critical determinant of its biological activity. The (3R,4R) enantiomer is the active pharmaceutical ingredient, potently inhibiting multiple JAK kinases and thereby modulating the JAK-STAT signaling pathway. In contrast, the (3S,4R) and (3R,4S) enantiomers exhibit significantly reduced inhibitory activity. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with Tofacitinib and other kinase inhibitors. A thorough understanding and control of stereochemistry are essential for the development of safe and effective therapeutics. Further research providing direct, head-to-head comparisons of all Tofacitinib stereoisomers in standardized assays would be invaluable to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of (3S,4R)-Tofacitinib Citrate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib citrate, chemically known as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, 2-hydroxy-1,2,3-propanetricarboxylate, is a potent inhibitor of Janus kinases (JAKs)[1][2]. It is the first oral, small-molecule drug approved for the treatment of moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases[1][2]. As a citrate salt, its physicochemical properties are critical for formulation development, bioavailability, and overall therapeutic performance. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and an illustration of its mechanism of action.

Physicochemical Properties

The physicochemical characteristics of (3S,4R)-Tofacitinib citrate salt are summarized below. These properties significantly influence its behavior in both in vitro and in vivo systems.

Solubility

Tofacitinib citrate is classified as a Biopharmaceutical Classification System (BCS) class III compound, indicating high solubility and moderate permeability[3]. Its aqueous solubility is highly pH-dependent.[3][4]

PropertyValueReference(s)
Intrinsic Solubility 147 µg/mL[1][4][5]
Aqueous Solubility 2.9 mg/mL in water.[6][7] Solubility increases exponentially with decreasing pH below its pKa.[4][4][6][7]
pH-Dependent Solubility 3.48 to >28 mg/mL (pH 1.0 - 3.9)[3][6] 5.2 mg/mL (pH 2.2)[1][4][5] 1.8 mg/mL (pH 3.5)[1][4][5] 0.20 to 0.59 mg/mL (pH 4.53 - >8.0)[3][6][1][3][4][5][6]
Organic Solvent Solubility Soluble in DMSO (100 mg/mL at 25°C)[8] Sparingly soluble in DMF (~5 mg/mL)[8][9] Slightly soluble in water (<1 mg/mL at 25°C)[8] Very slightly soluble in ethanol (<1 mg/mL at 25°C)[8][10][8][9][10]
Thermal Properties

The thermal behavior of Tofacitinib citrate is crucial for understanding its solid-state stability and for processing during manufacturing.

PropertyValueReference(s)
Melting Point 198-202 °C (with decomposition)[11][][13]
Ionization and Partition Coefficient
PropertyValueReference(s)
pKa 5.07 - 5.2 (basic)[1][4][5][10]
Log P (Partition Coefficient) 1.15 (for the neutral free base form)[6][10]
Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients (APIs) as different polymorphs can exhibit different physicochemical properties.[14][15][16] Tofacitinib citrate is known to exist in different polymorphic forms.

PolymorphKey XRPD Peaks (2θ)Reference(s)
Form I Strong characteristic peaks at 5.7°, 14.8°, 16.1°, 18.7°, 20.2°, and 27.0°. This is the marketed form.[14]
Form II Strong characteristic peaks at 6.2°, 14.2°, 16.8°, 19.1°, 21.2°, 23.0°, 26.4°, and 28.7°. A new polymorph prepared by solvent crystallization.[14]
Stability

Tofacitinib citrate's stability is influenced by pH, temperature, and ionic strength.[4][5] The drug is sensitive to oxidative, acidic, and alkaline conditions.[7]

  • pH Stability : Maximum stability is achieved under acidic conditions (pH 2.0 - 5.0).[4] Degradation follows apparent first-order kinetics and is subject to base catalysis in aqueous conditions.[4][5] It is unstable when treated with 0.1 N NaOH and degrades when refluxed with 0.1 N HCl.[2]

  • Thermal and Photolytic Stability : The compound is stable when exposed to dry heat (80°C for 24h) and UV light (24h at room temperature).[2]

  • Oxidative and Hydrolytic Stability : Tofacitinib citrate is stable when treated with 6% H₂O₂ for 48 hours and when refluxed with water for 24 hours.[2]

Experimental Protocols

The following sections describe generalized methodologies for the characterization of the key physicochemical properties of this compound citrate salt.

X-Ray Powder Diffraction (XRPD) for Polymorph Characterization

Objective: To identify the crystalline form of Tofacitinib citrate by analyzing its unique diffraction pattern.

Methodology:

  • Sample Preparation: A small amount of the Tofacitinib citrate powder is gently packed into a sample holder to ensure a flat, uniform surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.

  • Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns of different polymorphs to identify the crystalline form.[14]

G cluster_workflow XRPD Experimental Workflow Prep Sample Preparation Inst Instrument Setup Prep->Inst Place in holder Scan Data Collection Inst->Scan Initiate scan Anal Data Analysis Scan->Anal Generate diffractogram

Caption: Workflow for XRPD analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion, and to characterize polymorphic forms and their transitions.

Methodology:

  • Sample Preparation: 2-5 mg of Tofacitinib citrate is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas like nitrogen (flow rate ~50 mL/min).[17]

  • Thermal Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected thermal events (e.g., 30°C to 250°C).[17]

  • Analysis: The heat flow to the sample is measured relative to the reference. The resulting thermogram shows endothermic (melting) or exothermic (crystallization) events. The peak of the endotherm indicates the melting point, and the area under the peak corresponds to the enthalpy of fusion.[17][18]

G cluster_workflow DSC Experimental Workflow Prep Sample Weighing & Sealing Inst Instrument Purge & Calibration Prep->Inst Load sample Heat Controlled Heating Inst->Heat Start program Anal Thermogram Analysis Heat->Anal Record heat flow

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of Tofacitinib citrate.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is placed in a tared TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used. The environment is typically controlled with a continuous flow of an inert gas (e.g., nitrogen).[19]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., ambient to 600°C).[19]

  • Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or loss of volatiles.[20][21]

pH-Dependent Solubility Determination

Objective: To quantify the solubility of Tofacitinib citrate across a range of pH values.

Methodology:

  • Buffer Preparation: A series of buffers (e.g., phosphate, citrate) are prepared to cover the desired pH range (e.g., pH 2 to 8).

  • Equilibration: An excess amount of Tofacitinib citrate is added to each buffer solution in separate vials. The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).[4]

  • Phase Separation: The saturated solutions are filtered through a fine-pore filter (e.g., 0.22 µm PTFE) to remove undissolved solids.[4][5]

  • Quantification: The concentration of dissolved Tofacitinib citrate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Analysis: A plot of solubility versus pH is generated to visualize the pH-solubility profile.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of Tofacitinib.

Methodology:

  • Sample Preparation: A known concentration of Tofacitinib citrate is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture). The solution's ionic strength is kept constant using an electrolyte like KCl.[22]

  • Instrumentation: A calibrated potentiometer with a pH electrode is used.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[22]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[23]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from various cytokines and growth factors that are implicated in inflammation and immune response.[24] Tofacitinib shows a particular affinity for JAK1 and JAK3.[1] By blocking JAK phosphorylation, Tofacitinib prevents the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[25] This interruption prevents the translocation of STAT dimers to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[25][26]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Activation p_jak P-JAK jak->p_jak 3. Autophosphorylation stat STAT p_stat P-STAT stat->p_stat 5. Phosphorylation p_jak->stat 4. STAT Recruitment stat_dimer STAT Dimer p_stat->stat_dimer 6. Dimerization nucleus Nucleus stat_dimer->nucleus 7. Nuclear Translocation gene Gene Transcription (Inflammation) nucleus->gene 8. Gene Regulation tofacitinib Tofacitinib tofacitinib->jak Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of (3S,4R)-Tofacitinib in established rodent models of rheumatoid arthritis (RA). The information is intended to aid in the design and execution of preclinical studies evaluating the efficacy of Tofacitinib and other potential therapeutic agents for RA.

Mechanism of Action: JAK-STAT Signaling Inhibition

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3. This inhibition disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors that are pathogenic in rheumatoid arthritis. By blocking this pathway, Tofacitinib modulates the immune response and reduces inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT (inactive) JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Transcription (Inflammatory Mediators) Dimer->Gene Translocation & Activation Tofacitinib This compound Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent gene transcription.

Recommended Dosages in Rodent RA Models

The following tables summarize effective dosage ranges for this compound in commonly used mouse and rat models of rheumatoid arthritis. Dosages can vary based on the specific animal strain, disease severity, and desired therapeutic outcome.

Table 1: Recommended Dosage of this compound in Mouse Models of Collagen-Induced Arthritis (CIA)

Mouse StrainRoute of AdministrationDosage Range (mg/kg/day)FrequencyReference
DBA/1Oral Gavage15 - 30Once or twice daily[1][2]
DBA/1JSubcutaneous (Osmotic Pump)15Continuous[3]
SKGOral Gavage15 - 30Once daily[1]

Table 2: Recommended Dosage of this compound in Rat Models of Adjuvant-Induced Arthritis (AIA)

Rat StrainRoute of AdministrationDosage Range (mg/kg/day)FrequencyReference
WistarOral Gavage2.5 - 10Once daily or twice a week[4][5][6]
LewisOral Gavage1 - 10Once daily[7]

Experimental Protocols

Detailed methodologies for inducing rheumatoid arthritis in rodents are provided below. These protocols are based on established and widely cited methods.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This model is characterized by an autoimmune response to type II collagen, leading to joint inflammation and pathology similar to human RA.

CIA_Workflow start Start: 8-10 week old DBA/1 mice day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) start->day0 day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) day0->day21 onset Arthritis Onset (Days 24-28) day21->onset treatment Initiate Tofacitinib Treatment onset->treatment monitoring Monitor Disease Progression: - Clinical Scoring - Paw Swelling - Histopathology treatment->monitoring end End of Study monitoring->end

Caption: Workflow for Collagen-Induced Arthritis (CIA) in mice.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles (26-27 gauge)

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with CFA (for primary immunization) or IFA (for booster) by drawing equal volumes into two separate syringes connected by a Luer lock and repeatedly passing the mixture between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[8]

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[8]

  • Tofacitinib Administration:

    • Begin treatment upon the first signs of arthritis (typically days 24-28) or as per the study design.

    • Administer this compound at the desired dosage and route (see Table 1).

  • Monitoring and Assessment:

    • Monitor mice daily for clinical signs of arthritis, including paw swelling and joint stiffness.

    • Score the severity of arthritis based on a standardized scale (e.g., 0-4 per paw).

    • At the end of the study, collect tissues for histopathological analysis of joint inflammation, cartilage degradation, and bone erosion.

Adjuvant-Induced Arthritis (AIA) in Wistar Rats

The AIA model is induced by a single injection of an adjuvant and results in a rapid and severe inflammatory arthritis.

AIA_Workflow start Start: Adult Wistar rats day0 Day 0: Induction (Mycobacterium tuberculosis in CFA) start->day0 onset Arthritis Onset (Days 10-14) day0->onset treatment Initiate Tofacitinib Treatment onset->treatment monitoring Monitor Disease Progression: - Clinical Scoring - Paw Volume - Body Weight treatment->monitoring end End of Study monitoring->end

Caption: Workflow for Adjuvant-Induced Arthritis (AIA) in rats.

Materials:

  • Male Wistar rats (150-200g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Syringes and needles (26-27 gauge)

Protocol:

  • Induction (Day 0):

    • Anesthetize the rats.

    • Inject 100 µL of CFA containing Mycobacterium tuberculosis subcutaneously into the plantar surface of the right hind paw.[9]

  • Tofacitinib Administration:

    • Treatment can be initiated prophylactically (from day 0) or therapeutically upon the onset of secondary paw inflammation (typically days 10-14).

    • Administer this compound at the desired dosage and route (see Table 2).

  • Monitoring and Assessment:

    • Monitor rats for signs of arthritis in both the injected and contralateral paws.

    • Measure paw volume using a plethysmometer.

    • Assess arthritis severity using a clinical scoring system.

    • Monitor body weight as an indicator of systemic inflammation.

Concluding Remarks

The provided dosages and protocols serve as a validated starting point for preclinical investigations of this compound in rodent models of rheumatoid arthritis. Researchers are encouraged to optimize these parameters based on their specific experimental objectives and institutional guidelines. Careful monitoring of animal welfare and adherence to ethical standards are paramount throughout all experimental procedures.

References

Application Notes and Protocols for the Quantification of (3S,4R)-Tofacitinib in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (3S,4R)-Tofacitinib, a Janus kinase (JAK) inhibitor, in various biological matrices. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of Tofacitinib.

Introduction to Tofacitinib and its Mechanism of Action

Tofacitinib is an oral medication approved for the treatment of autoimmune diseases such as rheumatoid arthritis[1][2]. It functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses[3][4][5][6][7]. Specifically, Tofacitinib interferes with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway[3][4][6][7]. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. By blocking JAKs, Tofacitinib effectively suppresses these inflammatory cascades[3][4][7][8].

Signaling Pathway of Tofacitinib

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates Tofacitinib This compound Tofacitinib->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Regulates

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Analytical Methods for Quantification

The quantification of Tofacitinib in biological matrices such as plasma, serum, urine, and tissue homogenates is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). LC-MS/MS is favored for its high sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.

Table 1: Summary of LC-MS/MS Methods for Tofacitinib Quantification
ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaRat PlasmaRat Plasma
Extraction Liquid-Liquid Extraction (Methyl-tert butyl ether)Solid-Phase ExtractionProtein Precipitation (Acetonitrile)
Chromatography UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Chromolith RP18eNot Specified
Mobile Phase Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)5 mM ammonium acetate (pH 5.0) and acetonitrile (25:75, v/v)Acetonitrile with 0.1% formic acid and water with 0.1% formic acid (gradient)
Flow Rate Not SpecifiedFlow-gradient0.3 mL/min
Internal Standard Tofacitinib-¹³C₃¹⁵NPhenacetinTofacitinib-d3
Detection ESI PositiveESI PositiveHeated ESI Positive
MRM Transitions 313.3/149.2 (Tofacitinib), 317.4/149.2 (IS)313.2 → 149.2 (Tofacitinib), 180.3 → 110.2 (IS)313.0 > 173.06 (Tofacitinib), 316.3 > 176.1 (IS)
Linearity Range 0.05-100 ng/mL0.40-74.4 ng/mL0.1-100 ng/mL
LLOQ 0.05 ng/mL0.40 ng/mL0.1 ng/mL
Recovery 98.6%Not SpecifiedNot Specified
Reference [9][10][11][12][13]
Table 2: Summary of HPLC-UV Methods for Tofacitinib Quantification
ParameterMethod 1Method 2Method 3
Biological Matrix Rat PlasmaRat Plasma, Urine, Tissue HomogenatesPharmaceutical Dosage Forms
Extraction Liquid-Liquid ExtractionEthyl Acetate ExtractionNot Applicable
Chromatography C18 ColumnChromasil 100 C18 (100.0 x 4.0 mm, 3.5 µm)Kromosil C18 (150 x 4.8 mm, 5 µm)
Mobile Phase GradientAcetonitrile: 0.2% phosphoric acid in water (12:88, v/v)Methanol and water (45:55 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Internal Standard ItraconazoleHydrocortisoneNot Specified
Detection UV at 287 nmUV at 285.0 nmUV at 254 nm
Linearity Range 182-5035 ng/mLNot Specified15-90 µg/mL
LLOQ 182 ng/mL0.01 µg/mL (plasma), 0.1 µg/mL (urine)Not Specified
Retention Time 6.5 min (Tofacitinib), 8.3 min (IS)Not Specified4.35 min
Reference [14][15][16]

Experimental Protocols

Below are generalized protocols for the quantification of Tofacitinib using LC-MS/MS and HPLC-UV. These should be adapted and validated for specific laboratory conditions and matrices.

Protocol 1: LC-MS/MS Quantification of Tofacitinib in Human Plasma

This protocol is based on a sensitive method utilizing protein precipitation for sample cleanup.

1. Materials and Reagents:

  • Tofacitinib and Tofacitinib-d3 (internal standard) reference standards

  • HPLC-grade acetonitrile, formic acid, and water

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Tofacitinib and Tofacitinib-d3 in a suitable solvent (e.g., methanol).

  • Serially dilute the Tofacitinib stock solution with blank plasma to prepare calibration standards (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10, 50, and 100 ng/mL)[13].

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard (Tofacitinib-d3 at a fixed concentration, e.g., 50 ng/mL)[13].

  • Vortex mix the samples for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins[13].

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase aqueous component[13].

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from endogenous components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

  • MRM Transitions: Tofacitinib: 313.0 > 173.06; Tofacitinib-d3: 316.3 > 176.1[13].

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Tofacitinib to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Tofacitinib in the QC and unknown samples from the calibration curve using a weighted linear regression model.

Protocol 2: HPLC-UV Quantification of Tofacitinib in Rat Plasma

This protocol is based on a liquid-liquid extraction method.

1. Materials and Reagents:

  • Tofacitinib and Itraconazole (internal standard) reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Extraction solvent (e.g., ethyl acetate or a mixture)

  • Rat plasma (blank)

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Tofacitinib and Itraconazole in methanol.

  • Prepare calibration standards and QC samples by spiking blank rat plasma with appropriate volumes of the Tofacitinib stock solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of plasma sample, add the internal standard solution.

  • Add the extraction solvent (e.g., 750 µL ethyl acetate to 50 µL sample)[15].

  • Vortex for an extended period (e.g., 5 minutes) to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a known volume of mobile phase.

4. HPLC-UV Conditions:

  • HPLC System: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., Waters Alliance C18)

  • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and 10 mM ammonium acetate, pH 5.0)[15].

  • Flow Rate: 1.0 mL/min[14][15]

  • Detection Wavelength: 287 nm[14][15]

  • Column Temperature: 40 °C[14][15]

5. Data Analysis:

  • Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratio of Tofacitinib to the internal standard.

  • Quantify Tofacitinib in unknown samples using the regression equation from the calibration curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Determination Calibration->Quantification

References

LC-MS/MS method for detection of (3S,4R)-Tofacitinib and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Method for the High-Sensitivity Quantification of (3S,4R)-Tofacitinib and its Metabolites in Human Plasma

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] It functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory process.[1] The metabolism of Tofacitinib is primarily hepatic, occurring via the cytochrome P450 enzymes CYP3A4 and CYP2C19.[2][3][4] Approximately 70% of a dose is metabolized, while the remaining 30% is excreted unchanged in the urine.[1][2][3] The primary metabolic pathways include oxidation, N-demethylation, and glucuronidation, resulting in metabolites that are generally considered inactive.[2][3][5]

Monitoring the plasma concentrations of Tofacitinib and its key metabolites is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring optimal dosing and patient safety. This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary oxidative metabolite, M9, in human plasma.

Metabolic Pathway of Tofacitinib

Tofacitinib undergoes extensive phase I and phase II metabolism. The major contributor to its clearance is CYP3A4 (approximately 53%), with a smaller contribution from CYP2C19 (~17%).[4] The resulting metabolites, including various oxidative products and glucuronide conjugates, account for a small fraction of the total circulating drug-related material and are pharmacologically inactive.[2][3]

Tofacitinib_Metabolism cluster_0 Phase I Metabolism cluster_1 Enzymes cluster_2 Phase II Metabolism Tofacitinib This compound M9 Oxidized Metabolite (M9) Tofacitinib->M9 Oxidation ND N-demethylated Metabolite Tofacitinib->ND N-demethylation Gluc Glucuronide Conjugate M9->Gluc Glucuronidation CYP3A4 CYP3A4 (Major) CYP3A4->Tofacitinib CYP2C19 CYP2C19 (Minor) CYP2C19->Tofacitinib

Caption: Metabolic pathway of Tofacitinib via CYP enzymes.

Experimental Protocols

This protocol outlines a method for the extraction and analysis of Tofacitinib and its metabolite M9 from human plasma.

Materials and Reagents
  • Tofacitinib and M9 analytical standards

  • Tofacitinib-¹³C₃,¹⁵N (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tofacitinib, M9, and the IS in methanol.[6]

  • Working Solutions: Prepare intermediate working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.[6] A typical calibration curve range is 0.05-100 ng/mL.[7][8]

Sample Extraction (Protein Precipitation)

The protein precipitation method is recommended for its simplicity and high throughput.

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., Tofacitinib-¹³C₃,¹⁵N) to all tubes except for the blank matrix samples.[7]

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.[6]

LCMS_Workflow Sample 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Sample->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant Inject 6. LC-MS/MS Injection Supernatant->Inject Data 7. Data Acquisition & Analysis Inject->Data

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Tofacitinib and M9.

Table 1: Chromatographic Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8][9]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.30 mL/min[8]
Column Temp. 40°C
Injection Vol. 5 µL[6]
Gradient 20% B to 80% B over 1.5 min, hold for 0.5 min, return to initial

| Run Time | ~2.5 minutes[10] |

Table 2: Mass Spectrometer Parameters | Parameter | Condition | | :--- | :--- | | MS System | Triple Quadrupole (e.g., Sciex 4000, Waters Xevo TQ-S)[2][8] | | Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Tofacitinib | 313.2 | 149.2[7][11] | | M9 (Metabolite) | 329.1 | 165.0[8] | | Tofacitinib-¹³C₃,¹⁵N (IS) | 317.4 | 149.2[7] |

Results and Method Performance

The developed LC-MS/MS method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Tofacitinib and its metabolite M9 in human plasma.

Table 3: Summary of Method Validation Parameters

Parameter Tofacitinib M9 (Metabolite)
Linearity Range 0.1 - 100 ng/mL[8] 0.05 - 100 ng/mL[8]
Correlation (r²) ≥ 0.997[7] ≥ 0.997
LLOQ 0.1 ng/mL[8] 0.05 ng/mL[8]
Intra-day Precision (%CV) 2.1 - 5.1%[7] ≤ 14.4%[8]
Inter-day Precision (%CV) 2.1 - 5.1%[7] ≤ 14.4%[8]
Accuracy (% Bias) 96.2 - 103.1%[7] -6.3% to 12.7%[8]
Extraction Recovery > 98%[7] > 86.5%[8]

| Matrix Effect | Negligible[6][8] | Negligible[8] |

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the simultaneous determination of this compound and its major metabolite M9 in human plasma. The use of a simple protein precipitation protocol for sample preparation allows for rapid sample turnaround. The method demonstrates high sensitivity, specificity, accuracy, and precision, making it well-suited for therapeutic drug monitoring, clinical pharmacology, and pharmacokinetic studies in drug development.

References

Application Notes and Protocols: Utilizing (3S,4R)-Tofacitinib to Interrogate JAK-STAT Signaling Pathways In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides detailed application notes and experimental protocols for the use of (3S,4R)-Tofacitinib in the in vitro study of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Tofacitinib is a potent inhibitor of the JAK family of tyrosine kinases, with the (3R,4R)-enantiomer being the active pharmacological agent. The (3S,4R)-diastereomer is understood to be significantly less active or inactive, making it an ideal negative control to demonstrate the stereospecificity of JAK-STAT pathway inhibition. These protocols are designed for researchers in immunology, oncology, and drug development to assess the efficacy and mechanism of action of JAK inhibitors.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, differentiation, and apoptosis. The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.

The mechanism of the JAK-STAT pathway is as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific transmembrane receptor, inducing receptor dimerization or oligomerization.

  • JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor, creating docking sites for STAT proteins.

  • STAT Dimerization and Nuclear Translocation: STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Tofacitinib and its Stereoisomers

Tofacitinib is a small molecule inhibitor that targets the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of STATs. The pharmacologically active form of the drug is the (3R,4R)-enantiomer. Tofacitinib exhibits inhibitory activity against several JAK isoforms, with the highest potency for JAK3 and JAK1, and to a lesser extent, JAK2.

The this compound is a diastereomer of the active compound. It is crucial for researchers to understand the stereochemistry of Tofacitinib as the biological activity is highly dependent on the specific stereoisomer. Evidence suggests that stereoisomers other than the (3R,4R) configuration, including the (3S,4R) diastereomer, lack significant biological activity. This makes this compound an excellent tool for in vitro studies as a negative control to confirm that the observed effects of (3R,4R)-Tofacitinib are due to specific inhibition of the JAK-STAT pathway and not off-target or non-specific effects.

Quantitative Data: Inhibitory Activity of Tofacitinib

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the active (3R,4R)-Tofacitinib against different JAK kinases. While specific IC50 values for this compound are not widely available in peer-reviewed literature, it is expected to be significantly less potent. Researchers should empirically determine the activity of this compound in their specific assay system.

Kinase(3R,4R)-Tofacitinib IC50 (nM)This compound IC50 (nM)
JAK1112>10,000 (Expected)
JAK220>10,000 (Expected)
JAK31>10,000 (Expected)
TYK2Not Widely ReportedNot Widely Reported

Data for (3R,4R)-Tofacitinib is compiled from various sources. The expected IC50 for this compound is based on reports of its lack of biological equivalence.

Visualizing the JAK-STAT Pathway and Experimental Logic

To better understand the mechanism of action and the experimental design, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib This compound (Negative Control) Tofacitinib->JAK Inhibition (Expected Inactive) Gene Target Gene Transcription DNA->Gene 6. Transcription Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory target of Tofacitinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_outcome Expected Outcome A 1. Cell Culture (e.g., PBMCs, Cell Lines) B 2. Treatment Groups: - Vehicle Control - (3R,4R)-Tofacitinib (Active) - this compound (Negative Control) A->B C 3. Cytokine Stimulation (e.g., IL-2, IL-6, IFN-γ) B->C D 4a. Western Blot (p-STAT/Total STAT) C->D Analysis E 4b. qPCR (Target Gene Expression, e.g., SOCS, CIITA) C->E Analysis F 4c. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->F Analysis G Demonstration of Stereospecific Inhibition of JAK-STAT Signaling D->G E->G F->G

Caption: A generalized workflow for in vitro studies using Tofacitinib stereoisomers.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on the JAK-STAT pathway. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Select a cell line known to have an active JAK-STAT pathway or one that is responsive to cytokine stimulation (e.g., TF-1, HEL, PBMCs).

  • Cell Seeding: Plate the cells at an appropriate density in a multi-well plate (e.g., 6-well or 96-well, depending on the downstream assay) and allow them to adhere or stabilize overnight.

  • Preparation of Tofacitinib Solutions: Prepare stock solutions of (3R,4R)-Tofacitinib and this compound in DMSO. Further dilute the stock solutions in cell culture medium to the desired final concentrations. A typical concentration range for the active (3R,4R)-Tofacitinib is 1 nM to 1 µM. For this compound, a similar or higher concentration range should be tested to confirm its lack of activity.

  • Treatment: Pre-treat the cells with the vehicle (DMSO), (3R,4R)-Tofacitinib, or this compound for 1-2 hours.

  • Cytokine Stimulation: After the pre-treatment period, stimulate the cells with a relevant cytokine (e.g., IL-2, IL-6, IFN-γ) at a pre-determined optimal concentration for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.

Protocol 2: Western Blot Analysis of STAT Phosphorylation
  • Cell Lysis: Following treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein and a housekeeping protein like GAPDH or β-actin.

Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
  • RNA Extraction: Following a longer stimulation period (e.g., 4-24 hours) after Tofacitinib treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes known to be regulated by the JAK-STAT pathway (e.g., SOCS3, CIITA, BCL2L1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the different treatment groups.

Protocol 4: Cell Viability/Proliferation Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of (3R,4R)-Tofacitinib and this compound for a longer duration (e.g., 24-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT, WST-1, or CellTiter-Glo® to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values for effects on cell proliferation or survival.

Data Interpretation and Expected Results

  • (3R,4R)-Tofacitinib: This active enantiomer is expected to cause a dose-dependent decrease in cytokine-induced STAT phosphorylation, a corresponding change in the expression of STAT-regulated genes, and may affect the viability or proliferation of certain cell types.

  • This compound: As a negative control, this diastereomer is not expected to significantly inhibit STAT phosphorylation or alter downstream gene expression, even at high concentrations. This will confirm that the effects observed with the (3R,4R) enantiomer are due to its specific interaction with JAK kinases.

By comparing the effects of these two stereoisomers, researchers can robustly conclude that the inhibition of the JAK-STAT pathway by Tofacitinib is stereospecific, adding a critical layer of validation to in vitro findings.

Efficacy Assessment of (3S,4R)-Tofacitinib in a Murine Model of Colitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the efficacy of (3S,4R)-Tofacitinib, a Janus kinase (JAK) inhibitor, in a dextran sulfate sodium (DSS)-induced murine model of colitis.[1][2][3] Tofacitinib primarily inhibits JAK1 and JAK3, interfering with the JAK-STAT signaling pathway, which is pivotal in the pathogenesis of inflammatory diseases like ulcerative colitis.[4] These guidelines detail the induction of acute colitis, administration of this compound, and subsequent assessment of its therapeutic effects through clinical and histopathological evaluation. The included protocols and data presentation standards are intended to ensure reproducibility and facilitate the comparison of results across different studies.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms.[5] Murine models of colitis are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[6] The DSS-induced colitis model is widely used due to its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human UC, such as weight loss, diarrhea, rectal bleeding, and mucosal ulceration.[2][3]

This compound is an orally administered JAK inhibitor that has been approved for the treatment of moderately to severely active ulcerative colitis.[4][7] It modulates the inflammatory response by blocking the signaling of several pro-inflammatory cytokines.[8][9] This protocol outlines a standardized procedure to assess the efficacy of this compound in mitigating DSS-induced colitis in mice.

Signaling Pathway of Tofacitinib Action

Tofacitinib exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by numerous cytokines involved in immune cell function and inflammation. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Tofacitinib, by inhibiting JAKs (primarily JAK1 and JAK3), prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[4][8][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Inflammatory Gene Transcription pSTAT->Gene Translocates & Activates Tofacitinib This compound Tofacitinib->JAK Inhibits

Figure 1: JAK-STAT Signaling Pathway Inhibition by Tofacitinib.

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol for assessing the efficacy of this compound in a DSS-induced colitis model.

Experimental_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Weight, Stool Consistency) Acclimatization->Baseline DSS_Induction Induce Colitis: 2.5-3.5% DSS in drinking water (5-7 days) Baseline->DSS_Induction Grouping Randomize into Treatment Groups: - Vehicle Control - this compound DSS_Induction->Grouping Treatment Daily Administration of This compound or Vehicle (e.g., Oral Gavage) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Sacrifice Euthanasia and Sample Collection (e.g., Day 10-12) Monitoring->Sacrifice Macroscopic Macroscopic Evaluation: - Colon Length - Spleen Weight Sacrifice->Macroscopic Histopathology Histopathological Analysis: - H&E Staining - Scoring of Inflammation & Tissue Damage Sacrifice->Histopathology Biomarkers Optional: Biomarker Analysis (e.g., Cytokine Levels, pSTAT) Sacrifice->Biomarkers

Figure 2: Experimental Workflow for Tofacitinib Efficacy Assessment.

Experimental Protocols

Materials and Reagents
  • Animals: Male C57BL/6 mice, 8-10 weeks old.[6]

  • Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.

  • This compound Citrate: To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Vehicle Control: e.g., 0.5% methylcellulose in sterile water.

  • Anesthetics: As per institutional guidelines.

  • Formalin: 10% neutral buffered formalin.

  • Hematoxylin and Eosin (H&E) Stains.

  • Standard laboratory equipment for animal handling, dosing, and tissue processing.

Study Design and Grouping
GroupTreatmentNumber of Animals (n)Rationale
1Healthy Control (No DSS)8-10To establish baseline parameters.
2DSS + Vehicle8-10To serve as the disease control group.
3DSS + this compound (Low Dose)8-10To assess the efficacy of a low dose of the test compound.
4DSS + this compound (High Dose)8-10To assess the efficacy of a high dose of the test compound.
Detailed Experimental Procedure
  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Induction of Colitis:

    • Record the baseline body weight of all mice.

    • Administer 2.5% - 3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.[5][11] The DSS solution should be prepared fresh daily.

  • Treatment Administration:

    • On day 0 (concurrent with DSS administration) or after the onset of clinical signs (e.g., day 5), randomize the mice into the treatment groups.

    • Administer this compound or vehicle control daily via oral gavage. A common dosage range for Tofacitinib in murine colitis models is 10-40 mg/kg/day.[12][13]

  • Clinical Assessment (Daily):

    • Monitor and record body weight, stool consistency, and the presence of rectal bleeding for each mouse.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see Table 2).

Data Collection and Analysis
  • Euthanasia and Sample Collection:

    • At the end of the study period (e.g., day 10-12), euthanize the mice.

    • Measure and record the length of the colon from the cecum to the anus. Colon shortening is a hallmark of colitis.[11]

    • Collect the colon for histological analysis.

  • Histopathological Evaluation:

    • Fix the colon tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain the sections with H&E.

    • Score the sections for the severity of inflammation, extent of injury, and crypt damage (see Table 3).[14][15][16][17]

Data Presentation

Table 1: Recommended Dosing for this compound in Murine Colitis Model
ParameterRecommendationReference
Route of Administration Oral Gavage[18]
Vehicle 0.5% Methylcellulose[7]
Dosage Range 10 - 40 mg/kg/day[12][13]
Dosing Frequency Once or twice daily[18]
Treatment Duration 5 - 7 days (concurrent with or following DSS)[19][20]
Table 2: Disease Activity Index (DAI) Scoring System
ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 <1NormalNone
1 1-5
2 5-10LooseSlight
3 10-15
4 >15DiarrheaGross

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Table 3: Histological Scoring of Colitis
ScoreInflammatory Cell InfiltrationEpithelial Changes & Crypt ArchitectureMucosal Architecture
0 NoneNormalIntact
1 Mild, scattered infiltratesMild crypt distortionMild changes
2 Moderate infiltrates in mucosa and submucosaModerate crypt loss, some ulcerationModerate changes
3 Severe, transmural infiltratesExtensive crypt loss, widespread ulcerationSevere disruption

Scores for each category are summed for a total histological score.[14][16][17]

Conclusion

This protocol provides a standardized framework for assessing the therapeutic efficacy of this compound in a DSS-induced murine model of colitis. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is crucial for the preclinical development of novel IBD therapies. The use of consistent scoring systems for clinical and histological assessment will allow for meaningful comparisons between different studies and treatment regimens.

References

Application Notes: (3S,4R)-Tofacitinib as a Stereoisomeric Control Compound for Selective JAK Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are critical mediators of cytokine signaling. They function in pairs to phosphorylate cytokine receptors and subsequently activate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus to regulate gene expression. This JAK-STAT pathway is integral to hematopoiesis, immune cell function, and inflammation.

Tofacitinib is a potent, orally available JAK inhibitor approved for the treatment of several autoimmune diseases. The active pharmaceutical ingredient is the (3R,4R)-enantiomer, which exhibits potent inhibition of JAK3 and JAK1, and to a lesser extent, JAK2.[1][2] This selectivity profile allows it to block signaling from a range of cytokines, particularly those utilizing the common gamma chain (γc), which associate with JAK1 and JAK3.

In pharmacological studies, it is crucial to distinguish between a compound's specific, on-target effects and any non-specific or off-target activities. Stereochemistry plays a vital role, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities.[3] (3S,4R)-Tofacitinib is a diastereomer of the active drug. While not extensively characterized in public literature, it is understood to be significantly less active. Therefore, this compound serves as an ideal negative control compound. By comparing the cellular effects of (3R,4R)-Tofacitinib to its less active (3S,4R) counterpart, researchers can confidently attribute the observed biological responses to the specific inhibition of the JAK-STAT pathway.

These application notes provide data on the known selectivity of (3R,4R)-Tofacitinib and present detailed protocols for researchers to characterize and compare the biochemical and cellular activities of Tofacitinib stereoisomers.

Data Presentation

The following tables summarize the known biochemical potency of the active (3R,4R)-Tofacitinib and the expected comparative cellular activities of the (3R,4R) and (3S,4R) stereoisomers.

Table 1: Biochemical Kinase Selectivity Profile of Tofacitinib Stereoisomers

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
(3R,4R)-Tofacitinib 15.177.455.0489
This compound Not Widely ReportedNot Widely ReportedNot Widely ReportedNot Widely Reported

(Data for (3R,4R)-Tofacitinib is representative from published enzymatic assays.[1] Activity for this compound is expected to be significantly lower, but quantitative public data is scarce, underscoring the need for characterization using the protocols provided.)

Table 2: Expected Cellular Activity Profile of Tofacitinib Stereoisomers

Cytokine PathwayKey JAKsDownstream ReadoutExpected (3R,4R)-Tofacitinib ActivityExpected this compound Activity
IL-2 SignalingJAK1, JAK3pSTAT5Potent InhibitionWeak to No Inhibition
IL-6 SignalingJAK1, JAK2, TYK2pSTAT3Potent InhibitionWeak to No Inhibition
GM-CSF SignalingJAK2pSTAT5Moderate InhibitionWeak to No Inhibition
IFN-γ SignalingJAK1, JAK2pSTAT1Potent InhibitionWeak to No Inhibition

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAKs JAK Dimer (e.g., JAK1/JAK3) Receptor->JAKs 2. Activation JAKs->JAKs STATs STAT Dimer (Inactive) JAKs->STATs 4. STAT Phosphorylation pSTATs Phosphorylated STAT Dimer (Active) STATs->pSTATs DNA DNA pSTATs->DNA 5. Dimerization & Nuclear Translocation Inhibitor This compound (Tool Compound) Inhibitor->JAKs Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the site of Tofacitinib inhibition.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization start Objective: Compare (3R,4R)-Tofacitinib vs. This compound protocol1 Protocol 1: In Vitro Kinase Assay start->protocol1 Direct Enzyme Activity protocol2 Protocol 2: Phospho-STAT Western Blot start->protocol2 Cellular Pathway Activity protocol3 Protocol 3: Phospho-STAT Flow Cytometry start->protocol3 (High-Throughput) data1 Determine IC50 values for JAK1, JAK2, JAK3, TYK2 protocol1->data1 conclusion Conclusion: Confirm (3R,4R) is active pan-JAK inhibitor and (3S,4R) is an inactive control data1->conclusion data2 Assess inhibition of cytokine-induced pSTAT in cell lines protocol2->data2 protocol3->data2 data2->conclusion

Caption: Workflow for comparative characterization of Tofacitinib stereoisomers.

Logic_Diagram premise Premise: (3R,4R)-Tofacitinib causes a biological effect in cells question Is the effect due to specific JAK inhibition or an off-target/ non-specific compound property? premise->question test1 Test: Treat cells with active (3R,4R)-Tofacitinib question->test1 test2 Test: Treat cells with inactive control This compound question->test2 result1 Result: Biological effect is observed test1->result1 result2 Result: Biological effect is ABSENT test2->result2 conclusion Conclusion: The observed effect is mediated by specific, on-target JAK inhibition. result1->conclusion result2->conclusion

Caption: Rationale for using an inactive stereoisomer as a negative control.

Experimental Protocols

Protocol 1: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes how to determine the IC₅₀ values of this compound and (3R,4R)-Tofacitinib against purified JAK enzymes. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (e.g., from BPS Bioscience, Carna Biosciences).

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide substrate).

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101).

  • This compound and (3R,4R)-Tofacitinib, dissolved in 100% DMSO.

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP solution (at 2x final concentration in Kinase Buffer).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes and a plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound and (3R,4R)-Tofacitinib in 100% DMSO. A typical 10-point, 3-fold dilution series might start from a 1 mM stock. Then, dilute these DMSO stocks into Kinase Buffer to create a 4x final concentration working solution. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup (per well of a 384-well plate):

    • Add 2.5 µL of 4x compound working solution (or DMSO vehicle for positive/negative controls) to the assay plate.

    • Add 5 µL of 2x enzyme/substrate mix (prepare a master mix containing the appropriate concentration of JAK enzyme and substrate in Kinase Buffer).

    • To initiate the reaction, add 2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Kₘ for each enzyme.

    • For "no enzyme" blank controls, add 5 µL of substrate mix without enzyme.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" blank signal from all other wells.

    • Normalize the data by setting the "DMSO vehicle" control as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Phospho-STAT Inhibition Assay by Western Blot

This protocol details the analysis of this compound's ability to inhibit IL-6-induced STAT3 phosphorylation in a responsive cell line (e.g., HeLa, HepG2, U266).[5][6]

Materials:

  • HeLa cells (or other suitable cell line).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Serum-free medium.

  • Recombinant human IL-6.

  • This compound and (3R,4R)-Tofacitinib (10 mM stocks in DMSO).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents (gels, buffers, etc.).

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture: Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare working solutions of Tofacitinib isomers in serum-free medium. Pre-treat the cells by adding the inhibitor solutions (e.g., at concentrations from 10 nM to 10 µM) or DMSO vehicle control to the wells. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated negative control. Incubate for 15-20 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-STAT3 antibody.

  • Data Analysis: Quantify the band intensities using software like ImageJ. For each sample, calculate the ratio of phospho-STAT3 to total-STAT3 signal. Compare the ratios in inhibitor-treated samples to the IL-6 stimulated control to determine the extent of inhibition.

Protocol 3: Cellular Phospho-STAT Inhibition Assay by Flow Cytometry

This protocol provides a high-throughput method to measure the inhibition of IL-2-induced STAT5 phosphorylation in human PBMCs, which primarily relies on the JAK1/JAK3 pathway.[7][8]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium + 10% FBS.

  • Recombinant human IL-2.

  • This compound and (3R,4R)-Tofacitinib (10 mM stocks in DMSO).

  • FACS tubes or 96-well U-bottom plates.

  • Fixation Buffer (e.g., BD Cytofix™).

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III, cold methanol).

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-phospho-STAT5 (pY694).

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • A flow cytometer.

Procedure:

  • Cell Preparation: Thaw or use freshly isolated PBMCs. Rest the cells in complete RPMI medium for at least 2 hours at 37°C.

  • Inhibitor Treatment: Aliquot 1x10⁶ cells per FACS tube or well. Add Tofacitinib isomers at various final concentrations (or DMSO vehicle) and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-2 to a final concentration of 100 U/mL to all samples except the unstimulated control. Incubate for exactly 15 minutes in a 37°C water bath.

  • Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer (e.g., 100% methanol). Incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells twice with FACS Buffer to remove the permeabilization buffer.

    • Resuspend the cells in 100 µL of FACS Buffer containing the cocktail of anti-CD3, anti-CD4, and anti-phospho-STAT5 antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells once with FACS Buffer and resuspend in 300 µL of FACS Buffer. Acquire data on a flow cytometer.

  • Data Analysis:

    • Using analysis software (e.g., FlowJo), gate on the lymphocyte population based on forward and side scatter.

    • From the lymphocytes, gate on CD3+ T cells, and then further on the CD4+ helper T cell subset.

    • Within the CD4+ gate, analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition.

    • Compare the pSTAT5 MFI of inhibitor-treated samples to the IL-2 stimulated control to calculate percent inhibition and determine cellular IC₅₀ values.

References

Application Note: High-Throughput Cell Permeability Assessment of (3S,4R)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (3S,4R)-Tofacitinib is an orally administered small molecule that functions as a Janus kinase (JAK) inhibitor, approved for the treatment of various inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[1][2] Its primary mechanism involves the inhibition of JAK1 and JAK3, which are key enzymes in the signaling pathways of numerous cytokines involved in immune responses and inflammation.[1][3] For any orally delivered drug, assessing its ability to permeate the intestinal epithelium is a critical step in early drug development to predict in vivo absorption and bioavailability.[4]

This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 model is considered a gold standard as it mimics the human intestinal barrier and can assess passive diffusion, active transport, and efflux mechanisms.[5][6] PAMPA offers a higher-throughput, cell-free alternative for specifically evaluating passive permeability.[7][8]

Mechanism of Action: Tofacitinib and the JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by modulating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[3] This pathway is a primary signaling cascade for over 50 cytokines and growth factors.[2] The process begins when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[1] Tofacitinib, by inhibiting JAK1 and JAK3, effectively blocks this phosphorylation cascade, thereby reducing the production of inflammatory mediators.[1][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization Gene Gene Transcription (Inflammatory Response) STAT_Dimer->Gene 5. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Data Presentation: Permeability Classification

The permeability of a compound is typically reported as the apparent permeability coefficient (Papp) in cm/s. For cell-based assays like Caco-2, a bidirectional assessment is performed to calculate an Efflux Ratio (ER), which is the ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An ER ≥ 2 suggests the compound is a substrate for active efflux transporters.[10]

The following table provides an illustrative summary of how permeability data for this compound could be presented alongside standard control compounds.

Table 1: Illustrative Permeability Data for this compound

CompoundAssay TypePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
This compound Caco-2[Experimental Value][Experimental Value][Calculated Value][High/Medium/Low]
This compound PAMPA[Experimental Value]N/AN/A[High/Medium/Low]
Antipyrine (High Perm.)Caco-2>10>10~1.0High
Atenolol (Low Perm.)Caco-2<1.0<1.0~1.0Low
Prazosin (Efflux Sub.)MDCK-MDR1~1.5>30>20Low (due to efflux)

Note: This table is for illustrative purposes. Actual experimental values should be inserted. Permeability classification is generally: High (>10 x 10⁻⁶ cm/s), Medium (1-10 x 10⁻⁶ cm/s), and Low (<1 x 10⁻⁶ cm/s).

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

The Caco-2 permeability assay is a robust method to predict human intestinal absorption by measuring compound transport across a monolayer of differentiated Caco-2 cells.[4][6]

1. Materials and Reagents

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine, Non-Essential Amino Acids

  • Transwell™ inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), HEPES, MES buffer

  • This compound, control compounds (Antipyrine, Atenolol)

  • Lucifer Yellow (monolayer integrity marker)

  • LC-MS/MS system for quantification

2. Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine, and 1% NEAA at 37°C in a 10% CO₂ humidified atmosphere.[11]

  • Change the medium every 2-3 days.

  • Seed cells onto Transwell™ inserts at a density of ~6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 18-22 days to allow for full differentiation and monolayer formation.[5]

3. Monolayer Integrity Test

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² indicates a confluent and intact monolayer.[12]

  • Lucifer Yellow rejection will also be assessed post-experiment, with permeability <100 nm/s being acceptable.[13]

4. Permeability Assay (Bidirectional)

  • Prepare transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4). For apical-to-basolateral (A-B) transport, an acidic buffer (e.g., HBSS with 25 mM MES, pH 6.5) can be used in the apical (donor) chamber to mimic the gut environment.

  • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Prepare dosing solutions of Tofacitinib and control compounds (e.g., 10 µM) in the appropriate transport buffer.[5]

  • For A-B transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 60-120 minutes.[12]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

5. Sample Analysis and Calculation

  • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive, transcellular permeability. It is cost-effective and suitable for high-throughput screening.[7][14]

1. Materials and Reagents

  • PAMPA plate system (e.g., a 96-well filter plate as the donor and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound and control compounds

  • DMSO (for stock solutions)

  • UV-Vis spectrophotometer or LC-MS/MS system

2. Assay Procedure

  • Prepare a stock solution of Tofacitinib in DMSO and dilute it in PBS (final DMSO concentration should be <1%) to the desired test concentration (e.g., 10 µM).[14]

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with ~5 µL of the phospholipid solution and allow the solvent to evaporate.[14]

  • Add the prepared compound solutions to the wells of the donor plate.

  • Fill the wells of the acceptor plate with fresh PBS buffer (which may contain a surfactant to act as a "sink").[7]

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.[15]

  • Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[7][14]

3. Sample Analysis and Calculation

  • After incubation, separate the plates and determine the compound concentration in the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using a relevant equation that accounts for the equilibrium concentrations and incubation time.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a cell-based permeability assay.

Permeability_Workflow start Start: Caco-2 Cell Culture seeding 1. Seed Cells on Transwell Inserts start->seeding differentiation 2. Culture for 18-22 Days for Monolayer Formation seeding->differentiation integrity_check 3. Monolayer Integrity Check (TEER Measurement) differentiation->integrity_check assay_prep 4. Prepare Dosing Solutions (Tofacitinib & Controls) integrity_check->assay_prep TEER > 200 Ω·cm² fail Discard Plate integrity_check->fail TEER < 200 Ω·cm² incubation 5. Bidirectional Assay Incubation (A->B and B->A) assay_prep->incubation sampling 6. Collect Samples from Donor & Receiver Chambers incubation->sampling analysis 7. Quantify Compound Concentration (LC-MS/MS) sampling->analysis calculation 8. Calculate Papp and Efflux Ratio analysis->calculation end End: Permeability Data calculation->end

Caption: General workflow for the Caco-2 cell permeability assay.

References

Application Notes and Protocols: Long-Term Stability of (3S,4R)-Tofacitinib in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a critical small molecule in both research and clinical settings for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The specific enantiomer, (3S,4R)-Tofacitinib, is the active therapeutic agent. For in vitro and in vivo studies, it is common practice to prepare stock solutions of tofacitinib in dimethyl sulfoxide (DMSO) and store them at low temperatures. Ensuring the long-term stability of these solutions is paramount for the accuracy and reproducibility of experimental results.

This document provides detailed application notes and protocols to assess the long-term stability of this compound when stored in DMSO at -20°C. It includes a summary of known stability information from forced degradation studies, a protocol for conducting a long-term stability study, and a description of the analytical methods required for quantification.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). This inhibition blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn prevents their translocation to the nucleus and subsequent modulation of gene expression for various pro-inflammatory cytokines. The diagram below illustrates this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_P STAT-P (active dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene Modulation Stability_Workflow A Prepare High-Concentration Stock Solution of this compound in Anhydrous DMSO B Aliquot Stock Solution into Multiple Light-Protected, Tightly Sealed Vials A->B C Store Aliquots at -20°C B->C D Establish Time Points for Analysis (e.g., T=0, 1, 3, 6, 12, 24 months) E At Each Time Point, Thaw One Aliquot D->E Pull Sample F Prepare Sample for HPLC/LC-MS Analysis E->F G Perform Quantitative Analysis F->G H Analyze Data: Compare Concentration and Purity to T=0 G->H

References

Troubleshooting & Optimization

Technical Support Center: (3S,4R)-Tofacitinib Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (3S,4R)-Tofacitinib for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Tofacitinib?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of Tofacitinib.[1][2] Tofacitinib is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in your cell culture medium.[1][3]

Q2: What is the typical concentration for a Tofacitinib stock solution in DMSO?

A2: A common stock solution concentration is 50 mM.[1] For example, to prepare a 50 mM stock, you can reconstitute 10 mg of Tofacitinib powder (free base, MW: 312.37 g/mol ) in 640.27 µL of DMSO.[1] Always refer to the manufacturer's product data sheet for specific instructions.

Q3: My Tofacitinib precipitates when I add it to my cell culture medium. What is causing this?

A3: Precipitation upon addition to aqueous cell culture medium is a common issue for poorly soluble compounds like Tofacitinib.[4] The primary reason is the significant change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium.[5] Other contributing factors can include the final concentration of Tofacitinib exceeding its aqueous solubility, the pH of the medium, and interactions with media components.[1][6]

Q4: How can I prevent my Tofacitinib from precipitating in the cell culture medium?

A4: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your cell culture is as low as possible while keeping the Tofacitinib in solution.[7] Pre-warming the cell culture medium to 37°C before adding the Tofacitinib stock solution can also help.[1] Adding the stock solution dropwise while gently vortexing or mixing can aid in its dispersion and prevent localized high concentrations that lead to precipitation.[5] See the troubleshooting guide for more detailed strategies.

Q5: What is the effect of pH on Tofacitinib solubility?

A5: The aqueous solubility of Tofacitinib citrate is pH-dependent.[2][8] Its solubility is significantly higher in acidic conditions (below its pKa of 5.2) and decreases as the pH increases.[2][8] This is an important consideration as most cell culture media are buffered to a physiological pH of around 7.2-7.4.[6]

Q6: Are there alternative methods to improve the aqueous solubility of Tofacitinib besides using DMSO?

A6: Yes, other methods to enhance the aqueous solubility of Tofacitinib include the use of co-solvents like ethanol and propylene glycol, and complexation with cyclodextrins.[3][8] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are cyclic oligosaccharides that can encapsulate poorly soluble drugs and increase their aqueous solubility.[9]

Quantitative Data Summary

The following tables summarize the solubility of Tofacitinib in various solvents and conditions.

Table 1: Solubility of Tofacitinib and its Citrate Salt in Different Solvents

CompoundSolventSolubilityReference(s)
TofacitinibDMSO~100 mg/mL[1][3]
TofacitinibEthanol~100 mg/mL[1][3]
Tofacitinib CitrateDMSO~10 mg/mL[2]
Tofacitinib Citrate1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Tofacitinib CitrateWater (intrinsic solubility)147 µg/mL[2][8]

Table 2: pH-Dependent Aqueous Solubility of Tofacitinib Citrate

pHSolventSolubility (mg/mL)Reference(s)
1.020.1N HCl7.013[10]
2.2Aqueous Buffer5.2[2][8]
3.5Aqueous Buffer1.8[2][8]
4.43Acetate Buffer0.910[10]
5.75Purified Water2.732[10]
6.65Phosphate Buffer0.225[10]
7.35Phosphate Buffer0.144[10]

Table 3: Effect of Co-solvents on Tofacitinib Citrate Solubility at pH 7

Co-solvent (v/v)Solubility (mg/mL)Reference(s)
10% Ethanol0.251[8]
10% Propylene Glycol0.341[8]

Experimental Protocols

Protocol 1: Preparation of Tofacitinib Stock Solution using DMSO

  • Weighing: Accurately weigh the required amount of Tofacitinib powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).[1]

  • Dissolution: Vortex the solution until the Tofacitinib is completely dissolved. Gentle warming to 37°C may aid dissolution.[1]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]

Protocol 2: General Method for Using Cyclodextrins to Enhance Solubility

This is a general protocol that can be adapted for Tofacitinib. Optimization of the cyclodextrin type and concentration is recommended.

  • Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your desired cell culture medium or buffer (e.g., PBS). The concentration will need to be optimized, but starting with a 2-10% (w/v) solution is a reasonable range.[9]

  • Tofacitinib Addition: Add the Tofacitinib powder directly to the cyclodextrin solution.

  • Complexation: Incubate the mixture, typically with agitation (e.g., on a shaker or with a magnetic stirrer), for a period of time to allow for the formation of the inclusion complex. This can range from a few hours to overnight at room temperature.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.

  • Application: The Tofacitinib-cyclodextrin complex solution is now ready to be used in your cell-based assay.

Troubleshooting Guide

Issue: Tofacitinib precipitates immediately upon addition to cell culture medium.

start Precipitate Observed Immediately cause1 High Final Concentration start->cause1 cause2 Solvent Shock start->cause2 cause3 Low Medium Temperature start->cause3 solution1 Decrease final concentration. Determine max soluble concentration. cause1->solution1 solution2 Increase final DMSO concentration (check cell tolerance). Add stock solution dropwise while mixing. cause2->solution2 solution3 Pre-warm medium to 37°C before adding Tofacitinib. cause3->solution3

Immediate Precipitation Troubleshooting

Issue: Tofacitinib precipitates over time in the incubator.

start Precipitate Observed Over Time cause1 Concentration Exceeds Long-Term Solubility start->cause1 cause2 pH Shift in Medium start->cause2 cause3 Interaction with Media Components start->cause3 solution1 Lower the working concentration. Use a solubility enhancer like cyclodextrin. cause1->solution1 solution2 Ensure proper CO2 levels in the incubator. Use HEPES buffered medium. cause2->solution2 solution3 Test Tofacitinib stability in a simpler buffer (e.g., PBS). Consider serum-free medium for the experiment. cause3->solution3

Delayed Precipitation Troubleshooting

Visualizations

Tofacitinib's Mechanism of Action: The JAK-STAT Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor. It primarily inhibits JAK1 and JAK3, thereby blocking the signaling of several cytokines that are crucial for immune cell activation and function.[1] The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation of Gene Expression start Start: Tofacitinib Powder dissolve_dmso Dissolve in DMSO to make stock solution start->dissolve_dmso dilute_medium Dilute stock in pre-warmed medium dissolve_dmso->dilute_medium check_precipitate Check for Precipitation dilute_medium->check_precipitate use_in_assay Use in Cell Assay check_precipitate->use_in_assay No troubleshoot Troubleshoot (see guide) check_precipitate->troubleshoot Yes

References

Troubleshooting inconsistent results in experiments with (3S,4R)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,4R)-Tofacitinib. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[2][3] By inhibiting these kinases, Tofacitinib blocks the signaling pathways of several pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[4] This disruption of the JAK-STAT signaling pathway ultimately leads to a reduction in the inflammatory response.[2][5]

Q2: What are the key differences between the various Tofacitinib stereoisomers?

Tofacitinib has two chiral centers, resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The biologically active form is the (3R,4R)-enantiomer. The (3S,4R) designation in your query refers to a specific diastereomer. It is crucial to ensure you are using the correct, biologically active enantiomer for your experiments, as other isomers, such as (3R,4S)-Tofacitinib and (3S,4S)-Tofacitinib, are considered less active.[6][7] Inconsistent results can arise from using the wrong isomer or a mixture of isomers.

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, Tofacitinib is typically dissolved in dimethyl sulfoxide (DMSO).[8][9][10] For a 50 mM stock solution, you can reconstitute 10 mg of Tofacitinib powder in 640.27 µL of DMSO.[10] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11] When stored at -20°C, the solution is generally stable for up to 3 months, and at -80°C, it can be stable for up to 2 years.[3][9][10][11]

Q4: What factors can affect the stability and solubility of Tofacitinib in my experiments?

The stability and solubility of Tofacitinib are significantly influenced by pH, temperature, and ionic strength. Maximum stability is achieved under acidic conditions, specifically between pH 2.0 and 5.0. The compound undergoes degradation in basic conditions. To ensure consistency, it is recommended to maintain a low ionic strength and temperature.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of JAK-STAT signaling.

  • Question: My experiments with this compound show variable or weak inhibition of STAT phosphorylation. What could be the cause?

  • Answer:

    • Incorrect Stereoisomer: Verify that you are using the biologically active (3R,4R)-enantiomer of Tofacitinib. The presence of less active isomers like (3S,4S)-Tofacitinib can significantly reduce the overall inhibitory effect.[6][7]

    • Compound Degradation: Tofacitinib is susceptible to degradation, especially in non-acidic aqueous solutions. Ensure your stock solutions are fresh and have been stored properly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[3][9][11]

    • pH of Culture Media: The pH of your cell culture media can affect the stability of Tofacitinib. While cell culture media is buffered, significant shifts in pH during long-term experiments could impact the compound's potency.

    • Solubility Issues: Tofacitinib has poor water solubility.[10] Ensure the compound is fully dissolved in your stock solution and that the final concentration in your assay does not exceed its solubility limit, which could lead to precipitation.

Issue 2: High variability in cell-based assay results.

  • Question: I am observing high variability between wells and experiments in my cell-based assays with Tofacitinib. How can I improve consistency?

  • Answer:

    • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density across all wells.

    • Incomplete Dissolution: After diluting the DMSO stock in your aqueous culture medium, ensure thorough mixing to prevent the formation of micro-precipitates.

    • Edge Effects: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for critical measurements or ensure proper humidification in the incubator.

    • Assay Timing: Be consistent with the timing of cell plating, compound addition, and assay readout.

Issue 3: Unexpected off-target effects or cell toxicity.

  • Question: I am observing unexpected cellular effects or toxicity at concentrations where I expect specific JAK inhibition. What should I consider?

  • Answer:

    • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls. High concentrations of DMSO can be toxic to cells.

    • Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to off-target effects or toxicity.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to Tofacitinib and its vehicle. It may be necessary to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tofacitinib

TargetIC50 (nM)
JAK1112
JAK220
JAK31

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Effect of Tofacitinib on Cytokine-Induced STAT Phosphorylation in Human T-cells

CytokineSTAT ProteinTofacitinib Inhibition (%)
IL-2pSTAT5High
IL-4pSTAT6High
IL-15pSTAT5High
IL-21pSTAT3High
IFN-γpSTAT1Moderate
IL-6pSTAT3Moderate
IL-10pSTAT3Low

This table provides a qualitative summary of inhibition. The degree of inhibition is dose-dependent.[1][2]

Experimental Protocols

Protocol 1: In Vitro JAK/STAT Inhibition Assay using Flow Cytometry

  • Cell Preparation: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Include a DMSO vehicle control.

  • Pre-incubation: Add the diluted Tofacitinib or vehicle control to the cells and incubate for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2, IL-6, IFN-γ) to stimulate the JAK-STAT pathway and incubate for 15-30 minutes.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a methanol-based buffer.

  • Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.

  • Data Analysis: Calculate the percentage of inhibition for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.

Protocol 2: In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

  • Animal Model: Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster immunization 21 days later.

  • Tofacitinib Preparation: Prepare a formulation of this compound suitable for oral gavage or intraperitoneal injection. A common vehicle is 0.5% methylcellulose.

  • Treatment: Begin treatment with Tofacitinib or vehicle control at the onset of arthritis symptoms. Administer the compound daily.

  • Monitoring: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical arthritis score.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation and damage.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Tofacitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1, JAK3) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Experimental_Workflow In Vitro STAT Phosphorylation Assay Workflow start Start cell_prep Prepare Cells (e.g., PBMCs) start->cell_prep compound_prep Prepare Tofacitinib Serial Dilutions cell_prep->compound_prep pre_incubation Pre-incubate Cells with Tofacitinib compound_prep->pre_incubation stimulation Stimulate with Cytokine (e.g., IL-6) pre_incubation->stimulation fix_perm Fix and Permeabilize Cells stimulation->fix_perm staining Stain with Anti-pSTAT Antibody fix_perm->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry end End flow_cytometry->end Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_isomer Verify (3R,4R) Stereoisomer? start->check_isomer check_storage Proper Stock Storage? check_isomer->check_storage Yes order_new Order Correct Isomer check_isomer->order_new No check_solubility Compound Soluble in Assay? check_storage->check_solubility Yes prepare_new Prepare Fresh Stock Solution check_storage->prepare_new No check_cells Consistent Cell Culture? check_solubility->check_cells Yes optimize_conc Optimize Final Concentration check_solubility->optimize_conc No standardize_culture Standardize Cell Handling check_cells->standardize_culture No resolved Problem Resolved check_cells->resolved Yes order_new->start prepare_new->start optimize_conc->start standardize_culture->start

References

Optimizing the concentration of (3S,4R)-Tofacitinib to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with (3S,4R)-Tofacitinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize the experimental concentration of this compound, with a specific focus on minimizing off-target effects and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to the approved drug, Tofacitinib?

A1: this compound is an enantiomer of Tofacitinib[1]. The clinically approved and biologically active form of the drug is the (3R,4R) enantiomer, which is what is commonly referred to as Tofacitinib[2]. Enantiomers are stereoisomers that are mirror images of each other and can have different biological activities. The (3S,4S) enantiomer, for instance, is known to be the less active version[3]. Research on a specific, less-common enantiomer like this compound is typically for comparative or mechanistic studies. While most available data pertains to the active (3R,4R) form, the principles of concentration optimization and selectivity profiling outlined here are directly applicable to studying any of its isomers.

Q2: What is the primary on-target mechanism of action for Tofacitinib?

A2: Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes[4]. It was initially designed to be a selective JAK3 inhibitor but also demonstrates potent inhibition of JAK1 and, to a lesser extent, JAK2[5][6]. By binding to the ATP-binding site of these kinases, Tofacitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins[7]. This interruption of the JAK-STAT pathway impedes signaling for numerous cytokines and growth factors crucial to immune cell development, proliferation, and function[8][9].

Q3: What are the potential off-target effects of Tofacitinib and why is concentration important?

A3: Off-target effects can occur when a drug interacts with proteins other than its intended target. For Tofacitinib, this could mean inhibiting other kinases in the human kinome or interacting with unrelated proteins[10]. For example, inhibition of JAK2 is associated with hematological side effects like anemia and neutropenia[5]. Computational studies have predicted, and in vitro assays have confirmed, off-target interactions with proteins like Transient Receptor Potential Cation Channel Subfamily M Member 6 (TRPM6) and Serine/threonine-protein kinase N2 (PKN2)[10][11]. Using the lowest effective concentration is critical to maximize inhibition of the desired target (e.g., JAK1/JAK3) while staying below the inhibitory threshold for off-targets like JAK2 or other kinases, thereby minimizing unintended biological consequences.

Q4: How should I select a starting concentration for my in vitro experiments?

A4: A good starting point is to use a concentration range that brackets the half-maximal inhibitory concentration (IC50) for your target of interest. For Tofacitinib, the IC50 values for JAK1 and JAK3 are in the low nanomolar range[6][12]. A common approach is to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and increasing up to a high concentration (e.g., 1-10 µM) to capture the full inhibitory profile. For cellular assays, concentrations between 100 nM and 1 µM are often used to achieve significant inhibition of STAT phosphorylation[13]. Always consult the literature for concentrations used in similar experimental systems.

Q5: Why is kinase selectivity important and how is it measured?

A5: Kinase selectivity refers to a drug's ability to inhibit a specific kinase or kinase family more potently than others. High selectivity is desirable as it reduces the likelihood of off-target effects[14]. Selectivity is typically measured by screening the compound against a large panel of kinases and determining the IC50 value for each. The ratio of IC50 values between off-target and on-target kinases provides a quantitative measure of selectivity. A compound that is highly selective for JAK1/3 over other kinases, including other JAK family members like JAK2 and TYK2, would be expected to have a better-defined mechanism of action and potentially a wider therapeutic window[15].

Quantitative Data Summary

The following tables summarize the inhibitory potency of Tofacitinib against JAK family kinases from various studies. This data is crucial for designing experiments and selecting appropriate concentrations.

Table 1: In Vitro Inhibitory Potency (IC50) of Tofacitinib against JAK Kinases

KinaseIC50 (nM)Assay Type
JAK11.7 - 3.7 nM[12], 10 nM[6]Biochemical/Enzymatic
JAK21.8 - 4.1 nM[12], 28 nM[6]Biochemical/Enzymatic
JAK30.75 - 1.6 nM[12], 1 nM[6]Biochemical/Enzymatic
TYK216 - 34 nM[12]Biochemical/Enzymatic

Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., ATP concentration).

Table 2: Cellular Activity of Tofacitinib in Whole Blood Assays

Cytokine Pathway (JAK-dependency)StimulusPhosphorylated STATCell TypeIC50 (nM)
JAK1/JAK3IL-15pSTAT5CD4+ T-cells11
JAK1/JAK2IL-6pSTAT1Monocytes39
JAK2/JAK2GM-CSFpSTAT5Monocytes409
JAK1/TYK2IFN-αpSTAT5CD4+ T-cells111

Data adapted from studies on JAK inhibitor selectivity, demonstrating functional potency in a complex biological environment[15][16].

Key Experimental Protocols

Protocol 1: Determining Cellular IC50 via a Phospho-STAT Inhibition Assay

This protocol outlines a general method to determine the functional IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a specific immune cell line).

Methodology:

  • Cell Preparation: Culture and harvest cells, ensuring high viability (>95%). Resuspend cells in an appropriate serum-free or low-serum medium to a density of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 µM down to 0.1 nM). Include a DMSO-only vehicle control.

  • Pre-incubation: Add the diluted compound or vehicle control to the cell suspension and incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and bind to its target.

  • Cytokine Stimulation: Add a pre-determined concentration of a specific cytokine to induce STAT phosphorylation (e.g., IL-2 or IL-15 for JAK1/3-pSTAT5; IFN-γ for JAK1/2-pSTAT1). Incubate for a short period (typically 15-30 minutes) at 37°C.

  • Cell Lysis or Fixation/Permeabilization:

    • For Western Blot: Immediately lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • For Flow Cytometry: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol or a detergent-based buffer.

  • Detection of pSTAT:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for a phosphorylated STAT (e.g., anti-pSTAT5) and a total STAT or loading control (e.g., anti-STAT5, anti-Actin).

    • Flow Cytometry: Stain cells with a fluorescently-conjugated anti-pSTAT antibody.

  • Data Analysis:

    • Western Blot: Quantify band intensities using densitometry. Normalize the pSTAT signal to the total STAT or loading control signal.

    • Flow Cytometry: Measure the median fluorescence intensity (MFI) of the pSTAT signal.

    • Plot the percentage of inhibition (relative to the stimulated vehicle control) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Troubleshooting Guide

Q: My cells are not showing a decrease in pSTAT levels even at high concentrations of the inhibitor. What should I check?

A:

  • Compound Integrity: Verify the concentration and stability of your this compound stock solution. Ensure it has been stored correctly. Consider preparing a fresh dilution series.

  • Cellular Response: Confirm that your cell line is responsive to the chosen cytokine stimulus in the absence of the inhibitor. Run a positive control (cytokine stimulation with vehicle) and a negative control (no cytokine).

  • Assay Timing: Ensure the pre-incubation time with the inhibitor is sufficient and that the cytokine stimulation time is optimal for detecting a robust pSTAT signal.

  • Target Presence: Confirm that your cell type expresses the target JAKs (JAK1 and/or JAK3) at sufficient levels.

Q: I'm observing high levels of cell death or cytotoxicity in my cultures. How can I address this?

A:

  • Concentration Range: High concentrations of any compound can be toxic. Lower the maximum concentration in your dose-response curve. Off-target effects are more likely at concentrations significantly above the on-target IC50.

  • DMSO Concentration: Ensure the final concentration of the DMSO vehicle is consistent across all wells and is at a non-toxic level (typically ≤0.1%).

  • Incubation Time: Reduce the total incubation time. A shorter exposure may be sufficient to observe target inhibition without causing significant cell death.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly dense cultures are more susceptible to toxicity.

Q: My results are inconsistent between experiments. What are common sources of variability?

A:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Reagent Consistency: Use the same lot of reagents (e.g., cytokines, antibodies, media) for a set of comparative experiments. Aliquot and freeze reagents to avoid repeated freeze-thaw cycles.

  • Precise Timing: Be meticulous with incubation times, especially the short cytokine stimulation step, as this can be a major source of variability.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions and cell densities.

Visualizations: Pathways and Workflows

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK (JAK1, JAK3) Receptor->JAK 2. JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. Dimerization DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental_Workflow cluster_planning Phase 1: Planning & Initial Screening cluster_invitro Phase 2: In Vitro Cellular Validation cluster_optimization Phase 3: Optimization Lit_Review Literature Review (Find known IC50 values) Biochem_Assay Biochemical Kinase Assay (Determine IC50 vs JAK panel) Lit_Review->Biochem_Assay Selectivity Assess Kinase Selectivity Profile Biochem_Assay->Selectivity Dose_Range Select Dose Range (Bracket on-target IC50) Selectivity->Dose_Range pSTAT_Assay Cellular pSTAT Assay (Confirm functional inhibition) Dose_Range->pSTAT_Assay Functional_Assay Functional Assay (e.g., Proliferation, Cytokine Production) pSTAT_Assay->Functional_Assay Optimal_Conc Determine Optimal Concentration (Max on-target, min off-target) Functional_Assay->Optimal_Conc

Caption: Experimental workflow for optimizing Tofacitinib concentration.

Troubleshooting_Guide Start Unexpected Result Observed No_Effect No Inhibitory Effect? Start->No_Effect High_Toxicity High Cytotoxicity? Start->High_Toxicity Check_Drug1 Check Drug: - Fresh Dilutions? - Correct Storage? - Verified Concentration? No_Effect->Check_Drug1 Check_Cells1 Check Cells: - Responsive to Stimulus? - Healthy Culture? - Target Expression? No_Effect->Check_Cells1 Check_Assay1 Check Assay: - Correct Timings? - Antibody Validation? - Positive/Negative Controls? No_Effect->Check_Assay1 Check_Drug2 Check Drug: - Lower Max Concentration? - Final DMSO % <0.1%? High_Toxicity->Check_Drug2 Check_Cells2 Check Cells: - Healthy & Low Passage? - Optimal Seeding Density? High_Toxicity->Check_Cells2 Check_Assay2 Check Assay: - Reduce Incubation Time? High_Toxicity->Check_Assay2

Caption: Troubleshooting flowchart for in vitro Tofacitinib experiments.

References

Technical Support Center: (3S,4R)-Tofacitinib Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (3S,4R)-Tofacitinib in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and ionic strength. It is also susceptible to degradation under oxidative, and photolytic stress conditions, although it shows more stability under photolytic conditions compared to others.[1][2][3][4][5][6]

Q2: What is the optimal pH range for maintaining the stability of Tofacitinib in an aqueous solution?

A2: Tofacitinib exhibits maximum stability in acidic conditions, specifically within a pH range of 2.0 to 5.0.[3][7] Under these conditions, degradation is minimal, even at elevated temperatures.[3][8] As the pH increases, particularly into basic conditions (pH > 7.0), the rate of degradation significantly increases.[3]

Q3: How does temperature affect the stability of Tofacitinib solutions?

A3: The degradation of Tofacitinib follows apparent first-order kinetics and is temperature-dependent.[3][7] To ensure stability, it is recommended to keep Tofacitinib solutions at low temperatures.[3] For long-term storage, temperatures of 4°C are advisable, as virtually no degradation is observed.[3] Commercial oral solutions are recommended to be stored at 20°C to 25°C (68°F to 77°F) and used within 60 days of opening.[9]

Q4: My Tofacitinib solution appears to be degrading despite being stored at the correct pH and temperature. What else could be the cause?

A4: Besides pH and temperature, high ionic strength can accelerate the degradation of Tofacitinib.[3][7] It is recommended to use buffers with low ionic strength (e.g., 0.2 M) to maximize stability.[3][8] Additionally, exposure to oxidizing agents can lead to degradation.[2][4] Ensure all glassware is thoroughly cleaned and that reagents are free from potential contaminants.

Q5: What are the common degradation products of Tofacitinib?

A5: Under forced degradation conditions, several degradation products of Tofacitinib have been identified. In basic conditions, a major degradant is descyanoacetyl-TOFT.[2] Acidic hydrolysis can also lead to the formation of this and other minor impurities.[2] Oxidative stress can result in the formation of N-oxide derivatives and degradation at the pyrrole ring.[4][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of Tofacitinib concentration in solution Incorrect pH: The pH of the solution may be neutral or basic, leading to accelerated base-catalyzed hydrolysis.[3][7]Adjust the pH of the aqueous solution to be within the optimal range of 2.0 to 5.0 using appropriate buffers (e.g., acetate or citrate).[3][8]
Elevated Temperature: The solution is being stored or used at room temperature or higher for extended periods.[3]Prepare and store Tofacitinib solutions at refrigerated temperatures (4°C) when not in immediate use. For experiments at higher temperatures, minimize the duration of exposure.
High Ionic Strength: The buffer used has a high salt concentration, which can increase the degradation rate.[3][8]Use buffers with a low ionic strength, ideally around 0.2 M, to maintain stability.[3][8]
Appearance of unknown peaks in HPLC analysis Degradation: The new peaks are likely degradation products of Tofacitinib.Review the storage and handling conditions of your solution (pH, temperature, light exposure). Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under your experimental conditions.
Oxidation: The solution may have been exposed to oxidizing agents or atmospheric oxygen over time.[2][4]Prepare solutions with freshly degassed solvents. If oxidative degradation is suspected, consider adding an antioxidant like tartaric acid to the formulation.[12]
Precipitation in the Tofacitinib solution Poor Solubility: The concentration of Tofacitinib may exceed its solubility at the given pH. Tofacitinib's solubility is pH-dependent, increasing at lower pH values.[3][7]Ensure the concentration of Tofacitinib is within its solubility limit at the working pH. The solubility is significantly higher at pH 2.2 (5.2 mg/mL) compared to its intrinsic solubility (0.147 mg/mL).[7][8]

Quantitative Data Summary

Table 1: Effect of pH on Tofacitinib Degradation Rate

pHTemperature (°C)Ionic Strength (M)Degradation Rate Constant (k)Stability Rank
2.0 - 5.0370.2Minimal to no degradation observed[3]Most Stable
6.0370.2Detectable degradation[3]Stable
7.0370.2Moderate degradation[3]Less Stable
9.0370.2Highest rate of degradation[3]Least Stable

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 N HCl3 hours80°CSignificant degradation with three products[13]
Base Hydrolysis0.05 N NaOH10 minutesRoom Temp~25%[2]
Base Hydrolysis0.1 N NaOH3 hoursRoom TempSignificant degradation with four products[13]
Oxidation3% H₂O₂48 hoursRoom TempRapid degradation with six products[4]
ThermalSolid State24 hours80°CNo degradation[13]
PhotolyticUV light (254 nm)6 hoursRoom TempMinor degradation with one product[14]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of Tofacitinib

  • Materials:

    • This compound Citrate

    • High-purity water (e.g., Milli-Q)

    • 0.1 M Acetate or Citrate buffer

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Prepare a 0.1 M acetate or citrate buffer.

    • Adjust the buffer pH to between 3.0 and 4.0 using HCl or NaOH.

    • Accurately weigh the desired amount of Tofacitinib Citrate.

    • Dissolve the Tofacitinib Citrate in the prepared acidic buffer to the desired final concentration. Ensure the concentration does not exceed the solubility limit at that pH.

    • Gently mix the solution until the Tofacitinib Citrate is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.

    • Verify the final pH of the solution and adjust if necessary.

    • Filter the solution through a 0.22 µm sterile syringe filter into a clean, amber glass vial to protect from light.

    • Store the stock solution at 4°C.

Protocol 2: Forced Degradation Study to Assess Tofacitinib Stability

This protocol is designed to intentionally degrade the drug to understand its stability profile and identify potential degradation products.

  • Preparation of Tofacitinib Solution: Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the Tofacitinib stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24, 48 hours).[14] Neutralize the solution with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix the Tofacitinib stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 10 minutes to 48 hours, as degradation is rapid).[2][14] Neutralize the solution with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix the Tofacitinib stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2, 6, 12, 24, 48 hours).[4][14]

    • Thermal Degradation: Place the solid Tofacitinib powder in a hot air oven at a high temperature (e.g., 80°C) for 24 hours.[13] Also, reflux a solution of Tofacitinib in water for a set period.

    • Photolytic Degradation: Expose a Tofacitinib solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration (e.g., 2, 4, 6 hours).[14]

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see example below).

    • Quantify the remaining Tofacitinib and the formation of any degradation products.

Example HPLC Method for Tofacitinib Analysis

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of a buffer (e.g., 0.1% ammonium acetate, pH 4.0) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 287 nm.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[2]

Visualizations

Degradation_Pathway Tofacitinib This compound Acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) Tofacitinib->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Tofacitinib->Base Oxidation Oxidation (e.g., H2O2) Tofacitinib->Oxidation Deg_Product_1 Descyanoacetyl-Tofacitinib Acid->Deg_Product_1 Deg_Product_2 Other Hydrolysis Products Acid->Deg_Product_2 Base->Deg_Product_1 Deg_Product_3 N-Oxide Derivatives Oxidation->Deg_Product_3 Deg_Product_4 Pyrrole Ring Cleavage Products Oxidation->Deg_Product_4

Caption: Simplified degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis Prep Prepare Acidic Buffer (pH 2.0-5.0) Dissolve Dissolve Tofacitinib Prep->Dissolve Filter Filter and Store at 4°C in amber vial Dissolve->Filter Experiment Perform Experiment (Minimize time at high temp) Filter->Experiment Analyze Analyze via Stability-Indicating HPLC Method Experiment->Analyze

Caption: Recommended workflow for minimizing Tofacitinib degradation during experiments.

Logic_Diagram Start Is your Tofacitinib solution degrading? Check_pH Check pH Is it between 2.0 and 5.0? Start->Check_pH Yes Check_Temp Check Temperature Is it low (e.g., 4°C for storage)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 2.0-5.0 Check_pH->Adjust_pH No Check_Ionic Check Ionic Strength Is it low (e.g., <0.5 M)? Check_Temp->Check_Ionic Yes Adjust_Temp Lower storage/use temperature Check_Temp->Adjust_Temp No Check_Oxidation Consider Oxidation Are you using degassed solvents? Check_Ionic->Check_Oxidation Yes Adjust_Ionic Use a lower ionic strength buffer Check_Ionic->Adjust_Ionic No Adjust_Oxidation Use degassed solvents or add an antioxidant Check_Oxidation->Adjust_Oxidation No Stable Solution should be stable Check_Oxidation->Stable Yes Unstable Degradation likely to occur Adjust_pH->Unstable Adjust_Temp->Unstable Adjust_Ionic->Unstable Adjust_Oxidation->Unstable

References

Technical Support Center: Chiral Separation of Tofacitinib Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing chiral separation of Tofacitinib enantiomers by High-Performance Liquid Chromatography (HPLC) to ensure product purity.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of Tofacitinib important?

A1: Tofacitinib is a chiral molecule, and its therapeutic activity resides primarily in the (3R,4R)-enantiomer. The presence of its enantiomer, the (3S,4S)-isomer, is considered an impurity and must be monitored and controlled to ensure the safety and efficacy of the final drug product, in line with regulatory requirements from bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1]

Q2: What are the common HPLC modes used for Tofacitinib enantiomer separation?

A2: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed for the chiral separation of Tofacitinib enantiomers.[1][2] The choice between them depends on the available chiral stationary phases and laboratory preferences for solvent use and disposal.

Q3: Which chiral stationary phases (CSPs) are recommended for this separation?

A3: Polysaccharide-based CSPs are commonly used. For RP-HPLC, columns like CHIRALPAK IH have shown excellent performance, providing good resolution.[1][3] For NP-HPLC, Chiralpak AS-H and Chiralpak IC columns have been reported to effectively separate Tofacitinib enantiomers and their diastereoisomers.[2][4]

Q4: What are the typical detection wavelengths for Tofacitinib and its enantiomers?

A4: Tofacitinib and its enantiomers can be detected by UV spectrophotometry at wavelengths of 280 nm, 285 nm, or 290 nm.[1][2][4]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of Tofacitinib enantiomers.

Problem 1: Poor or No Resolution Between Enantiomers

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is critical. If you are not seeing separation, the chosen column may not be suitable.

    • Recommendation: For reversed-phase methods, CHIRALPAK IH has demonstrated good resolution.[1] In one study, CHIRALPAK IC-3 failed to separate the enantiomers under reversed-phase conditions.[1] For normal-phase methods, Chiralpak AS-H or Chiralpak IC are good starting points.[2][4]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly impacts enantiomeric recognition.

    • Recommendation: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous or non-polar phase. For NP-HPLC, a mobile phase of hexane:ethanol:methanol:2-aminoethanol (70:20:10:0.2) has been used successfully with a Chiralpak AS-H column.[2] For RP-HPLC with a CHIRALPAK IH column, a gradient elution with ammonium acetate buffer (pH 8.0) and acetonitrile has proven effective.[1]

  • Inadequate Method Optimization: The initial method may not be optimal for your specific instrument or sample.

    • Recommendation: Adjust parameters such as flow rate, column temperature, and the pH of the mobile phase buffer.[1]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Recommendation: For NP-HPLC, adding a small amount of an amine modifier like diethylamine or 2-aminoethanol to the mobile phase can improve peak shape for basic compounds like Tofacitinib.[2][4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the injection volume or the concentration of the sample.

  • Unsuitable Stationary Phase: Some stationary phases may inherently produce poor peak shapes for certain analytes.

    • Recommendation: A study reported that a SUMICHIRAL OA-7100 column resulted in a poor peak shape with excessive tailing for Tofacitinib.[1] If you are facing this issue, consider switching to a different CSP like CHIRALPAK IH for reversed-phase analysis.[1]

Problem 3: Long Run Times

Possible Causes & Solutions:

  • Sub-optimal Flow Rate: A low flow rate will increase the analysis time.

    • Recommendation: Gradually increase the flow rate while monitoring the effect on resolution and backpressure. A flow rate of 0.6 mL/min has been used in a reversed-phase gradient method.[1]

  • Strong Mobile Phase: A mobile phase that is too weak will result in long retention times.

    • Recommendation: Increase the proportion of the strong eluting solvent in the mobile phase (e.g., increase the percentage of acetonitrile in a reversed-phase method).

  • Isocratic vs. Gradient Elution: An isocratic method may not be efficient for eluting all components in a reasonable time.

    • Recommendation: A gradient elution can significantly shorten the run time while maintaining good resolution. A gradient program for a reversed-phase method on a CHIRALPAK IH column started at 15% acetonitrile and ramped up to 90%.[1]

Experimental Protocols

Reversed-Phase HPLC Method for Tofacitinib Enantiomers[1]
  • HPLC System: Standard HPLC with UV detector.

  • Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium acetate buffer (pH 8.0)

    • B: Acetonitrile

  • Gradient Program:

    • 0 min: 20% B

    • 2 min: 15% B

    • 15 min: 25% B

    • 20 min: 90% B

    • 25 min: 90% B

    • 30 min: 20% B

    • 40 min: 20% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20.0 µL.

Normal-Phase HPLC Method for Tofacitinib Optical Isomers[2]
  • HPLC System: Standard HPLC with UV detector.

  • Column: Chiralpak AS-H.

  • Mobile Phase: n-hexane:ethanol:methanol:2-aminoethanol (70:20:10:0.2, v/v/v/v).

  • Detection Wavelength: 290 nm.

Data Summary Tables

Table 1: Comparison of Chiral Stationary Phases for Tofacitinib Enantiomer Separation (Reversed-Phase) [1]

Chiral Stationary PhaseResolution (Rs)Observations
CHIRALPAK IH2.7Optimal separation achieved.
SUMICHIRAL OA-71001.9Poor peak shape with excessive tailing.
CHIRALPAK AS-RH1.4Resolution did not meet the requirement of >1.5.
CHIRALPAK IC-3No SeparationEnantiomers could not be separated.

Table 2: Method Validation Parameters for a Reversed-Phase HPLC Method [1]

ParameterResult
Linearity Range (SS-isomer)0.1002–20.04 µg/mL
Correlation Coefficient (r)0.9999
Limit of Detection (LOD)0.04 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Average Recovery (SS-isomer)98.6%
Relative Standard Deviation (RSD) of Recovery0.7%

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chiral Separation Issue issue Identify Primary Issue start->issue no_resolution Poor or No Resolution issue->no_resolution No Separation peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Bad Peaks run_time Long Run Time issue->run_time Too Slow check_csp Check CSP Suitability (e.g., CHIRALPAK IH for RP) no_resolution->check_csp add_modifier Add Mobile Phase Modifier (e.g., DEA for NP) peak_shape->add_modifier increase_flow Increase Flow Rate run_time->increase_flow optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) check_csp->optimize_mp CSP is appropriate adjust_params Adjust T, Flow Rate optimize_mp->adjust_params end End: Problem Resolved adjust_params->end reduce_load Reduce Sample Load (Concentration/Volume) add_modifier->reduce_load If tailing persists reduce_load->end gradient_elution Implement Gradient Elution increase_flow->gradient_elution If resolution is compromised gradient_elution->end Experimental_Workflow prep_sample Sample Preparation (Dissolve in Diluent) injection Inject Sample prep_sample->injection prep_mobile_phase Mobile Phase Preparation (e.g., Buffer + Organic) hplc_setup HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_setup separation Chromatographic Separation (On Chiral Column) hplc_setup->separation injection->separation detection UV Detection (e.g., 285 nm) separation->detection data_analysis Data Analysis (Resolution, Purity) detection->data_analysis

References

Addressing batch-to-batch variability of synthesized (3S,4R)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of (3S,4R)-Tofacitinib. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis can arise from several factors, including:

  • Purity of starting materials and reagents: The quality of key intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, is critical.[1]

  • Reaction conditions: Minor deviations in temperature, reaction time, and solvent polarity can impact reaction kinetics and impurity profiles.[2][3]

  • Stereochemical control: Inadequate control during the synthesis of the chiral piperidine moiety can lead to the formation of diastereomers.[3][4]

  • Purification methods: Variability in crystallization or chromatographic purification can affect the final purity and impurity levels.[5]

  • Degradation: Tofacitinib can degrade under certain conditions, such as exposure to acidic or basic environments, oxidation, heat, or light, leading to the formation of degradation products.[6]

Q2: What are the critical impurities to monitor in this compound synthesis?

A2: Several process-related impurities and degradation products should be monitored. Key impurities include stereoisomers (e.g., (3S,4S)-Tofacitinib, (3R,4S)-Tofacitinib), amine impurity, dihydro impurity, and benzyl impurity.[7][8][9][10] Regulatory guidelines, such as those from the ICH, provide strict limits for these impurities in the final active pharmaceutical ingredient (API).[6][10]

Q3: How does Tofacitinib work, and why is stereochemistry important?

A3: Tofacitinib is a Janus kinase (JAK) inhibitor, with a preference for JAK1 and JAK3.[11] It blocks the JAK-STAT signaling pathway, which is crucial for the immune response.[12][13] The specific (3S,4R) stereochemistry is essential for its potent and selective binding to the kinase domain of JAKs. Other stereoisomers may have significantly different biological activities and pharmacological profiles.[14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Final Product

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion.

    • Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For the final acylation step, cyanoacetic acid derivatives and a suitable base like triethylamine or DBU are critical.[1][15]

  • Suboptimal Reaction Conditions:

    • Temperature Control: Maintain the recommended reaction temperature. For instance, the final coupling step is often performed at ambient temperature, while other steps might require heating or cooling.[15]

    • Solvent Quality: Use anhydrous solvents where specified to prevent side reactions.

  • Product Loss During Work-up and Purification:

    • Extraction Efficiency: Optimize pH and solvent choice during aqueous work-up to minimize product loss to the aqueous phase.

    • Crystallization/Precipitation: Carefully control solvent composition, temperature, and cooling rate during crystallization to maximize recovery. The conversion to the citrate salt is a key final step for purification and stability.[15]

Issue 2: High Levels of Impurities Detected by HPLC

Possible Causes & Troubleshooting Steps:

  • Identification of Impurities:

    • HPLC Analysis: Utilize a validated stability-indicating HPLC method to identify and quantify known and unknown impurities.[7] Refer to the Experimental Protocols section for a detailed HPLC method.

    • Reference Standards: Use certified reference standards for known impurities for accurate identification and quantification.[10]

  • Process-Related Impurities:

    • Starting Material Purity: Analyze the purity of key intermediates before use.

    • Side Reactions: Review reaction conditions to minimize the formation of byproducts. For example, incomplete debenzylation can result in the carry-over of benzyl-protected intermediates.[7]

  • Degradation Products:

    • Forced Degradation Studies: To understand potential degradation pathways, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[16] This helps in identifying potential degradants that might form during synthesis or storage.[6]

    • Storage Conditions: Store intermediates and the final product under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.

Issue 3: Presence of Diastereomeric Impurities

Possible Causes & Troubleshooting Steps:

  • Inadequate Stereocontrol during Synthesis:

    • Chiral Resolution: If a racemic intermediate is used, ensure the chiral resolution step is efficient. Resolution of the piperidine intermediate is a critical step in many synthetic routes.[5]

    • Asymmetric Synthesis: If using an asymmetric synthesis approach, verify the chiral catalyst's activity and the reaction conditions that control stereoselectivity.

  • Racemization:

    • pH and Temperature: Avoid harsh acidic or basic conditions and high temperatures in steps following the establishment of the chiral centers, as these can sometimes lead to racemization.[2]

  • Analytical Detection:

    • Chiral HPLC: Employ a specific chiral HPLC method to separate and quantify the desired (3R,4R) enantiomer from its diastereomers.[14]

Data Presentation

Table 1: Typical HPLC Parameters for Tofacitinib Purity Analysis

ParameterCondition
Column Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µm
Mobile Phase A 10 mM Potassium Phosphate buffer with 1.0 g/L 1-Octane sulfonic acid sodium salt, pH 5.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0
3
28
35
36
40
Flow Rate 0.8 mL/min
Column Temperature 45°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Source: Adapted from USP methods for Tofacitinib analysis.[17]

Table 2: Acceptance Criteria for Key Tofacitinib Impurities (Example)

ImpurityLimit of Quantitation (LOQ)
Amine Impurity0.05%
Dihydro Impurity0.05%
Benzyl Impurity0.05%
(3S,4S)-Tofacitinib0.1%
Any Unspecified Impurity0.10%
Total ImpuritiesNot More Than 0.5%

Note: These are example limits and may vary based on specific regulatory requirements.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Determination

This protocol is based on a validated stability-indicating RP-HPLC method.

  • Preparation of Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate and 1.0 g of 1-octanesulfonic acid sodium salt in 1000 mL of HPLC-grade water. Adjust the pH to 5.5 with a dilute potassium hydroxide solution.[7]

  • Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Tofacitinib Citrate reference standard in the diluent (typically a mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Preparation of Sample Solution: Accurately weigh and dissolve the synthesized Tofacitinib batch in the diluent to achieve a concentration similar to the standard solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1 .

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify impurities based on their retention times relative to the main Tofacitinib peak and by using reference standards where available.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation JAK1->JAK3 3. Trans-phosphorylation STAT STAT JAK1->STAT 4. Phosphorylation JAK3->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 7. Transcription Regulation

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

Troubleshooting_Workflow start Batch-to-Batch Variability Observed check_purity Analyze Purity and Impurities by HPLC start->check_purity low_yield Low Yield? check_purity->low_yield high_impurities High Impurities? low_yield->high_impurities No troubleshoot_yield Troubleshoot Yield: - Check reaction completion - Verify reaction conditions - Optimize work-up low_yield->troubleshoot_yield Yes diastereomers Diastereomers Present? high_impurities->diastereomers No troubleshoot_impurities Troubleshoot Impurities: - Identify impurities - Check starting material purity - Review for side reactions high_impurities->troubleshoot_impurities Yes troubleshoot_diastereomers Troubleshoot Stereoisomers: - Verify chiral resolution - Check for racemization - Use chiral HPLC diastereomers->troubleshoot_diastereomers Yes end Batch Meets Specification diastereomers->end No troubleshoot_yield->check_purity troubleshoot_impurities->check_purity troubleshoot_diastereomers->check_purity

Caption: A logical workflow for troubleshooting batch variability.

References

Technical Support Center: Tofacitinib Stereospecificity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the stereospecificity of a (3S,4R)-Tofacitinib sample.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to confirm the stereospecificity of my this compound sample?

A1: Tofacitinib has two chiral centers, leading to the possibility of four stereoisomers. The desired pharmacological activity as a Janus kinase (JAK) inhibitor is primarily associated with the (3S,4R) diastereomer.[1] Other stereoisomers may have different pharmacological profiles, reduced efficacy, or potential off-target effects. Therefore, confirming the stereospecificity is essential for ensuring the quality, safety, and efficacy of the drug substance. Regulatory bodies like the FDA and EMA require strict control of stereoisomeric purity.

Q2: What are the primary analytical techniques for confirming the stereospecificity of Tofacitinib?

A2: The most common and reliable techniques for confirming the stereospecificity of Tofacitinib are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry.

  • X-ray Crystallography: This technique provides the absolute configuration of the molecule in a crystalline solid state.

Q3: What are the acceptable limits for stereoisomeric impurities in a this compound sample?

A3: According to the International Council for Harmonisation (ICH) guidelines, the enantiomeric impurity should be treated as a regular impurity and its level should be controlled. The specific limits for other diastereomers would be determined based on toxicological data and regulatory requirements. It is crucial to develop and validate analytical methods that are sensitive enough to detect and quantify these impurities at very low levels.

Q4: Where can I obtain reference standards for the other Tofacitinib stereoisomers?

A4: Reference standards for the (3S,4S), (3R,4S), and (3R,4R) isomers of Tofacitinib can be purchased from various chemical and pharmaceutical standard suppliers. It is essential to use well-characterized reference standards for method development, validation, and as controls in your experiments.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Step(s)
Poor or no separation of stereoisomers Inappropriate chiral stationary phase (CSP).Screen different types of chiral columns (e.g., polysaccharide-based like CHIRALPAK® IH or AS-H).[2][3]
Incorrect mobile phase composition.Optimize the mobile phase by varying the ratio of organic modifier (e.g., acetonitrile, ethanol) to the buffer or alkane. Small changes in the mobile phase composition can significantly impact resolution.
Inadequate method development.Ensure that the method is specifically developed and validated for Tofacitinib stereoisomers.
Peak tailing or fronting Secondary interactions with the stationary phase.Adjust the mobile phase pH or add additives like diethylamine to reduce silanol interactions.[4]
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been used extensively, consider replacing it.
Peak splitting Column void or channeling.Check for a void at the column inlet. If present, the column may need to be replaced.
Sample solvent incompatibility.Dissolve the sample in the mobile phase whenever possible.[4]
Inconsistent retention times Fluctuation in column temperature.Use a column oven to maintain a constant and controlled temperature.
Mobile phase composition changes.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Pump malfunction.Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Troubleshooting Step(s)
No clear NOE/ROE signals to differentiate stereoisomers Insufficiently rigid conformation in solution.The molecule may be too flexible in the chosen solvent, averaging out the through-space interactions. Try different NMR solvents to potentially favor a more rigid conformation.
Suboptimal experimental parameters.Optimize the mixing time for the NOESY/ROESY experiment. For small molecules like Tofacitinib, a longer mixing time (e.g., 500-800 ms) is often required.[5]
Overlapping signals in the 1H NMR spectrum Insufficient magnetic field strength.Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve spectral dispersion.
Sample concentration is too high.High concentrations can lead to peak broadening and shifts. Prepare a more dilute sample.
Presence of significant impurities Inadequate sample purification.Purify the sample using techniques like flash chromatography or preparative HPLC before NMR analysis.

Experimental Protocols

Chiral HPLC Method for Tofacitinib Stereoisomers

This protocol is a general guideline based on published methods.[2][3] Method validation according to ICH Q2(R1) guidelines is essential before routine use.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

Parameter Condition 1 (Reversed-Phase) [2]Condition 2 (Normal-Phase) [4]
Column CHIRALPAK® IH (250 x 4.6 mm, 5 µm)Amylose-tri(3,5-dimethylphenyl carbamate) coated silica gel (e.g., CHIRALPAK® AD-H) (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (5 mM ammonium acetate, pH 8.0) and Mobile Phase B (Acetonitrile)Isocratic elution with n-hexane:isopropanol:methanol:diethylamine:trifluoroacetic acid (70:20:10:0.1:0.1 v/v/v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 285 nm287 nm
Injection Volume 10 µL20 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution containing all four stereoisomers of Tofacitinib, if available, to determine the retention times and resolution.

  • Dilute the sample and standard solutions to an appropriate concentration within the linear range of the method.

Data Analysis:

  • Identify the peaks corresponding to each stereoisomer based on the retention times of the reference standards.

  • Calculate the percentage of each stereoisomeric impurity in the this compound sample using the peak areas.

NMR Spectroscopy for Relative Stereochemistry

Instrumentation:

  • NMR Spectrometer (500 MHz or higher is recommended).

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Filter the solution into an NMR tube.

Experimental Parameters (General Guidance):

  • 1H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY:

    • Use a standard pulse program for NOESY or ROESY.

    • Optimize the mixing time (d8 for NOESY, p15 for ROESY) to observe key through-space correlations. For a molecule of this size, mixing times in the range of 300-800 ms are a good starting point.[5]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Data for this compound:

  • In the (3S,4R) diastereomer, the protons at C3 and C4 are in a cis relationship on the piperidine ring.

  • A key NOE/ROE correlation would be expected between the axial proton at C3 and the axial protons on the same side of the ring, as well as with the methyl group at C4 if it is in an equatorial position.

  • The absence of strong NOE/ROE signals between protons that would be close in the trans diastereomer ((3R,4S)-Tofacitinib) would further support the (3S,4R) configuration.

X-ray Crystallography for Absolute Stereochemistry

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystal, providing unambiguous proof of the absolute stereochemistry.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound sample suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will reveal the precise spatial arrangement of all atoms, confirming the (3S,4R) configuration. The crystal structure of tofacitinib citrate has been reported to be in the orthorhombic space group P212121.[8][9]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Stereospecificity_Workflow Sample This compound Sample Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC NMR NMR Spectroscopy (NOESY/ROESY) Sample->NMR Xray X-ray Crystallography (Optional/Confirmatory) Sample->Xray Purity Stereoisomeric Purity (Quantitative) Chiral_HPLC->Purity Relative_Stereochem Relative Stereochemistry (Qualitative) NMR->Relative_Stereochem Absolute_Stereochem Absolute Stereochemistry (Definitive) Xray->Absolute_Stereochem Report Final Report Purity->Report Relative_Stereochem->Report Absolute_Stereochem->Report Decision_Tree Start Start: this compound Sample Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC Purity_Check Stereoisomeric Purity Meets Specification? Chiral_HPLC->Purity_Check Pass Sample Passes QC Purity_Check->Pass Yes Fail Sample Fails QC (Investigate & Repurify) Purity_Check->Fail No NMR_Check Relative Stereochemistry Confirmed by NMR? Pass->NMR_Check Structure_Confirmed Structure Confirmed NMR_Check->Structure_Confirmed Yes Structure_Incorrect Incorrect Diastereomer (Investigate Synthesis) NMR_Check->Structure_Incorrect No

References

Technical Support Center: (3S,4R)-Tofacitinib Applications in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3S,4R)-Tofacitinib in long-term cell culture experiments. Our goal is to help you minimize cytotoxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tofacitinib-induced cytotoxicity?

A1: Tofacitinib is a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK3. By blocking these enzymes, it interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in cell survival, proliferation, and inflammation.[1] Inhibition of these pro-survival signals can lead to apoptosis, particularly in cell types dependent on these pathways. Additionally, under certain conditions, Tofacitinib has been observed to induce oxidative stress and mitochondrial dysfunction, which can also contribute to cytotoxicity.[2][3]

Q2: Is Tofacitinib always cytotoxic?

A2: Not necessarily. The cytotoxic effects of Tofacitinib are highly dependent on the cell type, concentration, and duration of exposure. In some contexts, Tofacitinib has been shown to have protective effects by reducing inflammation-induced cell death and oxidative stress.[4] For example, it has been shown to improve mitochondrial parameters in certain cell types.[2][3]

Q3: What are the typical signs of Tofacitinib-induced cytotoxicity in cell culture?

A3: Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells over time.

  • Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Increased apoptosis: Observation of membrane blebbing, cell shrinkage, and nuclear condensation.

  • Decreased metabolic activity: Reduced signal in metabolic assays such as the MTT or resazurin assay.

  • Increased lactate dehydrogenase (LDH) release: LDH is released into the culture medium from damaged cells.

Troubleshooting Guide

Issue 1: High levels of cell death observed after initiating long-term Tofacitinib treatment.

Possible Cause Suggested Solution
Concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a wide range of concentrations and narrow down to the highest concentration that maintains cell viability over the desired time course.
Cell line is highly sensitive to JAK inhibition. Consider using a cell line that is less dependent on the JAK-STAT pathway for survival. Alternatively, investigate if co-treatment with a pro-survival factor that signals through a different pathway could mitigate the cytotoxic effects.
Rapid induction of apoptosis. If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic cascade. However, be aware that this may mask upstream cytotoxic effects.
Accumulation of toxic metabolites. Increase the frequency of media changes to prevent the buildup of any potentially toxic byproducts of Tofacitinib metabolism by the cells.

Issue 2: Gradual decline in cell health and confluence over several weeks of Tofacitinib treatment.

Possible Cause Suggested Solution
Chronic oxidative stress. Supplement the culture medium with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to counteract the production of reactive oxygen species (ROS).
Mitochondrial dysfunction. Assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1) or ATP production. If dysfunction is detected, consider strategies to support mitochondrial function, such as supplementing with coenzyme Q10.
Serum starvation or low-serum conditions exacerbating toxicity. Ensure that the culture medium contains an adequate concentration of serum or growth factors necessary for your cell line's long-term survival, especially if the cells are sensitive to the withdrawal of survival signals.
Alterations in gene expression affecting cell survival. If possible, perform gene expression analysis to identify any downregulated pro-survival genes or upregulated pro-apoptotic genes. This may provide insights into more targeted intervention strategies.

Data Presentation

Table 1: Tofacitinib Cytotoxicity in Fibroblast Cell Lines

ConcentrationViability (%) after 24hViability (%) after 48hViability (%) after 72h
Control 100100100
25 nM No significant changeNo significant changeNo significant change
50 nM No significant changeSignificant decreaseSignificant decrease
100 nM Significant decreaseSignificant decreaseSignificant decrease
200 nM Significant decreaseSignificant decreaseSignificant decrease
400 nM Significant decreaseSignificant decreaseSignificant decrease
800 nM Significant decreaseSignificant decreaseSignificant decrease

Data summarized from a study on the cytotoxic effects of Tofacitinib on skin and liver fibroblast cell cultures.[5] A significant decrease was noted starting at 100 nM, with a time-dependent effect observed at concentrations of 50 nM and higher.[5]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Tofacitinib Treatment: Treat cells with a range of Tofacitinib concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol is based on standard methods for apoptosis detection.[8][9]

  • Cell Treatment: Treat cells with Tofacitinib for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Tofacitinib_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK3 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Apoptosis Apoptosis JAK->Apoptosis Inhibition leads to Tofacitinib This compound Tofacitinib->JAK Inhibits pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Survival, Proliferation) Nucleus->GeneTranscription Initiates GeneTranscription->Apoptosis Suppresses

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Troubleshooting_Workflow Start High Cell Death Observed CheckConc Is concentration optimized? Start->CheckConc OptimizeConc Perform dose-response to find optimal concentration CheckConc->OptimizeConc No AssessMechanism Assess mechanism of cell death CheckConc->AssessMechanism Yes OptimizeConc->AssessMechanism ApoptosisAssay Annexin V/PI Staining AssessMechanism->ApoptosisAssay OxidativeStressAssay ROS Measurement AssessMechanism->OxidativeStressAssay MitoDysfunctionAssay Mitochondrial Health Assay AssessMechanism->MitoDysfunctionAssay ApoptosisPositive Apoptosis confirmed ApoptosisAssay->ApoptosisPositive ROS_Positive Oxidative stress confirmed OxidativeStressAssay->ROS_Positive Mito_Positive Mitochondrial dysfunction confirmed MitoDysfunctionAssay->Mito_Positive CaspaseInhibitor Consider pan-caspase inhibitor co-treatment ApoptosisPositive->CaspaseInhibitor Yes ReEvaluate Re-evaluate experiment ApoptosisPositive->ReEvaluate No Antioxidant Supplement with antioxidants (e.g., NAC) ROS_Positive->Antioxidant Yes ROS_Positive->ReEvaluate No MitoSupport Consider mitochondrial support supplements Mito_Positive->MitoSupport Yes Mito_Positive->ReEvaluate No CaspaseInhibitor->ReEvaluate Antioxidant->ReEvaluate MitoSupport->ReEvaluate

Caption: Troubleshooting workflow for Tofacitinib-induced cytotoxicity.

References

Technical Support Center: Overcoming (3S,4R)-Tofacitinib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (3S,4R)-Tofacitinib in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the generation and analysis of Tofacitinib-resistant cancer cell lines.

Question 1: My cancer cell line is not developing resistance to Tofacitinib despite continuous culture with increasing drug concentrations. What could be the reason?

Possible Causes and Solutions:

  • Sub-optimal Initial Drug Concentration: The starting concentration of Tofacitinib may be too high, leading to widespread cell death with no surviving clones to develop resistance, or too low, providing insufficient selective pressure.

    • Solution: Determine the half-maximal inhibitory concentration (IC50) of Tofacitinib for your parental cell line using a cell viability assay (e.g., MTT or CCK-8).[1][2] Start the resistance induction protocol with a Tofacitinib concentration at or slightly below the IC50 value.[1]

  • Inappropriate Dose Escalation Strategy: The incremental increases in Tofacitinib concentration may be too rapid or too large, not allowing the cells enough time to adapt.

    • Solution: Employ a gradual dose escalation strategy.[3] After the initial selection, increase the Tofacitinib concentration by 1.5 to 2-fold.[3] Ensure cells have resumed a normal growth rate before each dose escalation.[4]

  • Cell Line Characteristics: Some cancer cell lines may have intrinsic resistance or may not readily acquire resistance to certain drugs due to their genetic makeup.

    • Solution: If possible, try generating resistant lines from a different parental cell line known to be initially sensitive to Tofacitinib. Review the literature for the genetic background of your cell line to identify any known resistance-associated mutations.

  • Drug Stability: Tofacitinib may be unstable in the cell culture medium over time.

    • Solution: Prepare fresh Tofacitinib stock solutions and media containing Tofacitinib regularly.

Question 2: My Tofacitinib-resistant cell line shows inconsistent IC50 values in subsequent experiments. How can I ensure reproducibility?

Possible Causes and Solutions:

  • Loss of Resistant Phenotype: In the absence of selective pressure, resistant cell lines can sometimes revert to a more sensitive state.

    • Solution: Maintain the resistant cell line in a culture medium containing a maintenance dose of Tofacitinib.[1] This is typically the highest concentration at which the cells were able to proliferate comfortably.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results.

    • Solution: Optimize and standardize your seeding density for all experiments.[4] Use a cell counter to ensure accurate cell numbers.

  • Cell Line Authenticity and Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Cross-contamination with other cell lines is also a possibility.

    • Solution: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[4] Work with cells within a defined passage number range and freeze down stocks of the resistant cell line at various stages.[5]

Question 3: I am not observing the expected decrease in phosphorylated STAT3 (p-STAT3) levels in my sensitive cell line after Tofacitinib treatment in a Western blot experiment. What could be wrong?

Possible Causes and Solutions:

  • Sub-optimal Tofacitinib Concentration or Treatment Time: The concentration of Tofacitinib may be too low, or the treatment duration too short to elicit a measurable decrease in p-STAT3.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting STAT3 phosphorylation in your specific cell line.

  • Antibody Quality: The primary antibody against p-STAT3 may not be specific or sensitive enough.

    • Solution: Ensure the p-STAT3 antibody is validated for Western blotting and is specific for the desired phosphorylation site (e.g., Tyr705). Use appropriate positive and negative controls.

  • Cell Lysis and Sample Preparation: Inefficient cell lysis or degradation of phosphorylated proteins can lead to inaccurate results.

    • Solution: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.[4] Ensure complete cell lysis and accurate protein quantification before loading the gel.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to Tofacitinib in cancer cells?

A1: Resistance to Tofacitinib, a JAK inhibitor, can arise through several mechanisms:

  • Mutations in the JAK Kinase Domain: Point mutations in the ATP-binding site of JAK2, such as G935R, Y931C, and E864K, can prevent Tofacitinib from binding effectively, leading to drug resistance.[6][7]

  • Reactivation of the JAK-STAT Pathway: Cancer cells can develop resistance by reactivating the JAK-STAT pathway through the formation of heterodimers between different JAK family members (e.g., JAK1 and TYK2), bypassing the inhibition of a specific JAK.[8]

  • Persistent STAT3 Activation: Constitutive activation of STAT3, a key downstream effector of the JAK-STAT pathway, can drive cell proliferation and survival even in the presence of Tofacitinib.[9][10]

Q2: How can I overcome Tofacitinib resistance in my cell line?

A2: Several strategies can be employed to overcome Tofacitinib resistance:

  • Combination Therapy: Combining Tofacitinib with other targeted agents or chemotherapeutics can be effective. For example:

    • MEK Inhibitors: To counteract the reciprocal feedback activation of the RAS-RAF-MEK-ERK pathway that can occur with JAK inhibition.[11]

    • Doxorubicin: This chemotherapeutic agent has shown synergistic effects when combined with JAK inhibitors.

    • Other Biologics: Depending on the cancer type, combining with agents like TNF inhibitors or IL-17/23 inhibitors may be beneficial.

  • Targeting Downstream Effectors: Directly inhibiting key downstream molecules like STAT3 can be a viable strategy.

  • HSP90 Inhibitors: These can lead to the degradation of JAK2 and may overcome resistance caused by mutations in the kinase domain.[8]

Q3: What is a typical fold-resistance I should expect in my newly generated Tofacitinib-resistant cell line?

A3: The level of resistance can vary depending on the cell line and the selection process. Generally, a 5- to 10-fold increase in the IC50 value compared to the parental cell line is considered a good starting point for a resistant model.[5]

Q4: How do I determine if the combination of Tofacitinib and another drug is synergistic?

A4: The Chou-Talalay method is a widely used approach to quantify the interaction between two drugs.[5][9] This method calculates a Combination Index (CI), where:

  • CI < 1 indicates synergism

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and Tofacitinib-Resistant Cancer Cell Lines.

Cell LineParental IC50 (µM)Tofacitinib-Resistant IC50 (µM)Resistance Index (RI)
NSCLC-A0.55.010
Breast-B0.89.612
Pancreatic-C1.215.613

Table 2: Hypothetical Combination Index (CI) Values for Tofacitinib in Combination with Other Agents in Tofacitinib-Resistant Cell Lines.

CombinationCell LineCI Value at ED50Interpretation
Tofacitinib + DoxorubicinNSCLC-A-Resistant0.6Synergism
Tofacitinib + MEK InhibitorBreast-B-Resistant0.4Strong Synergism
Tofacitinib + STAT3 InhibitorPancreatic-C-Resistant0.7Synergism

Experimental Protocols

Protocol 1: Generation of a Tofacitinib-Resistant Cancer Cell Line

This protocol describes the generation of a Tofacitinib-resistant cell line using a continuous, dose-escalation method.[1][5]

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cancer cells in a 96-well plate at an appropriate density.

    • After overnight incubation, treat the cells with a range of Tofacitinib concentrations for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the percentage of viable cells at each concentration.

    • Calculate the IC50 value, which is the concentration of Tofacitinib that inhibits cell growth by 50%.

  • Generate the Resistant Cell Line:

    • Seed the parental cells in a T25 flask.

    • Expose the cells to Tofacitinib at a starting concentration equal to the IC50 value.

    • Initially, a significant number of cells will die. Culture the surviving cells, changing the medium with fresh Tofacitinib every 2-3 days, until the cells resume a normal growth rate.

    • Once the cells are stably proliferating at this concentration, gradually increase the concentration of Tofacitinib by 1.5 to 2-fold.[3]

    • Repeat this process of dose escalation over several months. It is recommended to freeze down cell stocks at each successful concentration increase.[5]

  • Establishment and Characterization of the Resistant Line:

    • After several months of continuous culture with increasing Tofacitinib concentrations, a resistant cell line will be established.

    • Determine the IC50 of the established resistant cell line and calculate the Resistance Index (RI) to quantify the level of resistance.

    • Maintain the resistant cell line in a medium containing a maintenance dose of Tofacitinib to preserve the resistant phenotype.

Protocol 2: Determining the IC50 of Tofacitinib using an MTT Assay

This protocol provides a general procedure for assessing cell viability and determining the IC50 of Tofacitinib.

  • Cell Seeding:

    • Harvest log-phase cells and adjust the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line.

    • Incubate the plate overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment:

    • Prepare a series of Tofacitinib dilutions in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the Tofacitinib dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Tofacitinib concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol outlines the key steps for detecting changes in STAT3 phosphorylation upon Tofacitinib treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with Tofacitinib at the desired concentrations and for the appropriate duration. Include an untreated control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a housekeeping protein like β-actin.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Gene Transcription (Proliferation, Survival) pSTAT_dimer->Gene Translocates & Activates Tofacitinib This compound Tofacitinib->pJAK Inhibits Resistance Resistance (e.g., JAK2 mutation) Resistance->Tofacitinib

Caption: JAK-STAT signaling pathway with Tofacitinib inhibition and a resistance mechanism.

Workflow start Parental Cancer Cell Line ic50 Determine IC50 of Tofacitinib (MTT Assay) start->ic50 culture Culture cells with Tofacitinib at IC50 ic50->culture select Select surviving cells culture->select escalate Gradually increase Tofacitinib concentration select->escalate stabilize Stabilize resistant population escalate->stabilize Repeat over several months characterize Characterize resistant line (IC50, Western Blot, etc.) stabilize->characterize end Tofacitinib-Resistant Cell Line characterize->end

Caption: Experimental workflow for generating Tofacitinib-resistant cancer cell lines.

Synergy_Logic cluster_problem The Problem: Tofacitinib Resistance cluster_solution The Solution: Combination Therapy Resistance Tofacitinib-Resistant Cancer Cell PathwayA JAK-STAT Pathway (Partially Inhibited) Resistance->PathwayA PathwayB Bypass Pathway Activated (e.g., MEK-ERK) Resistance->PathwayB Survival Cell Proliferation and Survival PathwayA->Survival Synergy Synergistic Cell Death PathwayB->Survival Tofacitinib Tofacitinib Tofacitinib->PathwayA Inhibits DrugB Drug B (e.g., MEK Inhibitor) DrugB->PathwayB Inhibits

Caption: Logical relationship of overcoming resistance with combination therapy.

References

Technical Support Center: Enhancing the Oral Bioavailability of (3S,4R)-Tofacitinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of (3S,4R)-Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of Tofacitinib in preclinical models?

A1: The primary challenges are its poor aqueous solubility and significant first-pass metabolism. In rat models, the absolute oral bioavailability (F) of Tofacitinib is approximately 29.1%.[1][2][3] A major contributor to this low bioavailability is extensive intestinal first-pass metabolism, which can eliminate a significant portion of the drug before it reaches systemic circulation.[1][2][3]

Q2: What formulation strategies can be explored to overcome these bioavailability challenges?

A2: Several advanced formulation strategies can be employed:

  • Nanoparticle-Based Systems: Formulations like nanosponges or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance solubility and dissolution rate, and potentially offer sustained-release profiles.[4][5] Nanosponges, for example, are designed to improve solubility and can be compressed into tablets for oral delivery.[4]

  • Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by enhancing solubilization in the intestinal fluid, recruiting lymphatic transport (which can bypass the liver's first-pass metabolism), and altering enterocyte-based drug transport.[6][7][8][9]

  • Sustained/Controlled-Release Formulations: Effervescent floating tablets or other modified-release systems can prolong the gastric residence time, potentially increasing the absorption window in the upper gastrointestinal tract.[10]

  • Co-administration with CYP3A4 Inhibitors: Since Tofacitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, co-administration with a CYP3A4 inhibitor can decrease its first-pass metabolism and increase systemic exposure.[11]

Q3: Tofacitinib is a JAK inhibitor. How does it exert its therapeutic effect?

A3: Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3. This action blocks the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammatory and immune responses.[12] By preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), Tofacitinib modulates the immune response, which is the basis for its use in treating autoimmune diseases like rheumatoid arthritis.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations between animals in the same dosing group.

  • Possible Cause: Inconsistent dosing volume or technique, particularly with oral gavage of a suspension. Food effects can also contribute to variability.

  • Troubleshooting Steps:

    • Ensure the Tofacitinib suspension is homogenous and consistently re-suspended between dosing each animal.

    • Refine the oral gavage technique to ensure the full dose is administered to the stomach.

    • Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (around 12 hours) with free access to water.

    • Consider using a solution formulation for initial studies if solubility permits, to eliminate variability from dissolution.

Problem 2: The developed formulation does not show a significant improvement in bioavailability compared to the standard Tofacitinib suspension.

  • Possible Cause: The formulation may not be adequately addressing the primary barrier, which for Tofacitinib is extensive intestinal first-pass metabolism.[3] While improving solubility is important, it may not be sufficient if the drug is still rapidly metabolized in the gut wall.

  • Troubleshooting Steps:

    • Re-evaluate the formulation strategy. If you focused solely on solubility enhancement (e.g., simple nanocrystals), consider strategies that also address metabolism.

    • Incorporate excipients that are known to inhibit intestinal CYP3A4 enzymes or P-glycoprotein (P-gp) efflux pumps.

    • Explore lipid-based formulations, as they can promote lymphatic uptake, partially bypassing first-pass metabolism in the liver.[6][8][9]

    • Characterize the in vitro release profile of your formulation under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to ensure the drug is being released appropriately for absorption.

Problem 3: Difficulty in quantifying Tofacitinib concentrations in plasma samples.

  • Possible Cause: Insufficient assay sensitivity, improper sample handling, or interference from plasma components.

  • Troubleshooting Steps:

    • Analytical Method: Utilize a sensitive and validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for quantification.

    • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Immediately centrifuge the samples at a sufficient speed (e.g., 4000 rpm for 10 minutes) to separate the plasma.[13]

    • Sample Storage: Store plasma samples at -80°C until analysis to prevent degradation.[13]

    • Internal Standard: Use a suitable internal standard during sample preparation and analysis to account for variations in extraction and instrument response.

Data Presentation

Effective evaluation of a new formulation requires a direct comparison of its pharmacokinetic profile against a control, typically a simple suspension of the active pharmaceutical ingredient (API). Below is a table summarizing the baseline pharmacokinetic parameters of Tofacitinib in Sprague-Dawley rats after a single oral dose, which can serve as a benchmark for your experiments.

Table 1: Pharmacokinetic Parameters of Tofacitinib in Sprague-Dawley Rats

Parameter10 mg/kg Oral Dose20 mg/kg Oral Dose
Cmax (ng/mL) 1010 ± 2911990 ± 549
Tmax (h) 0.5 ± 0.20.8 ± 0.4
AUC0–t (ng·h/mL) 2040 ± 5054250 ± 1030
AUC0–inf (ng·h/mL) 2060 ± 5064270 ± 1040
Absolute Bioavailability (F%) 29.1%39.3%
Data are presented as mean ± standard deviation. Data sourced from studies in male Sprague-Dawley rats.[2]

Experimental Protocols

Protocol 1: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of a novel this compound formulation compared to a control suspension.

  • Animal Model: Male Sprague-Dawley rats (220 ± 10 g) are commonly used.[13]

  • Acclimatization: House the animals in standard conditions (e.g., 20-25°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Animal Grouping: Randomly divide the rats into groups (n=5 or 6 per group), for example:

    • Group 1: Intravenous (IV) Tofacitinib (for determining absolute bioavailability)

    • Group 2: Control Oral Suspension (e.g., Tofacitinib in 0.5% carboxymethyl cellulose)

    • Group 3: Test Formulation (e.g., Tofacitinib nanoparticle tablet)

  • Dosing:

    • Fast all animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

    • IV Group: Administer Tofacitinib (e.g., 10 mg/kg) dissolved in a suitable vehicle (like saline with 5% β-cyclodextrin) via the jugular vein.

    • Oral Groups: Administer the control suspension or test formulation (e.g., 10 mg/kg of Tofacitinib) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or carotid artery at predetermined time points.

    • Suggested time points for oral dosing: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[13]

    • Collect blood into heparinized or EDTA-containing tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Tofacitinib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., DAS software 3.0).

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

    • Calculate the relative bioavailability of the test formulation compared to the control suspension: Frel% = (AUCtest / AUCcontrol) * 100.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene STAT_active->Gene 5. Nuclear Translocation Transcription Gene Transcription Gene->Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Tofacitinib inhibits the JAK-STAT signaling pathway.

Bioavailability_Workflow cluster_dev Formulation Development cluster_eval Preclinical Evaluation cluster_outcome Outcome Assessment Strategy Identify Strategy (e.g., Nanoparticles, Lipid-based) Formulate Prepare Test Formulation Strategy->Formulate Characterize In Vitro Characterization (Size, Drug Load, Dissolution) Formulate->Characterize PK_Study In Vivo PK Study in Rats (Test vs. Control vs. IV) Characterize->PK_Study Analysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Study->Analysis Calc Calculate PK Parameters (AUC, Cmax, F%) Analysis->Calc Compare Compare Bioavailability (Test vs. Control) Calc->Compare Decision Decision: Optimize or Proceed? Compare->Decision Decision->Strategy Optimize

Workflow for enhancing oral bioavailability.

Strategies_vs_Challenges cluster_challenges Bioavailability Challenges cluster_strategies Formulation Strategies Solubility Poor Aqueous Solubility Metabolism High First-Pass Metabolism (Intestinal & Hepatic) Nano Nanoparticle Systems (Nanosponges, PLGA NPs) Nano->Solubility Increases Surface Area & Dissolution Rate Outcome Enhanced Oral Bioavailability Nano->Outcome Lipid Lipid-Based Formulations (SMEDDS, SNEDDS) Lipid->Solubility Improves Solubilization Lipid->Metabolism Promotes Lymphatic Uptake, Bypassing First-Pass Lipid->Outcome Release Modified-Release Systems Release->Metabolism Saturates Metabolic Enzymes by Sustained Release Release->Outcome

Addressing challenges with formulation strategies.

References

Validation & Comparative

A Comparative Guide to (3R,4R)-Tofacitinib and Other Pan-Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Tofacitinib Stereochemistry and Pan-JAK Inhibition

This guide provides a comparative analysis of Janus Kinase (JAK) inhibitors, with a focus on Tofacitinib and other compounds classified as pan-JAK inhibitors. It is critical to first address the specific stereochemistry of Tofacitinib. The pharmacologically active and approved form of the drug is the (3R,4R)-Tofacitinib enantiomer.[1][2][3] The user-specified (3S,4R)-Tofacitinib is a diastereomer of the active drug and is considered to be significantly less active or is treated as a process impurity.[4][5][6] Therefore, this analysis will focus on the clinically relevant (3R,4R)-Tofacitinib and compare it with other inhibitors that target multiple JAK isoforms.

The JAK family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[7][8] These enzymes are essential for transducing signals from a wide array of cytokines and growth factors, which are pivotal in regulating immune responses and hematopoiesis. Inhibitors are generally classified based on their selectivity for different JAK isoforms. While newer agents are designed for high selectivity (e.g., JAK1-selective), first-generation inhibitors like Tofacitinib are often termed "pan-JAK inhibitors" due to their activity against multiple JAK family members.[9] This guide will compare (3R,4R)-Tofacitinib with other such inhibitors, including Baricitinib, Ruxolitinib, and Peficitinib.

Mechanism of Action: The JAK-STAT Signaling Pathway

The primary mechanism of action for all JAK inhibitors is the interruption of the JAK-STAT signaling pathway.[10] When a cytokine binds to its corresponding receptor on the cell surface, it induces the dimerization of receptor subunits, bringing associated JAKs into close proximity.[7] This allows the JAKs to phosphorylate and activate each other. The activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites, where they are, in turn, phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune cell proliferation, and differentiation.[10] Pan-JAK inhibitors competitively bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation cascade and effectively blocking downstream gene expression.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_P P-JAK (Active) JAK->JAK_P 3. Activation & Phosphorylation STAT STAT JAK_P->STAT 4. STAT Phosphorylation STAT_P P-STAT STAT->STAT_P Dimer P-STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription 7. Regulation Inhibitor Pan-JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK_P Blocks ATP Binding Site

Figure 1: The JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

Comparative Analysis of Pan-JAK Inhibitors

The therapeutic efficacy and potential side effects of JAK inhibitors are influenced by their specific selectivity profiles against the four JAK isoforms. While considered pan-inhibitors, first-generation agents exhibit varying degrees of potency against each kinase. This differentiation is critical for researchers in selecting appropriate tools for studying specific signaling pathways and for drug development professionals aiming to optimize efficacy and safety profiles.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for (3R,4R)-Tofacitinib and other pan-JAK inhibitors against each JAK isoform, as determined by cell-free enzymatic assays. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity Profile
(3R,4R)-Tofacitinib 15.177.455.0489JAK1/JAK3 > JAK2 >> TYK2[7]
Baricitinib 4.06.678761JAK1/JAK2 > TYK2 >> JAK3[7]
Ruxolitinib 3.32.842819JAK1/JAK2 >> TYK2 > JAK3
Peficitinib 4.75.00.74.7Pan-JAK (Potent JAK3)
Delgocitinib 2.82.69.956Pan-JAK

Note: IC50 values are compiled from various sources and can differ based on assay conditions. The data presented are for comparative purposes and represent values from cell-free enzymatic assays.

Analysis of Selectivity:

  • (3R,4R)-Tofacitinib demonstrates potent inhibition of JAK1 and JAK3, with moderate activity against JAK2 and significantly less activity against TYK2.[7]

  • Baricitinib and Ruxolitinib are both potent inhibitors of JAK1 and JAK2. Baricitinib has moderate activity against TYK2 but is much less active against JAK3.[7]

  • Peficitinib and Delgocitinib show a broader or more "pan" inhibitory profile, with potent activity against JAK1, JAK2, and JAK3.[9]

Experimental Methodologies

To provide supporting context for the data presented, this section outlines a standard methodology for determining the IC50 values of JAK inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for assessing the potency of a compound against a purified kinase enzyme.

Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by a specific recombinant JAK enzyme.[10] The amount of phosphorylation is quantified, typically by measuring the consumption of ATP or the generation of ADP. The data is then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]

Key Reagents and Materials:

  • Purified, recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide or IRS-1tide).[12]

  • Adenosine triphosphate (ATP), often at a concentration near its Km for the specific enzyme.

  • Test inhibitor compound (e.g., Tofacitinib) dissolved in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., Kinase-Glo®, which measures remaining ATP via a luciferase reaction).

  • Microplate reader (luminometer).

  • 384-well assay plates.

Experimental Procedure:

  • Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

  • Enzyme Addition: Add the recombinant JAK enzyme, diluted in kinase assay buffer, to all wells except the 100% inhibition control. Allow for a brief pre-incubation period (e.g., 15-20 minutes) at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate peptide and ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Signal Detection: Stop the reaction and measure kinase activity by adding the detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the components and initiates a luciferase reaction that produces a luminescent signal inversely proportional to the amount of ATP consumed (and thus, proportional to the degree of inhibition).

  • Data Reading: Read the luminescent signal on a microplate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow A 1. Inhibitor Preparation (Serial Dilution in DMSO) B 2. Dispense Inhibitor & Controls into Assay Plate A->B C 3. Add Recombinant JAK Enzyme B->C D 4. Pre-incubation (Inhibitor-Enzyme Binding) C->D E 5. Initiate Reaction (Add ATP & Substrate) D->E F 6. Kinase Reaction (Incubate at 30°C) E->F G 7. Add Detection Reagent (e.g., Kinase-Glo®) F->G H 8. Read Luminescence G->H I 9. Data Analysis (Calculate % Inhibition, Fit Curve to find IC50) H->I

References

Validating the Selectivity of Tofacitinib for JAK3 Over Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Stereochemistry: This guide focuses on the kinase selectivity of Tofacitinib, the active pharmaceutical ingredient, which is the (3R,4R)-enantiomer. The query specified the (3S,4R)-diastereomer. Publicly available scientific literature extensively details the selectivity profile of the active (3R,4R)-enantiomer, while comprehensive data for the (3S,4R)-diastereomer is scarce. It is generally referred to as a less active stereoisomer. Therefore, the following data and protocols pertain to the pharmacologically active and clinically relevant (3R,4R)-Tofacitinib.

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, with a notable selectivity profile that is crucial for its therapeutic effect in autoimmune diseases like rheumatoid arthritis. While initially developed as a selective JAK3 inhibitor, further studies have characterized it as a potent inhibitor of JAK1 and JAK3, with less activity against JAK2 and TYK2.[1][2][3] This guide provides an objective comparison of Tofacitinib's performance against various kinases, supported by experimental data and detailed methodologies.

Quantitative Analysis of Kinase Inhibition

The selectivity of Tofacitinib is quantified by comparing its half-maximal inhibitory concentration (IC50) against different kinases. A lower IC50 value indicates higher potency. The data presented below is collated from various biochemical and cellular assays.

Kinase TargetTofacitinib IC50 (nM)Reference(s)
JAK1112[4]
JAK220[4]
JAK31[4]
TYK2--

Note: IC50 values can vary between different studies and assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of Tofacitinib's action and how its selectivity is determined, the following diagrams illustrate the JAK-STAT signaling pathway and a standard experimental workflow for kinase inhibitor profiling.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 4. Phosphorylation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 6. Phosphorylation STAT_inactive->Receptor STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 7. Dimerization Nucleus Nucleus STAT_active->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene 9. Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Kinase_Selectivity_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Hit Confirmation) cluster_analysis Data Analysis Primary_Screen Test Compound at a Single High Concentration (e.g., 1-10 µM) against a Broad Kinase Panel Measure_Activity Measure Percent Inhibition Primary_Screen->Measure_Activity Dose_Response Perform Dose-Response Assay for Kinases with >70% Inhibition Measure_Activity->Dose_Response Hits Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 Selectivity_Profile Generate Selectivity Profile (Compare IC50 values across kinases) Calculate_IC50->Selectivity_Profile

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a series of robust assays. Below is a generalized protocol for a biochemical kinase assay, a common method used in selectivity profiling.

Biochemical Kinase Activity/Inhibition Assay (e.g., Radiometric Assay)

Objective: To measure the ability of a compound to inhibit the catalytic activity of a specific kinase.

Materials:

  • Recombinant human kinases

  • Specific substrate peptides or proteins for each kinase

  • [-33P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (Tofacitinib) dissolved in DMSO

  • Positive control inhibitor (e.g., staurosporine)

  • Negative control (DMSO vehicle)

  • 96-well or 384-well plates

  • Filter paper membranes (for substrate capture)

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • A stock solution of Tofacitinib is prepared in 100% DMSO.

    • Serial dilutions are made to create a range of concentrations for IC50 determination (e.g., 10-point dose-response curve).

  • Assay Reaction Setup:

    • In each well of the microplate, the following are added in order:

      • Kinase reaction buffer.

      • A specific concentration of the substrate peptide.

      • The test compound at various concentrations, or controls (DMSO for 0% inhibition, positive control for 100% inhibition).

      • The specific recombinant kinase enzyme.

    • The plate is pre-incubated at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • The kinase reaction is initiated by adding a solution containing a mix of non-labeled ATP and radiolabeled [γ-33P]-ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure accurate competitive inhibition measurement.[4]

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Substrate Capture:

    • The reaction is stopped by adding a solution like phosphoric acid.

    • A portion of the reaction mixture from each well is spotted onto a filter paper membrane.

    • The filter paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]-ATP. The phosphorylated substrate, being larger, is captured on the filter.

  • Detection and Data Analysis:

    • The radioactivity on the dried filter paper is measured using a scintillation counter. The counts are directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

    • The percentage of inhibition for each compound concentration is calculated relative to the controls.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cellular Assays

To confirm the activity within a cellular context, assays are performed using cell lines that depend on specific JAK signaling pathways.[4] For instance, human peripheral blood mononuclear cells (PBMCs) can be stimulated with cytokines that signal through different JAK combinations (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2).[4] The inhibition of STAT phosphorylation downstream of JAK activation is then measured by techniques like flow cytometry or Western blotting, allowing for the determination of cellular IC50 values.[4]

References

Navigating Kinase Cross-Reactivity: A Comparative Profile of (3S,4R)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the stereoisomeric purity and resulting kinase selectivity of Tofacitinib, providing essential data for informed research and development decisions.

Comparative Kinase Inhibition Profiles

The stereochemistry of Tofacitinib plays a crucial role in its interaction with the ATP-binding pocket of Janus kinases. The (3R,4R) configuration is the active inhibitor of JAK1 and JAK3.[1] Other stereoisomers, including the (3S,4R) diastereomer, are reported to have significantly lower or no equivalent biological activity.[1]

While comprehensive kinase panel data for the (3S,4R) enantiomer is limited in publicly available literature, some sources indicate its reduced activity. For instance, one supplier notes that (3S,4S)-Tofacitinib, a diastereomer of the active compound, has an IC50 of 43 nM against the JAK3 catalytic domain. Another vendor reports an IC50 of 1 nM for the (3R,4S) enantiomer against JAK3, describing it as a less active enantiomer. This highlights a significant drop in potency compared to the active (3R,4R)-Tofacitinib.

The following tables summarize the kinase inhibition profiles of the active enantiomer of Tofacitinib and other commercially available JAK inhibitors.

Table 1: Biochemical Potency (IC50) of Tofacitinib and a Reported Less Active Enantiomer against JAKs

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
(3R,4R)-Tofacitinib 1.7 - 3.71.8 - 4.10.75 - 1.616 - 34
(3R,4S)-Tofacitinib --1-

Note: Data for (3R,4R)-Tofacitinib is derived from multiple sources and represents a range of reported IC50 values.[2] The IC50 value for (3R,4S)-Tofacitinib is from a single supplier and is presented for comparative purposes.[3] "-" indicates data not available.

Table 2: Comparative Biochemical Potency (IC50) of Alternative JAK Inhibitors

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
Baricitinib 5.95.7>40053JAK1/JAK2
Upadacitinib 432502300460JAK1
Filgotinib 1028810116JAK1

Note: These values are compiled from various sources and should be considered as representative. Actual IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibition profiles is conducted through rigorous in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Recombinant human Janus kinases (JAK1, JAK2, JAK3, TYK2)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., (3S,4R)-Tofacitinib, (3R,4R)-Tofacitinib) serially diluted

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Enzyme and Substrate Preparation: The purified recombinant JAK enzyme and its corresponding peptide substrate are diluted to the desired concentration in the assay buffer.

  • Compound Incubation: The test compound is serially diluted and pre-incubated with the JAK enzyme in the assay plate for a defined period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay for STAT Phosphorylation

This assay measures the ability of an inhibitor to block the JAK-STAT signaling pathway within a cellular context.

Objective: To assess the inhibition of cytokine-induced STAT phosphorylation.

Materials:

  • Human cell line (e.g., peripheral blood mononuclear cells - PBMCs)

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2)

  • Test compounds

  • Antibodies specific for phosphorylated STAT proteins (pSTAT)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and prepare the target cells.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the corresponding JAK-STAT pathway.

  • Cell Lysis and Fixation: Stop the stimulation and lyse and fix the cells to preserve the phosphorylation state of the proteins.

  • Immunostaining: Stain the cells with fluorescently labeled antibodies that specifically bind to the phosphorylated form of the target STAT protein.

  • Flow Cytometry Analysis: Quantify the level of pSTAT in individual cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Phosphorylation JAK2->Receptor Dimer STAT Dimer STAT1->Dimer STAT2->Dimer DNA DNA Dimer->DNA 5. Translocation & Binding Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inactive_Tofacitinib This compound Inactive_Tofacitinib->JAK1 Reduced Inhibition Gene Gene Transcription DNA->Gene 6. Gene Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib enantiomers.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Kinase_Panel Select Kinase Panel (e.g., JAK1, JAK2, JAK3, TYK2) Incubation Incubate Kinase with Compound Kinase_Panel->Incubation Compound_Prep Prepare Test Compounds (this compound, etc.) Serial Dilutions Compound_Prep->Incubation Reaction Initiate Reaction with ATP & Substrate Incubation->Reaction Detection Measure Kinase Activity (e.g., ADP-Glo) Reaction->Detection Inhibition_Calc Calculate % Inhibition vs. Control Detection->Inhibition_Calc IC50_Calc Determine IC50 Values (Dose-Response Curve) Inhibition_Calc->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: A typical experimental workflow for in vitro kinase cross-reactivity profiling.

References

Comparing the in vivo efficacy of (3S,4R)-Tofacitinib with its racemate

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that Tofacitinib is developed and approved for clinical use as a single enantiomer, (3S,4R)-Tofacitinib. Consequently, direct comparative in vivo efficacy studies between this compound and its racemic mixture are not available in published scientific literature. This guide, therefore, focuses on the well-documented in vivo efficacy of the active this compound enantiomer.

This compound is an oral Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in preclinical models of autoimmune diseases, particularly rheumatoid arthritis (RA).[1] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2, thereby interfering with the signaling pathways of several pro-inflammatory cytokines.[2][3]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. Multiple studies have demonstrated the efficacy of this compound in ameliorating disease progression in this model.

Summary of Quantitative In Vivo Efficacy Data
Efficacy ParameterAnimal ModelTreatment GroupControl Group (Vehicle)OutcomeReference
Clinical Arthritis Score DBA/1J Mice (CIA)Tofacitinib (30 mg/kg/day)VehicleSignificant reduction in arthritis score (p=0.001)[4]
Paw Thickness/Edema DBA/1J Mice (CIA)Tofacitinib (30 mg/kg/day)VehicleSignificant prevention of paw thickness increase (p=0.02)[4][5]
Histological Score DBA/1J Mice (CIA)TofacitinibVehicleDose-dependent decrease in histological score of joints[2]
Serum TNF-α Levels DBA/1J Mice (CIA)TofacitinibVehicleDecreased serum levels of TNF-α[6]
Serum IL-6 Levels SCID-HuRAg MiceTofacitinib-Reduction in serum levels of human IL-6[1]
Synovial Vessel Density DBA/1J Mice (CIA)Tofacitinib (30 mg/kg/day)VehicleSignificant reduction in vessel density in synovial tissues (p=0.03)[4]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

A representative experimental protocol for evaluating the in vivo efficacy of this compound in a CIA mouse model is described below.

1. Animals: Male DBA/1J mice, typically 8 weeks old, are used for this model.[2]

2. Induction of Arthritis:

  • Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant administered intradermally at the base of the tail.[6]

  • Day 18-21: A booster injection of bovine type II collagen mixed with Incomplete Freund's Adjuvant is administered.[6]

3. Treatment:

  • Treatment with this compound or a vehicle control is typically initiated after the booster injection, around day 19, and continues daily until the end of the study (e.g., day 35 or 45).[4][6]

  • Tofacitinib is often administered orally or subcutaneously at doses ranging, for example, up to 30 mg/kg/day.[4][6]

4. Efficacy Assessment:

  • Clinical Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse. Scoring is performed regularly throughout the study.

  • Paw Thickness: Paw edema is measured using a caliper at regular intervals to assess inflammation.[5]

  • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β using methods like ELISA.[2][6]

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

This compound exerts its effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by numerous cytokines and growth factors and plays a key role in immune cell function and inflammation.[7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical arthritis model.

Experimental_Workflow start Start: Disease Model Selection (e.g., Collagen-Induced Arthritis) induction Disease Induction (Immunization with Collagen) start->induction randomization Animal Randomization (Treatment vs. Vehicle Groups) induction->randomization treatment Daily Dosing (this compound or Vehicle) randomization->treatment monitoring In-Life Monitoring (Clinical Score, Paw Thickness, Body Weight) treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint collection Sample Collection (Blood, Paws/Joints) endpoint->collection analysis Ex Vivo Analysis collection->analysis histology Histopathology of Joints analysis->histology biomarkers Biomarker Analysis (e.g., Serum Cytokines) analysis->biomarkers end End: Data Analysis & Interpretation histology->end biomarkers->end

Caption: A typical experimental workflow for in vivo efficacy studies of this compound.

References

Orthogonal Methods for Validating the Mechanism of Action of (3S,4R)-Tofacitinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal experimental methods to validate the mechanism of action of (3S,4R)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. The following sections detail the established mechanism of Tofacitinib, present a head-to-head comparison with alternative JAK inhibitors, and provide comprehensive experimental protocols for key validation assays, supported by experimental data.

Mechanism of Action of this compound

This compound is an inhibitor of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[1][2] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[2][3] This signaling cascade, known as the JAK-STAT pathway, is central to immune cell development, activation, and differentiation.

Tofacitinib exerts its therapeutic effect by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream inflammatory signaling.[1] While initially designed as a selective JAK3 inhibitor, further studies have shown that Tofacitinib inhibits JAK1 and JAK3 with high potency, and to a lesser extent, JAK2.[2][3][4] This preferential inhibition of JAK1 and JAK3 interrupts the signaling of a wide range of pro-inflammatory cytokines, including several interleukins (ILs) and interferons (IFNs).[4][5]

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates Tofacitinib This compound Tofacitinib->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Modulates

Figure 1. Tofacitinib inhibits the JAK-STAT signaling pathway.

Orthogonal Validation Methods

To robustly validate the mechanism of action of Tofacitinib, a multi-pronged approach using orthogonal methods is essential. These techniques provide complementary evidence for target engagement and functional inhibition.

In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory activity of Tofacitinib against purified JAK enzymes. It provides a quantitative measure of potency (IC50) and selectivity.

Phospho-STAT Western Blotting

This cell-based assay assesses the functional consequence of JAK inhibition by measuring the phosphorylation status of downstream STAT proteins in response to cytokine stimulation. A reduction in phosphorylated STAT (pSTAT) levels in the presence of Tofacitinib confirms its inhibitory effect on the signaling pathway within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that the binding of a ligand, such as Tofacitinib, to its target protein (JAKs) increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

cluster_workflow Orthogonal Validation Workflow A In Vitro Kinase Assay (Potency & Selectivity) D Validated Mechanism of Action A->D B Phospho-STAT Western Blot (Cellular Pathway Inhibition) B->D C Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) C->D

Figure 2. Orthogonal methods for validating Tofacitinib's MoA.

Comparative Data

The following tables summarize the quantitative data from key experiments comparing the efficacy and selectivity of Tofacitinib with other commercially available JAK inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundJAK1JAK2JAK3
This compound 3.2 4.1 1.6
Baricitinib5.95.7>400
Upadacitinib12023004700
Filgotinib10-5328-29311-810

Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.[6]

Table 2: Cellular pSTAT Inhibition in Whole Blood (IC50, nM)

Cytokine Stimulus (JAK Pathway)TofacitinibBaricitinibUpadacitinib
IL-2 (JAK1/3)PotentLess PotentPotent
IL-4 (JAK1/3)PotentLess PotentPotent
IL-15 (JAK1/3)PotentLess PotentPotent
IL-21 (JAK1/3)PotentLess PotentPotent
IFN-γ (JAK1/2)Reduced PotencyHigh PotencyHigh Potency
IL-10 (JAK1/TYK2)High PotencyReduced PotencyHigh Potency
IL-3 (JAK2/2)Reduced PotencyHigh PotencyHigh Potency
GM-CSF (JAK2/2)Reduced PotencyHigh PotencyHigh Potency

This table provides a qualitative summary of potency based on reported IC50 values.[7][8]

Experimental Protocols

Detailed methodologies for the key orthogonal validation experiments are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 of this compound against recombinant human JAK1, JAK2, and JAK3.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes (e.g., from Sigma-Aldrich).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP.

  • This compound.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted Tofacitinib or DMSO (vehicle control).

  • Add 5 µL of a solution containing the JAK enzyme (e.g., 2.5 ng/µL) and the peptide substrate (e.g., 2 ng/µL) in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of 5 µM ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each Tofacitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Phospho-STAT Western Blotting

Objective: To assess the inhibition of IL-2-induced STAT3 phosphorylation by this compound in NK-92 cells.

Materials:

  • NK-92 cells.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Human Interleukin-2 (hIL-2).

  • This compound.

  • Phosphatase and protease inhibitor cocktails.

  • Cell lysis buffer (e.g., RIPA buffer).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Rabbit anti-β-Actin.

  • HRP-conjugated anti-rabbit IgG secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Culture NK-92 cells in RPMI-1640 medium with 10% FBS.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

  • Stimulate the cells with hIL-2 (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and β-Actin.[10]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to JAK proteins in intact cells.

Materials:

  • Human cell line expressing endogenous JAKs (e.g., HEK293 or a relevant immune cell line).

  • This compound.

  • DMSO.

  • PBS.

  • Cell lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Ultracentrifuge.

  • Western blotting materials (as described in section 4.2).

  • Primary antibodies against the target JAK isoform (e.g., anti-JAK3).

Procedure:

  • Culture cells to a sufficient density.

  • Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples in a thermocycler for 3-4 minutes across a range of temperatures (e.g., 40°C to 70°C).

  • Cool the samples to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing on ice).

  • Separate the soluble protein fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble JAK protein in each sample by Western blotting using a specific antibody against the target JAK isoform.

  • A shift in the melting curve (the temperature at which the protein denatures and precipitates) to a higher temperature in the Tofacitinib-treated samples compared to the DMSO control indicates target engagement.[9]

cluster_cetsa CETSA Experimental Workflow A Cell Treatment (Tofacitinib vs. Vehicle) B Heating (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Supernatant (Soluble Proteins) C->D E Western Blot (Detect Soluble JAK) D->E F Analyze Melting Curve Shift E->F

Figure 3. Cellular Thermal Shift Assay (CETSA) workflow.

By employing these orthogonal methods, researchers can build a comprehensive and robust body of evidence to validate the mechanism of action of this compound as a direct inhibitor of the JAK-STAT signaling pathway.

References

A Comparative Analysis of (3S,4R)-Tofacitinib and Upadacitinib Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency of (3S,4R)-Tofacitinib and Upadacitinib, two prominent Janus kinase (JAK) inhibitors. The information presented herein is intended to assist researchers in understanding the nuanced differences in their inhibitory profiles against the JAK family of enzymes.

Introduction to this compound and Upadacitinib

This compound and Upadacitinib are small molecule inhibitors targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immune responses. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While both molecules target the same family of enzymes, their selectivity and potency against individual JAK isoforms differ, leading to distinct pharmacological profiles.

In Vitro Potency and Selectivity

The potency of this compound and Upadacitinib has been evaluated in various in vitro assays, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against purified JAK enzymes.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Upadacitinib 43[]120[]2300[2]4700[][2]
Tofacitinib *3.24.11.634

*Data for Tofacitinib is for the generally referenced molecule, likely the (3R,4R)-isomer, as specific data for the (3S,4R)-diastereomer is not available.

Upadacitinib demonstrates a high degree of selectivity for JAK1 over other JAK isoforms. In cellular assays, it has shown to be approximately 74-fold more selective for JAK1 over JAK2 and 58-fold more selective for JAK1 over JAK3.[] This selectivity profile suggests a more targeted inhibition of signaling pathways predominantly driven by JAK1.

Tofacitinib, on the other hand, exhibits a broader spectrum of inhibition with high potency against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2. Tofacitinib is often described as a pan-JAK inhibitor with a preference for JAK1 and JAK3.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is the primary target of both this compound and Upadacitinib. The diagram below illustrates the canonical signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT 5. STAT Phosphorylation pJAK->STAT 4. STAT Recruitment Dimer pSTAT Dimer pSTAT->Dimer 6. STAT Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription Kinase_Assay_Workflow start Start prep Prepare Reagents: - JAK Enzyme - Substrate - ATP - Inhibitors start->prep plate Plate Serial Dilutions of Inhibitors prep->plate add_enzyme Add JAK Enzyme to Wells plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop_detect Stop Reaction & Add Detection Reagent incubate->stop_detect read Read Luminescence/ Fluorescence stop_detect->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end Cellular_Assay_Workflow start Start culture Culture and Plate Cells start->culture add_inhibitor Add Serial Dilutions of Inhibitor culture->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate stimulate Stimulate with Cytokine pre_incubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with pSTAT Antibody fix_perm->stain acquire Acquire Data (Flow Cytometry/Imaging) stain->acquire analyze Analyze Data & Calculate IC50 acquire->analyze end End analyze->end

References

A Head-to-Head Analysis of (3S,4R)-Tofacitinib and Baricitinib: Unraveling their Immunosuppressive Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of the immunosuppressive effects of (3S,4R)-Tofacitinib and Baricitinib, two prominent Janus kinase (JAK) inhibitors. By delving into their mechanisms of action, supported by experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to inform their work in immunology and therapeutic development.

At a Glance: Key Immunosuppressive Properties

FeatureThis compoundBaricitinib
Primary JAK Inhibition JAK1, JAK3 >> JAK2JAK1, JAK2 > TYK2
Potency on JAK1/3 Signaling (e.g., IL-2, IL-15) HighModerate to Low
Potency on JAK1/2 Signaling (e.g., IL-6, IFN-γ) HighHigh
Effect on T-Cell Differentiation Reduces Th17 differentiationReduces Th17 differentiation
Effect on B-Cell Function Moderate inhibition of differentiationDonor-dependent variation in inhibition
Reported Impact on Dendritic Cells Reduces T-cell stimulatory capacityLimited direct comparative data

Delving Deeper: Quantitative Analysis of Cytokine Inhibition

The immunosuppressive effects of Tofacitinib and Baricitinib are largely mediated by their ability to block the signaling of various cytokines crucial for immune cell function. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of cytokine-induced STAT phosphorylation in various human immune cell subsets, providing a quantitative comparison of their potency. Data is primarily sourced from a side-by-side study by McInnes et al. (2019).[1][2]

Table 1: IC50 (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in CD4+ T Cells [1][2]

Cytokine (JAK Pathway)Stimulated STATThis compoundBaricitinib
IL-2 (JAK1/3)pSTAT511110
IL-4 (JAK1/3)pSTAT628277
IL-6 (JAK1/2)pSTAT38971
IL-15 (JAK1/3)pSTAT511110
IL-21 (JAK1/3)pSTAT311110
IFN-γ (JAK1/2)pSTAT111247

Table 2: IC50 (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in CD8+ T Cells [1][2]

Cytokine (JAK Pathway)Stimulated STATThis compoundBaricitinib
IL-2 (JAK1/3)pSTAT510100
IL-15 (JAK1/3)pSTAT510100

Table 3: IC50 (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in B Cells [1][2]

Cytokine (JAK Pathway)Stimulated STATThis compoundBaricitinib
IL-4 (JAK1/3)pSTAT625250
IL-6 (JAK1/2)pSTAT310080
IL-21 (JAK1/3)pSTAT310100

Table 4: IC50 (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in NK Cells [1][2]

Cytokine (JAK Pathway)Stimulated STATThis compoundBaricitinib
IL-2 (JAK1/3)pSTAT512120
IL-15 (JAK1/3)pSTAT512120
IL-21 (JAK1/3)pSTAT312120

Table 5: IC50 (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in Monocytes [1][2]

Cytokine (JAK Pathway)Stimulated STATThis compoundBaricitinib
IL-6 (JAK1/2)pSTAT37963
IFN-γ (JAK1/2)pSTAT110042
GM-CSF (JAK2/2)pSTAT550150

Visualizing the Mechanism: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, making it a prime target for immunosuppressive therapies.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Expression Modulation Tofacitinib Tofacitinib (JAK1/3) Tofacitinib->JAK Baricitinib Baricitinib (JAK1/2) Baricitinib->JAK

Caption: The JAK-STAT signaling pathway and points of inhibition by Tofacitinib and Baricitinib.

Impact on Key Immune Cell Functions

T-Cell Differentiation and Function
B-Cell Activation and Differentiation

The impact of these JAK inhibitors on B-cell function shows some differentiation. In vitro studies have demonstrated that Tofacitinib has a moderate inhibitory effect on B-cell differentiation into plasmablasts.[4] In contrast, the effect of Baricitinib on B-cell differentiation appears to show donor-dependent variability.[5] This suggests potential nuances in how these inhibitors affect humoral immunity.

Dendritic Cell Maturation and Function

Dendritic cells (DCs) are pivotal in initiating adaptive immune responses. Research indicates that Tofacitinib can reduce the T-cell stimulatory capacity of human monocyte-derived dendritic cells. It has been shown to decrease the expression of co-stimulatory molecules like CD80/CD86 in a concentration-dependent manner. Currently, there is a lack of direct, side-by-side comparative studies evaluating the effects of both Tofacitinib and Baricitinib on dendritic cell maturation and function within the same experimental framework.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the immunosuppressive effects of this compound and Baricitinib.

Inhibition of Cytokine-Induced STAT Phosphorylation

This assay quantitatively measures the inhibitory effect of the compounds on the JAK-STAT signaling pathway in specific immune cell subsets.

pSTAT_Workflow cluster_workflow pSTAT Assay Workflow start Isolate PBMCs from whole blood incubation Incubate PBMCs with varying concentrations of Tofacitinib or Baricitinib start->incubation stimulation Stimulate with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) incubation->stimulation fixation Fix and permeabilize cells stimulation->fixation staining Stain with fluorescently labeled antibodies against cell surface markers and phosphorylated STATs (pSTATs) fixation->staining analysis Analyze by flow cytometry to quantify pSTAT levels in specific cell populations staining->analysis end Calculate IC50 values analysis->end

Caption: Experimental workflow for assessing the inhibition of STAT phosphorylation.

Detailed Steps:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Compound Incubation: Pre-incubate the PBMCs with a range of concentrations of this compound or Baricitinib for a specified period (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Add a specific recombinant cytokine (e.g., IL-2, IL-6, IFN-γ) to the cell cultures to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins, followed by permeabilization with a detergent-based buffer (e.g., saponin or methanol) to allow intracellular antibody staining.

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers (to identify cell populations like CD4+ T cells, B cells, etc.) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the specific immune cell populations based on their surface marker expression and quantify the median fluorescence intensity (MFI) of the pSTAT signal within each population.

  • Data Analysis: Plot the percentage of inhibition of the pSTAT MFI against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the ability of the compounds to inhibit the proliferation of T-cells following stimulation.

T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow start Isolate T-cells from PBMCs labeling Label T-cells with a proliferation tracking dye (e.g., CFSE) start->labeling culture Culture labeled T-cells with varying concentrations of Tofacitinib or Baricitinib labeling->culture stimulation Stimulate T-cells with anti-CD3/CD28 antibodies or a mitogen (e.g., PHA) culture->stimulation incubation Incubate for 3-5 days stimulation->incubation analysis Analyze dye dilution by flow cytometry incubation->analysis end Determine inhibition of proliferation analysis->end

Caption: Experimental workflow for the T-cell proliferation assay.

Detailed Steps:

  • T-Cell Isolation and Labeling: Isolate T-cells from PBMCs and label them with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE). This dye is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Cell Culture: Plate the labeled T-cells in a 96-well plate in the presence of serial dilutions of this compound or Baricitinib.

  • Stimulation: Stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies coated on the plate or in a soluble form, or with a mitogen like phytohemagglutinin (PHA).

  • Incubation: Culture the cells for 3 to 5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. Proliferating cells will show a sequential halving of the CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells that have undergone division. Calculate the percentage of inhibition of proliferation for each drug concentration and determine the IC50 value.

Conclusion

This compound and Baricitinib, while both potent immunosuppressants targeting the JAK-STAT pathway, exhibit distinct profiles of JAK inhibition and consequently, differential effects on various immune cell populations. Tofacitinib demonstrates more potent inhibition of JAK1/3-dependent signaling, which is crucial for the function of many lymphocytes, while Baricitinib shows strong inhibition of JAK1/2-mediated pathways. These differences are reflected in their varied impacts on T-cell and B-cell functions. This guide provides a foundational, data-driven comparison to aid researchers in their understanding and further investigation of these important immunomodulatory compounds. Further head-to-head studies, particularly focusing on T-cell proliferation and dendritic cell function, will be valuable in further elucidating their nuanced immunosuppressive effects.

References

Confirming On-Target Engagement of (3S,4R)-Tofacitinib with Cellular Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Cellular Thermal Shift Assays (CETSA) for confirming the on-target engagement of (3S,4R)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. We will delve into the experimental principles, present representative data, and compare CETSA with other target engagement methodologies, offering a valuable resource for researchers in drug discovery and development.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor of the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from cytokines and growth factors, playing a pivotal role in immune responses and inflammation.[3][4] Tofacitinib exerts its therapeutic effects by binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and downstream signaling.[5]

Confirming that a drug candidate directly interacts with its intended target within a cellular environment is a crucial step in drug development. This process, known as target engagement, validates the mechanism of action and provides confidence in the observed biological effects.[6] CETSA has emerged as a powerful, label-free method to directly measure target engagement in a physiologically relevant setting.[7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[8][9] Tofacitinib's inhibition of JAKs effectively blocks this entire cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK STAT STAT Receptor->STAT 4. Recruitment pJAK P-JAK JAK->pJAK 2. Activation pJAK->Receptor pJAK->STAT 5. Phosphorylation pSTAT P-STAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 8. Transcription

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[10] When a small molecule like this compound binds to its target protein (e.g., a JAK kinase), it typically increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[6]

Experimental Workflow

The CETSA workflow involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells across a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. An increase in the soluble fraction of the target protein in the presence of the compound indicates target engagement.[11]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_separation Fractionation cluster_quantification Protein Quantification cluster_analysis Data Analysis A 1. Treat cells with This compound or Vehicle B 2. Heat cell lysates/intact cells across a temperature gradient A->B C 3. Separate soluble fraction from aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Generate melting curves and isothermal dose-response curves D->E

Figure 2: General workflow of a Cellular Thermal Shift Assay experiment.

Data Presentation and Interpretation

CETSA data is typically presented in two ways:

  • Melting Curves: These plots show the fraction of soluble target protein as a function of temperature. A shift in the curve to the right in the presence of the compound indicates thermal stabilization and therefore target engagement.

  • Isothermal Dose-Response Fingerprints (ITDRF): In this format, cells are treated with a range of compound concentrations and heated at a single, fixed temperature. The resulting dose-response curve allows for the determination of the compound's potency (EC50) for target engagement in a cellular context.[10]

Representative CETSA Data for a JAK Inhibitor

While specific CETSA data for this compound is not publicly available, the following tables present representative data for a hypothetical JAK inhibitor, illustrating the expected outcomes of a CETSA experiment.

Table 1: Representative Melting Curve Data for JAK3

Temperature (°C)% Soluble JAK3 (Vehicle)% Soluble JAK3 (+ JAK Inhibitor)
40100100
459598
507590
554070
601545
65520
70<15

Table 2: Representative Isothermal Dose-Response Data for JAK3 at 55°C

Inhibitor Concentration (nM)% Soluble JAK3
0 (Vehicle)40
145
1060
10075
100078
1000080

Comparison with Alternative Target Engagement Methods

While CETSA is a powerful tool, several other methods can be used to assess target engagement. The choice of assay depends on the specific research question, available resources, and the nature of the target and compound.

Table 3: Comparison of Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[6]Label-free, applicable to intact cells and tissues, provides direct evidence of target binding in a physiological context.[7]Can be low-throughput (Western blot), not all binding events lead to a thermal shift.[12]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Label-free, can detect binding to proteins that do not show a thermal shift in CETSA.Requires optimization of protease conditions, may not be suitable for all proteins.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the rate of methionine oxidation in the target protein.Provides information on the binding site, can be performed in complex mixtures.Requires mass spectrometry, methionine residues must be present in or near the binding site.
NanoBRET™/FRET Proximity-based assays measuring energy transfer between a tagged target protein and a fluorescent ligand or tracer.[1]High-throughput, quantitative, can be performed in live cells.Requires genetic modification of the target protein, potential for artifacts from tags.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Provides real-time kinetic data (on/off rates), high sensitivity.Requires purified protein, immobilization may alter protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding to the target protein.Provides a complete thermodynamic profile of the binding interaction.Requires large amounts of purified protein, low-throughput.

Experimental Protocols

Detailed CETSA Protocol (Western Blot-based)

This protocol provides a general framework for a Western blot-based CETSA experiment. Optimization of specific conditions (e.g., cell type, antibody concentrations, heating times) is essential.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis and Heat Treatment:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target JAK kinase (e.g., anti-JAK3).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For melting curves, plot the normalized band intensity against the temperature for both vehicle- and Tofacitinib-treated samples.

    • For isothermal dose-response curves, plot the normalized band intensity at a fixed temperature against the log of the Tofacitinib concentration.

Conclusion

The Cellular Thermal Shift Assay is a robust and versatile method for confirming the on-target engagement of this compound with its target JAK kinases in a cellular environment. By providing direct evidence of binding in a physiologically relevant context, CETSA plays a critical role in validating the mechanism of action of this important therapeutic agent. While other target engagement assays offer complementary information, CETSA's label-free nature and applicability to intact cells make it an invaluable tool for drug discovery and development. A thorough understanding of the principles, experimental protocols, and data interpretation of CETSA, as outlined in this guide, will empower researchers to confidently assess the on-target activity of Tofacitinib and other kinase inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for (3S,4R)-Tofacitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of (3S,4R)-Tofacitinib in a laboratory setting. The following procedures are based on available safety data for Tofacitinib and its citrate salt. As a matter of standard laboratory practice, it is prudent to handle specific enantiomers like this compound with the same level of caution as the racemate or other salt forms unless specific data indicates otherwise.

Hazard Identification and Core Disposal Principles

This compound, an enantiomer of the Janus kinase (JAK) inhibitor Tofacitinib, should be handled as a hazardous substance. Safety Data Sheets (SDS) for Tofacitinib and its salts indicate several hazards, including being harmful or toxic if swallowed, potential for skin and eye irritation, and reproductive toxicity ("May damage fertility or the unborn child")[1][2]. Therefore, proper disposal is critical to ensure personnel safety and prevent environmental contamination.

The primary principle for disposal is that Tofacitinib waste must not be disposed of with household or general laboratory garbage and must not be allowed to enter sewage systems or waterways[1][3]. The recommended method of disposal for the pure chemical is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4].

Quantitative Hazard and Disposal Summary

While specific concentration limits for disposal are not detailed in the provided literature, the hazard classifications necessitate stringent disposal protocols regardless of quantity. The following table summarizes key information:

Parameter Description Guidance & Precautions References
Chemical Name This compoundEnantiomer of Tofacitinib, a potent JAK inhibitor.[5]
Primary Hazards Acute Toxicity (Oral), Reproductive ToxicityHandle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. Avoid creating dust.[1][2][1][2]
Disposal of Pure/Unused Product Incineration or Licensed Chemical DisposalCollect in a suitable, closed, and clearly labeled container for disposal by a licensed hazardous material disposal company.[4][6][4][6]
Disposal of Contaminated Materials Incineration or Licensed Chemical DisposalIncludes PPE, labware, and cleaning materials. Dispose of as hazardous waste according to official regulations.[1][7][1][7]
Environmental Precautions Do not release into the environment.Prevent entry into sewers, surface water, or ground water. It is considered slightly hazardous for water.[1][3][1][3]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the procedural steps for handling and disposing of waste containing this compound.

Step 1: Waste Segregation

  • Immediately segregate all waste contaminated with this compound from non-hazardous laboratory waste.

  • Use dedicated, clearly labeled waste containers.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect unused or expired this compound powder in its original container or a compatible, sealed, and puncture-proof container. Label it clearly as "Hazardous Chemical Waste: Tofacitinib".

  • Liquid Waste: Collect solutions containing this compound in a leak-proof, sealable container. Do not mix with other chemical waste unless compatibility is confirmed. The container must be appropriately labeled.

  • Contaminated Labware: This includes items like pipette tips, vials, and gloves. These should be collected in a designated, lined container for hazardous waste. If items are sharp, they must be placed in a certified sharps container[8].

Step 3: Storage Pending Disposal

  • Store the sealed waste containers in a secure, dry, and cool area designated for hazardous waste.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[1].

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous material disposal company.

  • Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are followed[3][6].

Experimental Protocols: Understanding Tofacitinib Stability

Forced degradation studies have been performed on Tofacitinib to understand its stability, which informs why simple chemical neutralization in the lab is insufficient for disposal. These studies demonstrate that the molecule degrades under specific stress conditions but does not necessarily become non-hazardous.

Methodology for Forced Degradation Studies:

  • Acid Hydrolysis: Tofacitinib citrate was refluxed with 0.1 N HCl at 80°C for 3 hours. This resulted in the formation of three degradation products, indicating instability in acidic conditions[9].

  • Base Hydrolysis: The drug was treated with 0.1 N NaOH at room temperature for 3 hours, which led to four degradation products[9].

  • Oxidative Degradation: Exposure of a Tofacitinib solution to 3% hydrogen peroxide (H₂O₂) at room temperature resulted in rapid and significant degradation, with multiple degradation peaks observed[10].

  • Thermal and Photolytic Stability: The compound was found to be stable when exposed to dry heat (80°C for 24 hours) and when placed under UV light for 24 hours at room temperature, with no degradation products found[9].

These findings underscore that while Tofacitinib can be degraded, the conditions are specific, and the resulting products are not characterized as non-hazardous. This reinforces the necessity of professional disposal via incineration.

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Tofacitinib_Disposal_Workflow start Waste Generation (Contains this compound) q_type What is the waste type? start->q_type solid Pure Solid / Powder q_type->solid  Solid liquid Contaminated Liquid / Solution q_type->liquid Liquid   labware Contaminated Labware (Gloves, Vials, Pipettes) q_type->labware Labware collect_solid Collect in a sealed, labeled hazardous waste container. solid->collect_solid collect_liquid Collect in a sealed, leak-proof, labeled hazardous waste container. liquid->collect_liquid q_sharp Is it sharp? labware->q_sharp storage Store all containers in a designated, secure area for hazardous waste. collect_solid->storage collect_liquid->storage collect_sharp Place in a certified sharps container for hazardous waste. q_sharp->collect_sharp Yes collect_labware Collect in a lined, labeled hazardous waste container. q_sharp->collect_labware No collect_sharp->storage collect_labware->storage disposal Arrange pickup by a licensed hazardous waste disposal company. storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Guide for Handling (3S,4R)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (3S,4R)-Tofacitinib in a laboratory setting, ensuring operational safety and regulatory compliance.

This document provides critical safety and logistical information for the handling of this compound, a potent Janus kinase (JAK) inhibitor. Adherence to these guidelines is essential to mitigate risks associated with its handling, including potential reproductive toxicity and harm if swallowed.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and may damage fertility or the unborn child[1]. Therefore, stringent safety measures must be implemented.

Engineering Controls: All work with solid Tofacitinib or concentrated stock solutions should be conducted in a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of dust or aerosols[2]. The work surface should be covered with an absorbent, plastic-backed pad to contain any spills.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory for all personnel handling Tofacitinib. This includes a layered approach to protection.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended. Ensure gloves are powder-free.Prevents skin contact. Nitrile gloves offer good chemical resistance. Double gloving allows for the safe removal of the outer glove in case of contamination.
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles.
Lab Coat A disposable, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling in a fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling hazardous particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for preparing a Tofacitinib stock solution for use in laboratory experiments, such as cell culture assays.

Materials:

  • This compound citrate (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Appropriate sterile, light-protecting storage vials

  • Calibrated analytical balance

  • Sonicator

  • Vortex mixer

  • Sterile serological pipettes and pipette aid

  • Micropipettes and sterile, filtered tips

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Prepare the work area within the chemical fume hood by laying down an absorbent pad.

  • Weighing: Accurately weigh the desired amount of Tofacitinib citrate powder using a calibrated analytical balance within the fume hood.

  • Dissolution:

    • Transfer the weighed Tofacitinib citrate to a sterile vial.

    • To create a stock solution, dissolve the Tofacitinib citrate in DMSO. Tofacitinib citrate is soluble in DMSO at approximately 10 mg/mL[3].

    • For example, to prepare a 10 mg/mL stock solution, add the appropriate volume of DMSO to the vial.

    • Facilitate dissolution by sonicating the solution for approximately 5 minutes[1].

  • Dilution for Aqueous Solutions:

    • For use in aqueous buffers like cell culture media, Tofacitinib citrate has limited solubility[3].

    • To achieve the desired working concentration, the DMSO stock solution should be serially diluted with the aqueous buffer of choice, such as PBS (pH 7.2)[3]. A 1:1 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/mL[3].

    • It is recommended not to store aqueous solutions for more than one day[3].

  • Storage: Store the DMSO stock solution in tightly sealed, light-protected vials at -20°C for long-term stability (≥4 years)[3].

Disposal Plan

Proper disposal of Tofacitinib and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Tofacitinib waste may be classified as hazardous waste and should be handled accordingly.

Waste StreamDisposal Procedure
Unused Solid Tofacitinib Dispose of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container for pickup by a licensed hazardous waste disposal company.
Concentrated Stock Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) All disposable items that have come into contact with Tofacitinib should be placed in a designated hazardous waste container to be incinerated.
Contaminated PPE Dispose of used gloves, gowns, and other disposable PPE in a sealed bag and place it in the designated cytotoxic waste bin.
Spill Cleanup Material All materials used to clean up spills should be collected in a sealed, labeled hazardous waste container for proper disposal.

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood):

    • Absorb the spill with an absorbent pad.

    • Clean the area with soap and water, followed by a 70% ethanol solution.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the spread of the spill.

    • If the spill involves powder, cover it with a damp absorbent pad to avoid generating dust.

    • Use a spill kit to contain and absorb the spill.

    • Clean the area from the outside in with a suitable decontamination solution.

    • Dispose of all cleanup materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

Tofacitinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood 1 weigh Weigh Tofacitinib Powder prep_hood->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve 2 dilute Dilute to Working Concentration dissolve->dilute 3 storage Store Stock Solution at -20°C dilute->storage disposal Dispose of Waste as Hazardous dilute->disposal spill Spill Cleanup exposure Personnel Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-Tofacitinib
Reactant of Route 2
Reactant of Route 2
(3S,4R)-Tofacitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.